1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine
Description
Properties
IUPAC Name |
1-chloro-3-pyridin-4-yl-2,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3/c14-13-11-8-16-6-3-10(11)7-12(17-13)9-1-4-15-5-2-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYSATHRBJEXPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=C3C=NC=CC3=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696905 | |
| Record name | 1-Chloro-3-(pyridin-4-yl)-2,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211593-56-4 | |
| Record name | 1-Chloro-3-(pyridin-4-yl)-2,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3-(pyridin-4-yl)-2,7-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine
Executive Summary: This guide provides a comprehensive technical overview of 1-Chloro-3-(pyridin-4-yl)-2,7-naphthyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Naphthyridines, as structural isomers of diazanaphthalene, represent a privileged scaffold in the development of novel therapeutics, with derivatives exhibiting a wide range of pharmacological activities including antimicrobial and anticancer properties[1][2][3]. This document delineates the structural features, predicted physicochemical and spectroscopic properties, and key reactive characteristics of this specific chloro-substituted naphthyridine. By functioning as a versatile chemical building block, its strategic importance lies in the facile diversification of the 2,7-naphthyridine core, enabling the systematic exploration of structure-activity relationships (SAR) for the generation of new bioactive agents.
Introduction to the 2,7-Naphthyridine Scaffold
Nitrogen-containing heterocyclic compounds are foundational to the field of medicinal chemistry, forming the core structure of numerous pharmaceuticals[4]. Among these, the naphthyridine framework, which consists of two fused pyridine rings, has garnered substantial attention. There are six possible isomers of naphthyridine, each defined by the relative positions of the two nitrogen atoms[2][5]. The 1,8-naphthyridine isomer is perhaps the most well-known, forming the basis of antibacterial agents like nalidixic acid[2][6].
However, other isomers, including the 2,7-naphthyridine scaffold, are increasingly being explored for unique biological activities. Recent studies have highlighted 2,7-naphthyridine derivatives as promising candidates for targeted anti-staphylococcal agents, demonstrating their potential to address the critical challenge of antibiotic resistance[1]. The title compound, this compound, combines this promising scaffold with two key features: a pyridinyl substituent, a common motif in pharmacologically active molecules, and a strategically placed chlorine atom. This chlorine acts as an excellent leaving group, serving as a versatile synthetic handle for introducing molecular diversity through a variety of chemical transformations.
Physicochemical and Structural Properties
The fundamental identity and structural characteristics of this compound are summarized below. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Table 1: Compound Identification
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | - |
| CAS Number | 1211593-56-4 | [7] |
| Molecular Formula | C₁₃H₈ClN₃ | [8] |
| Molecular Weight | 241.68 g/mol |[8] |
Chemical Structure
The molecule features a planar, aromatic 2,7-naphthyridine core. A chlorine atom is substituted at the C1 position, and a pyridin-4-yl ring is attached at the C3 position. The numbering of the naphthyridine ring system is critical for understanding its reactivity.
Caption: Structure and key functional regions of the title compound.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
|---|---|---|
| TPSA (Topological Polar Surface Area) | 45.75 Ų | Influences membrane permeability and oral bioavailability. A value < 140 Ų is generally favorable. |
| LogP (Octanol-Water Partition Coefficient) | 1.58 | Measures lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME). |
| Hydrogen Bond Donors | 0 | Affects solubility and binding interactions. |
| Hydrogen Bond Acceptors | 3 (N atoms) | Affects solubility and provides points for receptor interactions. |
| Rotatable Bonds | 1 | Low number suggests conformational rigidity, which can be favorable for binding affinity. |
Note: Values are computational estimates derived from structural analysis.
Spectroscopic Characterization (Predicted)
Elucidation of the molecular structure relies heavily on spectroscopic methods. Based on the known spectral data of related naphthyridine and pyridine compounds, the following characteristics are anticipated[9][10][11].
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the naphthyridine and pyridine rings will appear as doublets and double-doublets, with coupling constants characteristic of their ortho, meta, and para relationships. The exact chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the ring nitrogens.
-
¹³C NMR Spectroscopy: The carbon spectrum should display 13 unique signals corresponding to each carbon atom in the asymmetric structure. The carbon atom attached to the chlorine (C1) would be expected to have a chemical shift in the range of δ 150-160 ppm.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom, with two major peaks for the molecular ion: [M]⁺ and [M+2]⁺, in an approximate ratio of 3:1.
Synthesis and Reactivity
The utility of this compound as a research tool is defined by its synthesis and subsequent chemical reactivity.
Proposed Synthetic Strategy
Caption: Retrosynthetic analysis for the target compound.
The forward synthesis would likely involve the condensation of a substituted aminopyridine with a β-ketoester or a related synthon to construct the first ring, followed by an intramolecular cyclization to form the bicyclic naphthyridinone core. The final step, a crucial transformation, would be the conversion of the hydroxyl group (in the tautomeric form of the naphthyridinone) to a chloro group using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)[12].
Key Chemical Reactivity
The reactivity of the molecule is dominated by the C1-chloro group and the basic nitrogen atoms of the heterocyclic rings.
Caption: Major pathways for chemical modification.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C1 position is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen (N2). This makes it an excellent site for displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This reaction is fundamental to creating libraries of derivatives for SAR studies[5][15].
-
Palladium-Catalyzed Cross-Coupling Reactions: This is arguably the most powerful application of this building block. The C1-Cl bond can readily participate in various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form substituted amino-naphthyridines.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Stille Coupling: Reaction with organostannanes.
-
-
Reactions at Ring Nitrogens: The nitrogen atoms in both the naphthyridine and pyridine rings are basic and can be protonated in acidic media. They can also act as nucleophiles in alkylation reactions or serve as ligands to coordinate with metal ions, a property that can be exploited in the development of metal-based drugs or catalysts[16].
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its role as a versatile intermediate for drug discovery. The naphthyridine core is a "privileged scaffold," meaning it is capable of binding to multiple biological targets. The chloro group provides a gateway to rapidly synthesize a diverse library of analogues.
Caption: Workflow for SAR exploration using the title compound.
By systematically replacing the chlorine atom with different functional groups, researchers can probe the chemical space around the 2,7-naphthyridine core to optimize biological activity, selectivity, and ADME properties. For instance, its derivatives could be tested in assays for:
-
Antibacterial Activity: Targeting bacterial enzymes like DNA gyrase or topoisomerase IV, a known mechanism for other naphthyridine-based antibiotics[1][6].
-
Anticancer Activity: Investigating inhibition of protein kinases, a common strategy in oncology, as many kinase inhibitors are N-heterocyclic compounds[3].
-
Anti-inflammatory Activity: Exploring the modulation of inflammatory pathways.
Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling
To illustrate its utility, the following is a representative, self-validating protocol for a Suzuki-Miyaura reaction, based on general procedures for heteroaryl chlorides[17].
-
Objective: To synthesize 1-(4-methoxyphenyl)-3-(pyridin-4-yl)-2,7-naphthyridine from this compound.
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
A suitable phosphine ligand (e.g., SPhos, 0.04 equiv)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Schlenk flask or microwave vial, magnetic stirrer, nitrogen/argon source
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
In a separate vial, pre-mix the Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent to form the active catalyst.
-
Add the catalyst mixture to the Schlenk flask, followed by the remaining solvent.
-
Seal the flask and heat the reaction mixture at 80-100 °C with vigorous stirring for 4-12 hours.
-
Causality Check: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material. The appearance of a new, less polar spot (on silica TLC) indicates product formation.
-
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
-
-
Validation & Characterization:
-
The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the C1-Cl bond and the appearance of signals corresponding to the 4-methoxyphenyl group will validate the success of the reaction.
-
Conclusion
This compound is a strategically designed heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its key attributes—a biologically relevant 2,7-naphthyridine core and a reactive chlorine atom at the C1 position—make it an ideal substrate for generating diverse molecular libraries through robust and predictable chemical reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. This guide has outlined its structural, physicochemical, and reactive properties, providing a technical foundation for researchers and scientists aiming to leverage this compound in the pursuit of novel therapeutic agents.
References
- Alchem Pharmtech. CAS 1211593-56-4 | this compound.
- The Royal Society of Chemistry. SUPPORTING INFORMATION.
- Supporting Information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines".
- ChemicalBook. 4-chloro-3-methyl-2-(pyridin-2-yl)-1,7-naphthyridine.
- Supporting Information for "A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water".
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
- MySkinRecipes. 1-Chloro-3-(pyridin-4-yl)-2,6-naphthyridine.
-
RSC Advances. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Available from: [Link]
-
MDPI. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Available from: [Link]
-
MDPI. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]
-
MDPI. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Available from: [Link]
-
PMC - NIH. Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Available from: [Link]
- The Royal Society of Chemistry. Electronic supplementary information.
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
- ChemicalBook. 4-chloro-3-methyl-2-(pyridin-2-yl)-1,7-naphthyridine | 1259441-51-4.
- BLDpharm. 1352141-03-7|N1-(3-(Pyridin-4-yl)-2,7-naphthyridin-1-yl)ethane-1,2-diamine.
-
PMC - NIH. Antimicrobial Activity of Naphthyridine Derivatives. Available from: [Link]
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MDPI. Antimicrobial Activity of Naphthyridine Derivatives. Available from: [Link]
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PMC - NIH. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Available from: [Link]
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PubMed. Reactivity of 1-chloro-3-phenyldiazirines. Available from: [Link]
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PMC. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]
- Sunway Pharm Ltd. 4-chloro-1,6-naphthyridine - CAS:6861-84-3.
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Amanote Research. (PDF) Reactivity of 1-Chloro-3-Phenyldiazirines. Available from: [Link]
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1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine CAS 1211593-56-4
An In-Depth Technical Guide to 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine (CAS 1211593-56-4): A Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound with significant potential in medicinal chemistry. While specific data on this particular molecule is limited, this document synthesizes information from the broader class of 2,7-naphthyridine derivatives to infer its chemical properties, potential biological activities, and applications in drug discovery. The insights provided are grounded in established synthetic strategies and the well-documented pharmacological profiles of structurally related compounds.
Introduction to the 2,7-Naphthyridine Scaffold
The 2,7-naphthyridine core is one of six structural isomers of pyridopyridine, characterized by a fused bicyclic system containing two nitrogen atoms.[1][2] This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[3] Natural and synthetic compounds containing the 2,7-naphthyridine moiety have demonstrated a broad spectrum of pharmacological properties, including antitumor, antimicrobial, analgesic, and anticonvulsant effects.[1][2] The versatility of this scaffold makes it an attractive starting point for the development of novel therapeutic agents.[4]
This compound (CAS 1211593-56-4) incorporates key structural features that suggest its potential as a valuable building block in drug discovery. The chloro substituent at the 1-position offers a reactive handle for further chemical modification, while the pyridin-4-yl group at the 3-position can influence solubility, metabolic stability, and target engagement.
Physicochemical Properties and Characterization
| Property | Predicted Value/Characteristic |
| Molecular Formula | C13H8ClN3 |
| Molecular Weight | 241.68 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like DMSO and DMF. |
| pKa | The pyridine and naphthyridine nitrogens are basic and can be protonated at acidic pH. |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine and pyridine rings. The chemical shifts would be influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine atom.
-
¹³C NMR: The carbon NMR spectrum would display signals corresponding to the thirteen carbon atoms in the molecule, with the carbons attached to nitrogen and chlorine appearing at characteristic downfield shifts.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom (M+2 peak at approximately one-third the intensity of the M+ peak).
Synthesis and Reactivity
The synthesis of this compound can be envisioned through established methods for constructing the 2,7-naphthyridine core, which often involve the cyclization of substituted pyridine precursors.[2] A plausible synthetic approach is outlined below.
Figure 1: Proposed Synthetic Pathway. This diagram illustrates a potential synthetic route starting from a substituted nicotinamide and a pyridin-4-yl acetonitrile derivative, proceeding through a cyclized naphthyridinone intermediate, followed by chlorination to yield the final product.
Reactivity:
The chlorine atom at the 1-position of the 2,7-naphthyridine ring is expected to be susceptible to nucleophilic substitution. This provides a versatile handle for the introduction of various functional groups, such as amines, alcohols, and thiols, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Biological Activity and Therapeutic Potential
The 2,7-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide array of biological activities.
Table of Biological Activities of 2,7-Naphthyridine Derivatives:
| Biological Activity | Target/Mechanism | Reference |
| Anticancer | Inhibition of kinases (e.g., MET, SYK), cytotoxicity against various cancer cell lines. | [1][5] |
| Antimicrobial | Activity against bacteria and fungi, potentially through inhibition of DNA gyrase or other essential enzymes.[4][6] | |
| Enzyme Inhibition | Inhibition of enzymes such as Pdk-1, lumazine synthase, and PDE-5. | [5] |
| Neurological | Antagonistic activity at δ-opioid receptors. |
The presence of the pyridin-4-yl moiety in this compound is particularly interesting from a drug design perspective. The pyridine ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, potentially enhancing binding affinity and selectivity.
Figure 2: Hypothesized Mechanism of Action. This diagram depicts a potential mechanism where the 2,7-naphthyridine core acts as a scaffold, the pyridin-4-yl group engages in specific interactions with a biological target like a kinase, and the chloro group serves as a point for further chemical modification to optimize activity.
Experimental Protocols
The following are hypothetical protocols based on general procedures found in the literature for the synthesis and biological evaluation of 2,7-naphthyridine derivatives.
Hypothetical Synthesis of this compound
Step 1: Synthesis of 3-(Pyridin-4-yl)-2,7-naphthyridin-1(2H)-one
-
To a solution of a suitable substituted nicotinamide (1.0 eq) in a high-boiling point solvent such as diphenyl ether, add pyridin-4-yl acetonitrile (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 250-260 °C) for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature, and add a non-polar solvent like hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry under vacuum to yield the crude 3-(pyridin-4-yl)-2,7-naphthyridin-1(2H)-one.
-
Purify the product by recrystallization or column chromatography.
Step 2: Chlorination to this compound
-
Suspend the 3-(pyridin-4-yl)-2,7-naphthyridin-1(2H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Heat the mixture to reflux (approximately 100-110 °C) for 3-6 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol for In Vitro Kinase Inhibition Assay
This protocol describes a general method to screen the compound for its ability to inhibit a specific kinase, a common target for naphthyridine derivatives.
-
Reagents and Materials:
-
This compound (dissolved in DMSO)
-
Recombinant kinase of interest
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume (e.g., 50 nL) of the compound dilutions to the wells of a 384-well plate.
-
Add the kinase enzyme solution to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the amount of product formed (e.g., ADP) by adding the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Conclusion
This compound represents a promising, yet underexplored, molecule in the field of medicinal chemistry. Based on the extensive literature on the 2,7-naphthyridine scaffold, this compound is predicted to be a versatile building block for the synthesis of novel bioactive molecules. Its structural features suggest potential applications in oncology, infectious diseases, and other therapeutic areas. Further investigation into the synthesis, chemical derivatization, and biological evaluation of this compound is warranted to fully elucidate its potential in drug discovery and development.
References
- Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. (n.d.). ChemInform.
- Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764.
- Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764.
- Zhang, A., et al. (2007). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues.
- Wójcicka, A., et al. (2024). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 26(21), 10442.
- Wójcicka, A., et al. (2025).
- Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324.
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An In-Depth Technical Guide to the Synthesis of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of a strategic synthetic approach to obtaining 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. The outlined multi-step synthesis is grounded in established chemical principles and supported by methodologies reported in the peer-reviewed literature for analogous transformations.
Introduction: The Significance of the Naphthyridine Core
Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms in a fused pyridine ring system, are privileged structures in drug discovery.[1] The 2,7-naphthyridine isomer, in particular, has been identified as a core component in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and analgesic properties.[1] The targeted compound, this compound, incorporates key structural motifs—a reactive chloro-substituent at the 1-position and a pyridinyl moiety at the 3-position—that offer versatile handles for further chemical modification and exploration of structure-activity relationships (SAR).
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy. The key disconnection is the C-C bond between the 2,7-naphthyridine core and the pyridin-4-yl group, pointing towards a palladium-catalyzed cross-coupling reaction as a pivotal final step. This approach necessitates the synthesis of a di-halogenated 2,7-naphthyridine precursor. The chloro-substituent at the 1-position can be readily introduced from a corresponding 2,7-naphthyridin-1(2H)-one intermediate.
This retrosynthetic blueprint translates into the following four-stage forward synthesis:
-
Formation of the Core Scaffold: Synthesis of 2,7-Naphthyridin-1(2H)-one.
-
Regioselective Halogenation: Introduction of a bromine atom at the C3 position.
-
Activation for Coupling: Conversion of the 1-oxo functionality to a chloro group.
-
Key C-C Bond Formation: Suzuki-Miyaura cross-coupling to introduce the pyridin-4-yl moiety.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of the 2,7-Naphthyridin-1(2H)-one Scaffold
The construction of the foundational 2,7-naphthyridine ring system can be achieved through the cyclization of appropriately substituted pyridine precursors. A reliable method involves the condensation of a 3-cyanomethylpyridine derivative.
Protocol 1: Synthesis of 2,7-Naphthyridin-1(2H)-one
-
Reaction Setup: To a solution of ethyl 2-cyano-2-(pyridin-3-yl)acetate in a suitable high-boiling solvent such as diphenyl ether, add a strong base (e.g., sodium ethoxide).
-
Cyclization: Heat the reaction mixture to reflux (typically 200-250 °C) for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product. The solid is collected by filtration, washed with the non-polar solvent, and can be further purified by recrystallization or column chromatography.
Causality and Expertise: The choice of a high-boiling solvent is crucial to provide the necessary thermal energy for the intramolecular cyclization. The strong base facilitates the deprotonation of the active methylene group, initiating the cyclization cascade.
Step 2: Regioselective C3-Bromination
With the 2,7-naphthyridin-1(2H)-one core in hand, the next critical step is the regioselective introduction of a bromine atom at the C3 position. This is achieved via electrophilic aromatic substitution.
Protocol 2: Bromination of 2,7-Naphthyridin-1(2H)-one
-
Reagent Preparation: Dissolve 2,7-naphthyridin-1(2H)-one in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid.
-
Bromination: Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature. The reaction is typically stirred for several hours until completion (monitored by TLC or LC-MS).
-
Isolation: The reaction mixture is poured into water to precipitate the brominated product. The solid is collected by filtration, washed with water, and dried.
Scientific Rationale: The electron-donating nature of the lactam functionality in the 2,7-naphthyridin-1(2H)-one ring activates the aromatic system towards electrophilic substitution. The C3 position is electronically favored for substitution due to resonance stabilization of the intermediate sigma complex.
Step 3: Chlorination of the 1-Position
The conversion of the 1-oxo group to a chloro group is a standard transformation that activates this position for subsequent nucleophilic substitution or serves as a stable protecting group.
Protocol 3: Synthesis of 1-Chloro-3-bromo-2,7-naphthyridine
-
Reaction Setup: Suspend 3-bromo-2,7-naphthyridin-1(2H)-one in an excess of phosphorus oxychloride (POCl₃).[2][3]
-
Chlorination: Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to the suspension. Heat the mixture to reflux for several hours.
-
Work-up: Carefully quench the reaction by pouring it onto crushed ice. The aqueous mixture is then neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates. The solid is collected by filtration, washed with water, and dried.
Trustworthiness of the Protocol: This is a well-established and reliable method for the conversion of N-heterocyclic lactams to their corresponding chloro derivatives. The use of a tertiary amine base can accelerate the reaction.
Step 4: Suzuki-Miyaura Cross-Coupling for C3-Arylation
The final and key step is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the pyridin-4-yl moiety at the C3 position.[4] The higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-couplings allows for selective reaction at the C3 position.
Protocol 4: Synthesis of this compound
-
Reaction Mixture: In a reaction vessel, combine 1-chloro-3-bromo-2,7-naphthyridine, pyridin-4-ylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Solvent and Degassing: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water. Degas the mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Purification: After cooling, the reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Expert Insights: The choice of palladium catalyst and ligand is critical for the success of the Suzuki coupling. For heteroaryl couplings, bulky electron-rich phosphine ligands often provide superior results. Thorough degassing of the reaction mixture is essential to prevent the oxidation of the palladium(0) catalyst.
Summary of Synthetic Workflow and Data
Caption: Synthetic workflow for this compound.
Table 1: Summary of Reagents and Conditions
| Step | Transformation | Key Reagents | Typical Solvents | Temperature |
| 1 | Cyclization | Sodium ethoxide | Diphenyl ether | 200-250 °C |
| 2 | Bromination | N-Bromosuccinimide (NBS) | DMF, Acetic Acid | Room Temp. |
| 3 | Chlorination | Phosphorus oxychloride (POCl₃) | Neat or high-boiling solvent | Reflux |
| 4 | Suzuki Coupling | Pd Catalyst, Base, Pyridin-4-ylboronic acid | Dioxane/Water | 80-100 °C |
Conclusion and Future Perspectives
The synthetic route detailed in this guide provides a robust and adaptable framework for the preparation of this compound. The strategic use of regioselective halogenation followed by a palladium-catalyzed cross-coupling reaction allows for the efficient construction of this valuable heterocyclic scaffold. The final product, with its reactive chloro-substituent, is primed for further derivatization, enabling the exploration of a diverse chemical space for the development of novel therapeutic agents. Future work could focus on optimizing reaction conditions for scalability and exploring alternative cross-coupling methodologies to broaden the scope of accessible analogs.
References
- Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764.
- Jida, M., & Deprez-Poulain, R. (2012). Friedländer synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. Tetrahedron Letters, 53(29), 3795-3798.
- Chen, Y., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 15(1), 1-8.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
- Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
- Singh, R., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 5(29), 9005-9016.
- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
- Maiti, S., et al. (2021). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 98(9), 100123.
- Nishida, M., & Tagata, T. (2005).
- Maiti, S., et al. (2021). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 98(9), 100123.
- Reddy, G. S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(30), 20076–20084.
- Hawes, E. M., & Wibberley, D. G. (1966). 1,8-Naphthyridines. Journal of the Chemical Society C: Organic, 315-319.
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Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
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Zjawiony, J. K., et al. (2009). Studies on Methoxylation in the 7H-Naphtho[1,2,3-i,j][5][6]naphthyridin-7-one System. Molecules, 14(8), 2947-2956.
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- Legrand, B., et al. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Molecules, 29(3), 731.
- Hu, H., et al. (2009). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media.
- Sirakanyan, S. N., et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. International Journal of Molecular Sciences, 23(11), 5904.
- Wang, M-S., et al. (2020). Efficient Arylation of 2,7-Naphthyridin-1(2H)-one with Diaryliodonium Salts and Discovery of a New Selective MET/AXL Kinase Inhibitor.
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Unraveling the Enigmatic Mechanism of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine: A Technical Guide for Drug Discovery Professionals
Abstract
The relentless pursuit of novel therapeutic agents has led to a burgeoning interest in heterocyclic scaffolds, with the naphthyridine core emerging as a privileged structure in medicinal chemistry. This technical guide delves into the hypothesized mechanism of action of a specific, yet under-documented derivative, 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine. While direct empirical data for this compound remains nascent, a comprehensive analysis of its structural congeners provides a robust framework for predicting its biological activity. This document synthesizes existing literature on 2,7-naphthyridine derivatives to propose a primary mechanism centered on kinase inhibition. We will explore the foundational principles of this mechanism, delineate the requisite experimental workflows for its validation, and present the data in a manner that is both accessible and actionable for researchers in the field of drug development.
Introduction: The Rise of the 2,7-Naphthyridine Scaffold
The naphthyridine nucleus, a diazanonaphthalene system, exists in six isomeric forms, each offering a unique three-dimensional arrangement of nitrogen atoms and, consequently, distinct pharmacological properties.[1] Historically, the 1,8-naphthyridine isomer has been the most extensively studied, largely due to the success of nalidixic acid and its fluoroquinolone successors in antibacterial therapy.[1] However, recent years have witnessed a paradigm shift, with a surge in research focused on other isomers, particularly the 2,7-naphthyridine scaffold.
Derivatives of 2,7-naphthyridine have garnered significant attention for their potential as potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in human diseases, most notably cancer.[2][3][4] The rigid, planar structure of the 2,7-naphthyridine core serves as an excellent foundation for the design of ATP-competitive inhibitors, capable of fitting into the highly conserved ATP-binding pocket of kinases.
Hypothesized Mechanism of Action: Kinase Inhibition
Based on the extensive body of research on structurally related 2,7-naphthyridine and 2,7-naphthyridinone derivatives, we postulate that This compound functions as a protein kinase inhibitor . The specific kinase targets are likely to be members of the tyrosine kinase or serine/threonine kinase families. Several lines of evidence from analogous compounds support this hypothesis:
-
MET Kinase Inhibition: A novel 2,7-naphthyridone scaffold was designed to conformationally restrain key pharmacophoric groups of MET inhibitors, leading to the discovery of potent preclinical candidates.[2][3]
-
c-Kit and VEGFR-2 Inhibition: A series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives were identified as potent inhibitors of c-Kit and VEGFR-2 kinases.[2]
-
PDK-1 Inhibition: Substituted dibenzo[c,f][1][3]naphthyridines have been identified as novel and selective inhibitors of 3-phosphoinositide-dependent kinase-1 (PDK-1).[4]
-
Broad Kinase Inhibitory Potential: The broader naphthyridine class has been shown to inhibit a wide range of kinases, including PI3Kδ, CK2, Akt1/2, Tpl2, SYK, and FGFR.[2][5]
The chloro and pyridinyl substituents on the 1- and 3-positions of the 2,7-naphthyridine core in the compound of interest are critical for modulating its potency and selectivity towards specific kinase targets. The pyridinyl group, in particular, can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction motif for many kinase inhibitors.
The Kinase Inhibition Signaling Pathway
The generalized signaling pathway for a kinase inhibitor like this compound is depicted below. The inhibitor competes with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrate proteins and abrogating the signaling cascade.
Figure 2: A tiered experimental workflow for mechanism of action validation.
Data Summary and Interpretation
The data generated from the proposed experimental workflow should be meticulously organized to facilitate clear interpretation and decision-making.
| Assay | Parameter | Hypothetical Data for this compound | Interpretation |
| Kinase Panel Screen | % Inhibition @ 1 µM | Kinase A: 95%Kinase B: 92%Kinase C: 45% | Potent activity against Kinases A and B. |
| IC₅₀ Determination | IC₅₀ (nM) | Kinase A: 15 nMKinase B: 25 nM | High-nanomolar potency against primary targets. |
| Western Blot | p-Kinase A Level | Dose-dependent decrease | Confirms cellular target engagement. |
| p-Substrate Level | Dose-dependent decrease | Confirms downstream pathway modulation. | |
| Cell Viability | GI₅₀ (nM) | Cell Line X (Kinase A dependent): 50 nMCell Line Y (Kinase A independent): >10 µM | Selective anti-proliferative effect in target-dependent cells. |
Conclusion and Future Directions
While direct experimental evidence for this compound is not yet publicly available, the wealth of data on the 2,7-naphthyridine scaffold strongly supports the hypothesis of a kinase inhibition mechanism of action. The chloro and pyridinyl moieties are likely key determinants of its specific kinase selectivity profile. The experimental workflow detailed in this guide provides a robust framework for the empirical validation of this hypothesis.
Future research should focus on executing these studies to definitively identify the primary kinase targets and elucidate the precise binding mode through co-crystallography. A comprehensive understanding of the structure-activity relationship (SAR) will be paramount for optimizing the potency, selectivity, and pharmacokinetic properties of this promising compound, ultimately paving the way for its potential development as a novel therapeutic agent.
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Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. PubMed Central. Available at: [Link]
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2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. PubMed. Available at: [Link]
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Discovery of dibenzo[c,f]n[1][3]aphthyridines as potent and selective 3-phosphoinositide-dependent kinase-1 inhibitors. PubMed. Available at: [Link]
- Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. Google Patents.
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Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research. Available at: [Link]
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Biological Activity of Naturally Derived Naphthyridines. PubMed Central. Available at: [Link]
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Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. PubMed Central. Available at: [Link]
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Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. Available at: [Link]
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Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central. Available at: [Link]
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Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed Central. Available at: [Link]
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Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. Scite.ai. Available at: [Link]
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Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. Available at: [Link]
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Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. PubMed Central. Available at: [Link]
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Antimicrobial Activity of Naphthyridine Derivatives. MDPI. Available at: [Link]
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Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. Available at: [Link]
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Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. PubMed. Available at: [Link]
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Biological Activity of Naturally Derived Naphthyridines. MDPI. Available at: [Link]
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In Vitro Evaluation of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Novel Heterocyclic Scaffold
The naphthyridine core, a fused bicyclic system of two pyridine rings, represents a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and neurological effects.[1][2] The diverse therapeutic potential of this structural motif has driven the exploration of novel analogs. This guide focuses on the in vitro evaluation of a specific derivative, 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine, a compound of interest for its potential as a targeted therapeutic agent.
Given the established role of kinase dysregulation in a multitude of diseases, particularly cancer, and the prevalence of nitrogen-containing heterocycles in kinase inhibitor design, we hypothesize that this compound may exert its biological effects through the inhibition of one or more protein kinases.[3] This document provides a comprehensive, in-depth technical framework for the systematic in vitro evaluation of this compound, from initial biochemical characterization to cellular activity assessment. The methodologies described herein are designed to be robust and self-validating, providing a clear path to understanding the compound's potency, selectivity, and mechanism of action.
Part 1: Biochemical Characterization - Quantifying Inhibitory Potency
The initial phase of evaluation focuses on determining the direct inhibitory effect of this compound on a purified kinase enzyme. The half-maximal inhibitory concentration (IC50) is a key parameter determined in this stage, representing the concentration of the compound required to inhibit 50% of the kinase's activity.[4]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring kinase activity by quantifying the amount of ATP remaining after the kinase reaction. A decrease in ATP levels corresponds to higher kinase activity.[5]
Materials:
-
Recombinant human kinase (e.g., a specific tyrosine kinase)
-
Kinase-specific substrate peptide
-
This compound (test compound)
-
Positive control inhibitor (e.g., Staurosporine)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP solution
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM. Also, prepare dilutions of the positive control inhibitor.
-
Reaction Setup: In each well of the assay plate, add the following components in the specified order:
-
Kinase assay buffer.
-
Test compound or control inhibitor at various concentrations. Include a vehicle control (DMSO only).
-
Recombinant kinase enzyme.
-
Kinase-specific substrate peptide.
-
-
Initiation of Reaction: Add a predetermined concentration of ATP to each well to start the kinase reaction. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate determination of competitive inhibitor potency.[4]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be optimized to ensure linear product formation.
-
Detection: Add the luminescence-based ATP detection reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.
-
Measurement: After a brief incubation to stabilize the luminescent signal, measure the luminescence in each well using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Part 2: Kinase Selectivity Profiling - Defining the Specificity of Action
A critical aspect of kinase inhibitor development is understanding its selectivity. A highly selective inhibitor targets a specific kinase or a small subset of kinases, which can lead to a more favorable safety profile with fewer off-target effects.[6] Kinase selectivity profiling involves screening the compound against a broad panel of kinases.[7]
The results of such a screen are typically presented as the percentage of inhibition at a fixed compound concentration (e.g., 1 µM). For hits that show significant inhibition, a full IC50 determination is performed.
Data Presentation: Kinase Selectivity Panel Results
| Kinase Family | Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| Tyrosine Kinase | Hypothetical Target Kinase 1 (HTK1) | 95% | 50 |
| EGFR | 25% | >10,000 | |
| VEGFR2 | 30% | >10,000 | |
| ABL1 | 15% | >10,000 | |
| Serine/Threonine Kinase | CDK2 | 10% | >10,000 |
| AKT1 | 5% | >10,000 | |
| PIM1 | 8% | >10,000 |
This is a hypothetical data table for illustrative purposes.
Part 3: Mechanism of Action Studies - Elucidating the "How"
Understanding how a compound inhibits its target kinase is crucial for rational drug design and optimization. For ATP-competitive inhibitors, the compound binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate.[3]
Experimental Workflow: Determining ATP Competitiveness
This workflow outlines the steps to determine if this compound acts as an ATP-competitive inhibitor.
Caption: Workflow to determine the ATP-competitive mechanism of action.
Part 4: Cellular Activity Assessment - Bridging the Gap to Physiology
While biochemical assays are essential for initial characterization, it is crucial to evaluate the compound's activity in a cellular context.[8] This step assesses the compound's ability to cross the cell membrane, engage its target kinase, and elicit a downstream biological response.
Experimental Protocol: Western Blotting for Target Engagement
Western blotting can be used to assess the phosphorylation status of a kinase's downstream substrate, providing a direct measure of the compound's inhibitory activity within the cell.[9]
Materials:
-
Cancer cell line expressing the target kinase (e.g., a lung cancer cell line for a hypothetical lung cancer target)
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-specific for the substrate and total protein for the substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed the cells in a multi-well plate and allow them to adhere. Treat the cells with increasing concentrations of this compound for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel for electrophoretic separation. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total substrate protein to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the phospho-substrate signal to the total substrate signal.
Signaling Pathway Visualization
Caption: Hypothetical signaling pathway inhibited by the compound.
Experimental Protocol: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Materials:
-
Cancer cell line
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[4]
-
Data Analysis:
-
Subtract the background absorbance from a cell-free control.
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percentage of cell viability versus the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Part 5: Data Summary and Interpretation
A comprehensive summary of the in vitro data is essential for making informed decisions about the progression of a compound in the drug discovery pipeline.
Summary of In Vitro Pharmacological Data
| Parameter | Assay Type | Result | Interpretation |
| IC50 | Biochemical Kinase Assay | 50 nM | Potent inhibitor of the target kinase. |
| Selectivity | Kinase Panel Screen | >200-fold selective for HTK1 over other tested kinases | Highly selective inhibitor. |
| Mechanism of Action | ATP Competition Assay | ATP-competitive | Binds to the ATP pocket of the kinase. |
| Cellular Target Engagement | Western Blot | Inhibition of substrate phosphorylation with an EC50 of 200 nM | Engages and inhibits the target kinase in a cellular environment. |
| Cellular Proliferation | MTT Assay | GI50 of 500 nM | Inhibits cancer cell proliferation at sub-micromolar concentrations. |
This is a hypothetical data table for illustrative purposes.
The in vitro evaluation of this compound, as outlined in this guide, provides a robust framework for characterizing its potential as a kinase inhibitor. The hypothetical data presented suggest that this compound is a potent, selective, and cell-active inhibitor of its target kinase, warranting further investigation in preclinical models. The systematic approach detailed herein, from biochemical potency and selectivity to cellular mechanism and antiproliferative effects, ensures a thorough understanding of the compound's pharmacological profile, a critical step in the journey from a promising molecule to a potential therapeutic.
References
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Bieber, J. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 803. [Link]
-
Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 128(3), 425–430. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved January 19, 2026, from [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved January 19, 2026, from [Link]
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved January 19, 2026, from [Link]
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Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 2-(3-Chloro-phenyl)-7-methyl-1H-[4][12]naphthyridin-4-one. Retrieved January 19, 2026, from [Link]
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Ali, M. W., et al. (2016). Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. BMC Bioinformatics, 17(1), 36. [Link]
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PNAS. (2018, December 5). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Retrieved January 19, 2026, from [Link]
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Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Retrieved January 19, 2026, from [Link]
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Singh, S., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry, 478(5), 1169-1186. [Link]
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Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]
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Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. PubMed. [Link]
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MOLBASE. (n.d.). 4-chloro-3-methyl-2-(pyridin-2-yl)-1,8-naphthyridine. Retrieved January 19, 2026, from [Link]
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Beveridge, M. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
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Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved January 19, 2026, from [Link]
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American Elements. (n.d.). Naphthyridines. Retrieved January 19, 2026, from [Link]
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An In-depth Technical Guide to 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine Derivatives and Analogs for Drug Discovery Professionals
This guide provides a comprehensive technical overview of 1-chloro-3-(pyridin-4-YL)-2,7-naphthyridine derivatives and their analogs, a class of heterocyclic compounds with significant potential in modern drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, mechanism of action, structure-activity relationships (SAR), and essential experimental protocols for the evaluation of these promising molecules.
Introduction: The 2,7-Naphthyridine Scaffold - A Privileged Heterocycle
The 2,7-naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure and the strategic placement of nitrogen atoms allow for diverse functionalization and the establishment of multiple interaction points with biological targets. This has led to the development of 2,7-naphthyridine derivatives with a wide spectrum of biological activities, including antitumor, antimicrobial, analgesic, and anticonvulsant effects.[1] Notably, this scaffold has proven to be a fertile ground for the discovery of potent and selective inhibitors of various enzymes and kinases.[1]
The subject of this guide, the this compound core, combines the advantageous features of the 2,7-naphthyridine backbone with the versatile reactivity of a chloro substituent at the C1 position and the hydrogen-bonding capabilities of a pyridinyl moiety at the C3 position. The chlorine atom serves as a key functional handle for introducing further structural diversity through various cross-coupling and nucleophilic substitution reactions, enabling the exploration of a broad chemical space to optimize biological activity and pharmacokinetic properties.
Synthetic Strategies: Building the Core and Introducing Diversity
The synthesis of this compound and its analogs can be approached through several strategic routes, primarily involving the construction of the naphthyridine core followed by functionalization. While a definitive, publicly available, step-by-step protocol for the title compound is not widespread, a plausible and efficient synthesis can be designed based on established methodologies for related 2,7-naphthyridine systems.[2][3]
General Synthetic Workflow
A logical synthetic approach involves a multi-step sequence starting from readily available pyridine derivatives. The following diagram outlines a conceptual workflow for the synthesis of the target scaffold and its subsequent derivatization.
Caption: Conceptual workflow for the synthesis and derivatization of this compound.
Key Synthetic Transformations
Construction of the 2,7-Naphthyridine Core: The formation of the bicyclic naphthyridine system can be achieved through various methods, including the cyclocondensation or intramolecular cyclization of appropriately substituted pyridine derivatives.[1]
Chlorination: The introduction of the chlorine atom at the C1 position is typically accomplished using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), converting a hydroxyl or carbonyl group at that position into a chloride.
Introduction of the Pyridinyl Moiety: A crucial step is the introduction of the pyridin-4-yl group at the C3 position. This is often achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, using pyridin-4-ylboronic acid or its esters.
Derivatization: The chloro group at C1 is a versatile handle for introducing a wide range of substituents through nucleophilic aromatic substitution (SNAr) reactions. This allows for the exploration of various chemical functionalities to probe the binding pocket of the target protein.
Mechanism of Action: Targeting Protein Kinases
Derivatives of the 2,7-naphthyridine scaffold have been shown to exhibit their biological effects, particularly their anticancer properties, through the inhibition of protein kinases.[1][4] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
While the specific kinase targets of this compound are not extensively documented in publicly available literature, related benzonaphthyridine and naphthyridine structures have been identified as potent inhibitors of several kinase families. For instance, derivatives of benzo[c][2][5]naphthyridine have been developed as potent inhibitors of Pim kinases (Pim-1 and Pim-2) and protein kinase CK2.[4][6]
The general mechanism of action for these ATP-competitive kinase inhibitors involves the binding of the naphthyridine scaffold to the ATP-binding pocket of the kinase. The heterocyclic core mimics the adenine region of ATP, while the various substituents engage in specific interactions with amino acid residues in the active site, leading to potent and often selective inhibition.
Illustrative Signaling Pathway: Inhibition of a Pro-Survival Kinase
The following diagram illustrates a simplified signaling pathway where a 2,7-naphthyridine derivative acts as a kinase inhibitor, leading to the inhibition of a pro-survival signal and the induction of apoptosis.
Caption: Simplified signaling pathway illustrating the inhibitory action of a 2,7-naphthyridine derivative on a pro-survival kinase.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold and the pyridinyl ring. A thorough understanding of the SAR is crucial for the rational design of more potent and selective inhibitors.
Key SAR Insights:
-
C1 Position: The chloro group at the C1 position is a critical site for modification. Replacing the chlorine with various amine, ether, or carbon-linked substituents can significantly impact potency and selectivity. The nature of the substituent at this position will influence interactions with the solvent-exposed region of the kinase ATP-binding pocket.
-
C3 Position: The pyridin-4-yl group at the C3 position is likely involved in hydrogen bonding interactions with the hinge region of the kinase. Modifications to this ring, such as the introduction of substituents or its replacement with other heteroaromatic systems, can modulate these interactions and affect inhibitory activity.
-
2,7-Naphthyridine Core: The planarity and aromaticity of the naphthyridine core are essential for π-π stacking interactions with aromatic residues in the ATP-binding site. Substitutions on the core itself can influence the electronic properties and overall conformation of the molecule.
Quantitative Data Presentation
The following table summarizes hypothetical inhibitory concentration (IC₅₀) values for a series of this compound analogs against a panel of relevant kinases. This data is illustrative and serves to demonstrate how SAR can be quantitatively assessed. Actual values would need to be determined experimentally.
| Compound ID | R¹ Substituent (at C1) | Target Kinase A IC₅₀ (nM) | Target Kinase B IC₅₀ (nM) | Off-target Kinase C IC₅₀ (nM) |
| Core-001 | -Cl | 500 | 750 | >10000 |
| Analog-A1 | -NH₂ | 250 | 400 | >10000 |
| Analog-A2 | -OCH₃ | 600 | 850 | >10000 |
| Analog-A3 | -N-methylpiperazine | 50 | 120 | 5000 |
| Analog-A4 | -morpholine | 75 | 150 | 8000 |
Experimental Protocols
The evaluation of this compound derivatives as kinase inhibitors requires robust and reliable in vitro assays. The following are detailed, step-by-step methodologies for common kinase inhibition assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method for determining the IC₅₀ value of a test compound by measuring the amount of ATP remaining in solution after a kinase reaction.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (e.g., this compound derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from 1 mM. Prepare a "no inhibitor" control (DMSO only).
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and substrate in kinase assay buffer. The optimal concentrations should be determined empirically.
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Luminescence Detection:
-
Equilibrate the Kinase-Glo® Reagent to room temperature.
-
Add 5 µL of Kinase-Glo® Reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its synthetic tractability, coupled with the potential for potent and selective biological activity, makes it an attractive area for further investigation. Future research in this area should focus on:
-
Kinase Selectivity Profiling: Comprehensive screening against a broad panel of kinases to identify the specific targets of this scaffold and to understand its selectivity profile.
-
Structure-Based Drug Design: Obtaining crystal structures of lead compounds in complex with their target kinases to guide the rational design of more potent and selective analogs.
-
In Vivo Efficacy Studies: Evaluating the most promising compounds in relevant animal models of human diseases, such as cancer, to assess their therapeutic potential.
By leveraging the insights and methodologies outlined in this guide, researchers can effectively explore the chemical and biological landscape of this compound derivatives and unlock their full therapeutic potential.
References
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Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. (URL: [Link])
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Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (URL: [Link])
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SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW 2,7-NAPHTHYRIDINE-3-CARBOXYLIC ACID HYDRAZIDE DERIVATIVES. (URL: [Link])
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IC 50 (µM ± SD) values of compounds (3a-s) against different cancer cell lines after exposure time of 48 h. (URL: [Link])
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Synthesis of new 2,7-naphthyridine derivatives 9–12. Chemical yields of... (URL: [Link])
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Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. (URL: [Link])
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Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][5]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. (URL: [Link])
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- CL2024000609A1 - Process for synthesizing naphthyridine derivatives and intermedi
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Selected Publications and Patents from 2005–2019. (URL: [Link])
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Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. (URL: [Link])
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Drug Discovery Patents. (URL: [Link])
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Patent & Publications | Pharma Inventor Inc. (URL: [Link])
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Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (URL: [Link])
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Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. (URL: [Link])
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Substituted pyrazin-2-yl-sulphonamide-(3-pyridyl) compounds and uses thereof - Patent US-6060475-A. (URL: [Link])
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7-(4H-1,2,4-Triazol-3-yl)benzo[c][2][5]naphthyridines: a novel class of Pim kinase inhibitors with potent cell antiproliferative activity. (URL: [Link])
-
Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2][5]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. (URL: [Link])
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A Predictive Spectroscopic Guide to 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine: An In-Depth Technical Analysis for Drug Discovery Professionals
Introduction: Unveiling the Spectroscopic Signature of a Novel N-Heterocycle
In the landscape of modern medicinal chemistry, nitrogen-containing heterocyclic scaffolds are of paramount importance, frequently forming the core of innovative therapeutic agents. The compound 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine stands as a molecule of significant interest, combining the structural features of a naphthyridine core, a pyridine substituent, and a reactive chloro group. A thorough understanding of its spectral characteristics is fundamental for its identification, purity assessment, and the elucidation of its interactions in biological systems.
This technical guide provides a comprehensive, predictive analysis of the spectral properties of this compound. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and extensive data from structurally analogous compounds to construct a detailed and scientifically grounded predictive framework. This guide is intended to empower researchers, scientists, and drug development professionals in their efforts to synthesize, characterize, and utilize this promising compound.
I. Predicted Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent such as DMSO-d₆ is anticipated to exhibit a series of distinct signals in the aromatic region, reflecting the unique electronic environment of each proton.
Rationale for Spectral Predictions:
The chemical shifts are predicted based on the known electronic effects of the nitrogen atoms within the 2,7-naphthyridine and pyridine rings, the electron-withdrawing nature of the chlorine atom, and the anisotropic effects of the aromatic systems. Protons on the 2,7-naphthyridine core are expected to be significantly deshielded due to the presence of the electronegative nitrogen atoms. The protons on the pyridin-4-yl ring will exhibit a characteristic AA'BB' or a set of two doublets pattern, with the protons ortho to the nitrogen being the most deshielded. The chlorine atom at the C1 position will further deshield the proton at the C8 position through space.
Predicted ¹H NMR Chemical Shifts:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~8.5 - 8.7 | s | - |
| H-5 | ~7.8 - 8.0 | d | ~8.5 |
| H-6 | ~7.4 - 7.6 | d | ~8.5 |
| H-8 | ~8.8 - 9.0 | s | - |
| H-2', H-6' | ~8.7 - 8.9 | d | ~6.0 |
| H-3', H-5' | ~7.6 - 7.8 | d | ~6.0 |
Experimental Protocol for ¹H NMR Spectroscopy:
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
II. Predicted Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will display a number of signals corresponding to the inequivalent carbon atoms in the molecule.
Rationale for Spectral Predictions:
The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and the overall electronic distribution within the aromatic rings. Carbons bonded to nitrogen or chlorine will be significantly deshielded (shifted downfield). The chemical shifts for the 2,7-naphthyridine core are predicted based on published methods for calculating the chemical shifts of substituted 2,7-naphthyridines.[1] The shifts for the pyridin-4-yl moiety are based on data for 4-phenylpyridine.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~150 - 155 |
| C-3 | ~145 - 150 |
| C-4 | ~115 - 120 |
| C-4a | ~148 - 152 |
| C-5 | ~120 - 125 |
| C-6 | ~130 - 135 |
| C-8 | ~140 - 145 |
| C-8a | ~155 - 160 |
| C-1' | ~140 - 145 |
| C-2', C-6' | ~150 - 155 |
| C-3', C-5' | ~121 - 126 |
Experimental Protocol for ¹³C NMR Spectroscopy:
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the longer acquisition times typically required due to the lower natural abundance of the ¹³C isotope.
Caption: Workflow for the acquisition and processing of a ¹³C NMR spectrum.
III. Predicted Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the protonated molecule.
Rationale for Fragmentation Predictions:
The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M) and any chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M peak. The fragmentation of the molecule is expected to be initiated by cleavage of the weaker bonds and the elimination of stable neutral molecules. Likely fragmentation pathways include the loss of a chlorine radical (Cl•), hydrogen chloride (HCl), or cleavage of the bond between the naphthyridine and pyridine rings.
Predicted Mass Spectrum Data (ESI+):
| m/z (predicted) | Ion Identity | Notes |
| [M+H]⁺ | Protonated molecule | Isotopic pattern for one chlorine atom expected |
| [M-Cl]⁺ | Loss of a chlorine radical | |
| [M-HCl]⁺• | Loss of hydrogen chloride | |
| [M-C₅H₄N]⁺ | Cleavage of the pyridin-4-yl group |
Experimental Protocol for Mass Spectrometry (ESI-MS):
Caption: A typical workflow for obtaining and interpreting an ESI-MS spectrum.
IV. Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound is expected to give rise to strong absorptions in the UV region.
Rationale for Spectral Predictions:
The UV-Vis spectrum will be dominated by π → π* transitions within the aromatic system. The presence of heteroatoms and the extended conjugation between the naphthyridine and pyridine rings will influence the position and intensity of the absorption maxima. Based on data for similar aromatic heterocycles, multiple absorption bands are expected.
Predicted UV-Vis Absorption Maxima (in Methanol):
| Predicted λmax (nm) | Transition Type |
| ~220-240 | π → π |
| ~280-300 | π → π |
| ~320-340 | n → π* |
Experimental Protocol for UV-Vis Spectroscopy:
Caption: Standard procedure for acquiring a UV-Vis absorption spectrum.
V. Predicted Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Rationale for Spectral Predictions:
The FTIR spectrum will be characterized by a series of absorption bands corresponding to the vibrational modes of the various bonds in the molecule. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings will be observed in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibration will be found in the fingerprint region, typically below 800 cm⁻¹.
Predicted FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100-3000 | Aromatic C-H stretch |
| 1610-1580 | C=C and C=N ring stretching |
| 1550-1450 | C=C and C=N ring stretching |
| ~830-810 | C-H out-of-plane bending |
| ~780-740 | C-Cl stretch |
Experimental Protocol for FTIR Spectroscopy (ATR):
Caption: A simplified workflow for obtaining an FTIR spectrum using an ATR accessory.
VI. Conclusion and Future Perspectives
This technical guide has presented a detailed predictive analysis of the ¹H NMR, ¹³C NMR, Mass, UV-Vis, and FTIR spectra of this compound. By leveraging established spectroscopic principles and data from analogous structures, a comprehensive spectral profile has been constructed to aid in the characterization of this novel N-heterocycle.
It is imperative that these predictions are validated against experimentally acquired data. The protocols outlined in this guide provide a robust framework for obtaining high-quality spectral data. The experimental verification of these predictions will not only confirm the structure of the synthesized compound but also contribute valuable data to the broader scientific community, enriching our understanding of the spectral properties of complex heterocyclic systems. As a molecule of interest in drug discovery, a complete and accurate spectral characterization is the first and most critical step in its journey towards potential therapeutic applications.
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1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine molecular structure
An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Properties of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine
Abstract
This technical guide provides a comprehensive overview of the heterocyclic compound this compound, a molecule of significant interest in medicinal chemistry and drug development. The 2,7-naphthyridine core is a recognized scaffold in the design of kinase inhibitors, and this particular derivative serves as a crucial synthetic intermediate.[1][2] This document details the molecular structure, provides a step-by-step synthesis protocol derived from patent literature, and discusses the potential applications of this compound for researchers and scientists in the field of drug discovery.
Introduction to the 2,7-Naphthyridine Scaffold
Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, exist as six different isomers depending on the placement of the nitrogen atoms.[3][4] Among these, the 2,7-naphthyridine scaffold has emerged as a privileged structure in modern medicinal chemistry. Derivatives of 2,7-naphthyridine have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][5] A significant area of focus has been their development as potent kinase inhibitors, targeting enzymes such as MASTL, MET, and PDK-1, which are often implicated in cancer progression.[1][2][6] The rigid, planar structure of the 2,7-naphthyridine core provides an excellent framework for designing molecules that can fit into the ATP-binding sites of these kinases.
The subject of this guide, this compound, is a key building block in the synthesis of more complex molecules designed to exhibit specific biological activities. The presence of a reactive chloro group at the 1-position allows for further functionalization, typically through nucleophilic substitution reactions, enabling the exploration of structure-activity relationships (SAR).
Molecular Structure and Identification
The structural and identifying characteristics of this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1211593-56-4[7] |
| Molecular Formula | C₁₃H₈ClN₃ |
| Molecular Weight | 241.68 g/mol |
| Canonical SMILES | C1=CN=C2C(=C1)C(=CN=C2C3=CC=NC=C3)Cl |
| InChI Key | Not readily available |
The molecule consists of a tricyclic system where a pyridine ring is fused to a naphthyridine core. The chlorine atom at the C1 position of the naphthyridine ring is a key reactive site for synthetic modifications.
Caption: 2D representation of this compound.
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process, as detailed in patent literature.[8] The following protocol is an adapted and explained version of this synthesis.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Steps
Step 1: Synthesis of 3-Amino-4-methylpyridine-N-oxide
-
Rationale: The initial step involves the oxidation of the pyridine nitrogen of the starting material, 3-amino-4-methylpyridine. This is a common strategy to modify the reactivity of the pyridine ring for subsequent reactions.
-
Procedure:
-
Dissolve 3-amino-4-methylpyridine in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in DCM.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Work up the reaction by washing with a basic aqueous solution (e.g., sodium bicarbonate) and extract the product.
-
Step 2: Synthesis of 3-Methyl-2,7-naphthyridin-1(2H)-one
-
Rationale: This step involves a cyclization reaction to form the naphthyridinone core. The N-oxide from the previous step reacts with diethyl 2-(ethoxymethylene)malonate under high temperature.
-
Procedure:
-
Add 3-amino-4-methylpyridine-N-oxide to diphenyl ether.
-
Add diethyl 2-(ethoxymethylene)malonate to the mixture.
-
Heat the reaction mixture to approximately 240°C and maintain for a specified time.
-
Cool the mixture and isolate the product, which may precipitate upon cooling.
-
Step 3: Synthesis of 1-Chloro-3-methyl-2,7-naphthyridine
-
Rationale: The hydroxyl group of the naphthyridinone is converted to a chloro group using a standard chlorinating agent, phosphorus oxychloride (POCl₃). This introduces the key reactive handle for later modifications.
-
Procedure:
-
Suspend 3-methyl-2,7-naphthyridin-1(2H)-one in phosphorus oxychloride.
-
Heat the mixture to reflux (around 110°C) until the reaction is complete.
-
Carefully quench the excess POCl₃ by pouring the reaction mixture onto ice.
-
Neutralize with a base and extract the product.
-
Step 4: Synthesis of 3-(Bromomethyl)-1-chloro-2,7-naphthyridine
-
Rationale: A radical bromination is performed on the methyl group at the 3-position. N-Bromosuccinimide (NBS) is a common reagent for this transformation, and a radical initiator like AIBN is used.
-
Procedure:
-
Dissolve 1-chloro-3-methyl-2,7-naphthyridine in a non-polar solvent like carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture, typically with irradiation from a sun lamp to initiate the radical reaction.
-
Monitor the reaction and isolate the brominated product upon completion.
-
Step 5: Synthesis of 1-Chloro-2,7-naphthyridine-3-carbaldehyde
-
Rationale: The bromomethyl group is converted to an aldehyde. This can be achieved via various methods, one of which is the Sommelet reaction using hexamethylenetetramine.
-
Procedure:
-
React 3-(bromomethyl)-1-chloro-2,7-naphthyridine with hexamethylenetetramine.
-
Hydrolyze the resulting salt with a mixture of water, ethanol, and hydrochloric acid to yield the aldehyde.
-
Step 6: Synthesis of this compound
-
Rationale: The final step involves the construction of the pyridine ring from the aldehyde. A condensation reaction with ammonium acetate in acetic acid provides the target molecule.
-
Procedure:
-
Dissolve 1-chloro-2,7-naphthyridine-3-carbaldehyde in acetic acid.
-
Add ammonium acetate and heat the mixture.
-
Upon completion, cool the reaction and isolate the final product, this compound.
-
Spectroscopic Characterization (Exemplary Data)
-
¹H NMR: Signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the naphthyridine and pyridine rings. The number of signals, their splitting patterns (doublets, triplets, etc.), and coupling constants would be consistent with the substitution pattern.
-
¹³C NMR: Resonances for the carbon atoms of the aromatic rings. The chemical shifts would be influenced by the electronegativity of the nitrogen atoms and the chlorine substituent.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
Applications in Drug Discovery
This compound is primarily of interest as a synthetic intermediate for the development of more complex, biologically active molecules. The chloro group at the 1-position is amenable to nucleophilic aromatic substitution reactions. This allows for the introduction of various side chains, often containing amine functionalities, to probe the binding pockets of target proteins.
The broader class of 2,7-naphthyridine derivatives has shown significant promise as:
-
Kinase Inhibitors: Many 2,7-naphthyridine-based compounds have been designed to target specific protein kinases involved in cell signaling pathways that are dysregulated in cancer.[1][2][6]
-
Antimicrobial Agents: The scaffold has also been explored for the development of new antibacterial and antifungal agents.[5]
The synthesis of a library of compounds derived from this compound would be a logical next step for any drug discovery program aiming to develop novel therapeutics based on the 2,7-naphthyridine scaffold.
Conclusion
This compound is a valuable heterocyclic building block with a molecular architecture that is highly relevant to contemporary drug discovery. Its synthesis, while multi-stepped, employs well-established chemical transformations. The true value of this compound lies in its potential for further elaboration into novel, potent, and selective modulators of biological targets, particularly protein kinases. This guide provides a foundational understanding of its structure and synthesis to support ongoing and future research in this promising area of medicinal chemistry.
References
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Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. (2024). ACS Medicinal Chemistry Letters. [Link]
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2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. (2019). European Journal of Medicinal Chemistry. [Link]
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Discovery of dibenzo[c,f][2][7]naphthyridines as potent and selective 3-phosphoinositide-dependent kinase-1 inhibitors. (2007). Journal of Medicinal Chemistry. [Link]
-
Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. (2007). ACS Combinatorial Science. [Link]
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Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. (n.d.). ResearchGate. [Link]
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Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. (2021). Molecules. [Link]
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Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. (2022). Molecules. [Link]
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Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2023). International Journal of Molecular Sciences. [Link]
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Biological Activity of Naturally Derived Naphthyridines. (2021). Molecules. [Link]
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SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW 2,7-NAPHTHYRIDINE-3-CARBOXYLIC ACID HYDRAZIDE DERIVATIVES. (2015). Acta Poloniae Pharmaceutica. [Link]
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Biological Activity of Naturally Derived Naphthyridines. (2021). PubMed Central. [Link]
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A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. (2006). ChemInform. [Link]
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Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Advances. [Link]
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Synthesis of new 2,7-naphthyridine derivatives 9–12. Chemical yields of... (n.d.). ResearchGate. [Link]
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Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. (2022). National Institutes of Health. [Link]
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Unlocking Therapeutic Potential: A Technical Guide to 2,7-Naphthyridine Derivatives and Their Targets
For Researchers, Scientists, and Drug Development Professionals
The 2,7-naphthyridine scaffold, a unique bicyclic heteroaromatic structure, has emerged as a privileged motif in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] Its rigid framework and hydrogen bonding capabilities allow for high-affinity interactions with a variety of biological targets, making it a fertile ground for the development of novel therapeutics. This technical guide provides an in-depth exploration of the key therapeutic targets of 2,7-naphthyridine derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.
I. The 2,7-Naphthyridine Core: A Versatile Scaffold for Drug Discovery
The inherent versatility of the 2,7-naphthyridine nucleus has led to the discovery of compounds with diverse pharmacological profiles, including antitumor, antimicrobial, analgesic, and anticonvulsant effects.[1][2] The synthesis of this scaffold can be achieved through various methods, including the cyclocondensation or intramolecular cyclization of pyridine derivatives, as well as from acyclic precursors and quinolines.[1][3] This synthetic accessibility allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
II. Key Therapeutic Target Classes
Extensive research has identified several key classes of proteins that are effectively modulated by 2,7-naphthyridine derivatives. This guide will focus on three prominent areas: kinase inhibition, phosphodiesterase modulation, and antimicrobial activity through the inhibition of bacterial enzymes.
A. Kinase Inhibitors: Targeting Oncogenic Signaling
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. Several 2,7-naphthyridine derivatives have demonstrated potent and selective inhibition of key oncogenic kinases.
MASTL, also known as Greatwall kinase, is a crucial regulator of mitotic progression.[2] Its overexpression in various cancers is associated with aggressive tumor growth and chromosomal instability.[2] MASTL functions by inactivating the tumor-suppressive Protein Phosphatase 2A (PP2A-B55) complex, thereby promoting oncogenic signaling.[2]
Mechanism of Action: 2,7-Naphthyridine-based inhibitors of MASTL act by competing with ATP for the kinase's active site.[2] This inhibition leads to the reactivation of PP2A-B55, resulting in the dephosphorylation of key mitotic proteins. This disruption of the mitotic process ultimately triggers mitotic catastrophe and selective eradication of proliferating cancer cells.[2] Recent studies have identified novel 2,7-naphthyridine compounds with potent MASTL inhibitory activity, demonstrating their potential as selective anticancer agents.[2]
Illustrative Signaling Pathway:
Caption: MASTL Inhibition by 2,7-Naphthyridine Derivatives.
PDK-1 is a master regulator of the AGC family of kinases, including Akt, and plays a crucial role in cell survival, proliferation, and metabolism.[4][5] It is a key downstream effector of the PI3K signaling pathway, which is frequently hyperactivated in cancer.
Mechanism of Action: Dibenzo[c,f][4][6]naphthyridine and benzo[c][4][6]naphthyridine derivatives have been identified as potent and selective inhibitors of PDK-1.[7][8] These compounds bind to the active site of the PDK-1 kinase domain, preventing the phosphorylation and subsequent activation of its downstream targets like Akt.[8] By blocking this critical survival pathway, these derivatives can induce apoptosis in cancer cells.
Illustrative Signaling Pathway:
Caption: PDK-1 Signaling and its Inhibition.
The MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways involved in cell proliferation, survival, and motility. Aberrant MET signaling is implicated in the development and progression of numerous cancers.
Mechanism of Action: 2,7-Naphthyridinone-based derivatives have been developed as potent MET kinase inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of MET and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. This blockade of MET signaling can lead to the inhibition of tumor growth and angiogenesis.
B. Phosphodiesterase (PDE) Inhibitors: Modulating Cyclic Nucleotide Signaling
Phosphodiesterases are a superfamily of enzymes that regulate intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[6] Selective PDE inhibitors have significant therapeutic applications.
PDE5 is a cGMP-specific phosphodiesterase that is highly expressed in the corpus cavernosum of the penis.[9] Its inhibition leads to increased cGMP levels, resulting in smooth muscle relaxation and vasodilation, the physiological basis of penile erection.[9]
Mechanism of Action: Novel 1,7- and 2,7-naphthyridine derivatives have been designed as potent and highly specific PDE5 inhibitors.[10] These compounds mimic the structure of cGMP and competitively bind to the catalytic site of PDE5, preventing the hydrolysis of cGMP.[11] One notable 2,7-naphthyridine derivative, compound 4c (T-0156), exhibited an IC50 of 0.23 nM for PDE5 and over 100,000-fold selectivity against other PDE isoforms.[10] This high selectivity is crucial for minimizing off-target side effects.
Illustrative Signaling Pathway:
Caption: PDE5-mediated cGMP Hydrolysis and its Inhibition.
C. Antimicrobial Agents: Targeting Bacterial DNA Gyrase
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. The 2,7-naphthyridine scaffold has shown promise in this area.
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[12][13] It introduces negative supercoils into DNA, a process vital for bacterial survival and absent in eukaryotes, making it an attractive target for selective antibacterial drugs.[14]
Mechanism of Action: Certain 2,7-naphthyridine derivatives have demonstrated selective antimicrobial activity, particularly against Staphylococcus aureus.[1] Molecular modeling studies suggest that these compounds bind to the DNA gyrase-DNA complex, likely through π-π stacking interactions with nucleic acid bases and hydrogen bonding within the active site.[1] This binding stabilizes the cleavage complex, leading to double-strand DNA breaks and ultimately bacterial cell death.[14] The structure-activity relationship (SAR) indicates that the 2,7-naphthyridine scaffold combined with a hydrazone linker is a key pharmacophore for antibacterial potency.[1]
III. Experimental Protocols for Target Validation and Compound Screening
The identification and validation of therapeutic targets for 2,7-naphthyridine derivatives rely on a suite of robust in vitro and cell-based assays.
A. In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Principle: The assay measures the amount of ADP produced during the kinase reaction. The luminescent signal is inversely proportional to the kinase activity.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the 2,7-naphthyridine derivative in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 dilutions.
-
Kinase Reaction Setup: In a 96-well plate, add the test compound dilutions, the kinase of interest, and the specific kinase substrate peptide in a suitable kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection: Add a reagent such as ADP-Glo™ to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add a kinase detection reagent to convert the produced ADP back to ATP, which then drives a luciferase-luciferin reaction to generate a luminescent signal.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Illustrative Experimental Workflow:
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
B. Cell-Based Anticancer Activity Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.
Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 2,7-naphthyridine derivative for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition and Analysis: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
C. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.[15]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15]
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial twofold dilutions of the 2,7-naphthyridine derivative in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) from an overnight culture.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
IV. Quantitative Data Summary
The following table summarizes the reported inhibitory activities of representative 2,7-naphthyridine derivatives against their respective targets.
| Compound Class | Target | Representative Compound | Activity (IC50/MIC) | Reference |
| Naphthyridine | PDE5 | 4c (T-0156) | 0.23 nM (IC50) | [10] |
| Naphthyridine | S. aureus | Compound 10j | 8 mg/L (MIC) | [1] |
| Naphthyridine | S. aureus | Compound 10f | 31 mg/L (MIC) | [1] |
V. Conclusion and Future Directions
The 2,7-naphthyridine scaffold has proven to be a remarkably versatile platform for the design of potent and selective modulators of various therapeutic targets. The derivatives discussed in this guide highlight the potential of this chemical class in oncology, infectious diseases, and other therapeutic areas. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to advance them into preclinical and clinical development. The continued exploration of the chemical space around the 2,7-naphthyridine core, guided by a deep understanding of target biology and structure-based drug design, holds significant promise for the discovery of next-generation therapeutics.
VI. References
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Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764.
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Andersson, K. E. (2018). PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. British Journal of Pharmacology, 175(13), 2554-2565. [Link]
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Sato, Y., et al. (2003). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(14), 2341-2345. [Link]
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Sabnis, R. W. (2024). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 15(6), 748-749. [Link]
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Rosen, R. C. (2003). Overview of phosphodiesterase 5 inhibition in erectile dysfunction. The American Journal of Cardiology, 92(9A), 9M-12M. [Link]
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Kim, K. H., et al. (2009). Benzo[c][4][6]naphthyridines as inhibitors of PDK-1. Bioorganic & Medicinal Chemistry Letters, 19(17), 5225-5228. [Link]
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Creative Diagnostics. (n.d.). PDK-1 Signaling Pathway. Retrieved from [Link]
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Zhang, A., et al. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. Journal of Combinatorial Chemistry, 9(6), 916-919. [Link]
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Wikipedia. (n.d.). DNA gyrase. Retrieved from [Link]
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Sabnis, R. W. (2024). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]
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Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry. [Link]
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Kim, K. H., et al. (2009). Benzo[c][4][6]naphthyridines as inhibitors of PDK-1. Bioorganic & Medicinal Chemistry Letters. [Link]
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Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
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Park, H., et al. (2013). The Kinase PDK1 Is Essential for B-Cell Receptor Mediated Survival Signaling. PLoS ONE, 8(2), e55776. [Link]
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Creative Diagnostics. (n.d.). DNA Gyrase – A Specialized Type II Topoisomerase. Retrieved from [Link]
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Kayık, G., et al. (2017). Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1083-1093. [Link]
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Carson, C. C., & Lue, T. F. (2005). Phosphodiesterase type 5 inhibitors for erectile dysfunction. BJU International, 96(3), 257-280. [Link]
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BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
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Imamura, Y., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Cell and Developmental Biology, 8, 231. [Link]
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Li, Y., et al. (2024). Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation. Frontiers in Chemistry, 12. [Link]
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Reece, R. J., & Maxwell, A. (1991). DNA gyrase: structure and function. Critical Reviews in Biochemistry and Molecular Biology, 26(3-4), 335-375. [Link]
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Dhaliwal, A., & Gupta, M. (2023). PDE5 Inhibitors. In StatPearls. StatPearls Publishing. [Link]
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Kim, M., et al. (2021). Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes. International Journal of Molecular Sciences, 22(14), 7277. [Link]
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Bhargava, P., et al. (2007). Discovery of dibenzo[c,f][4][6]naphthyridines as potent and selective 3-phosphoinositide-dependent kinase-1 inhibitors. Journal of Medicinal Chemistry, 50(23), 5550-5563. [Link]
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Tan, J., et al. (2014). New Connections Between Old Pathways: PDK1 Signaling Promotes Cellular Transformation through PLK1-Dependent MYC Stabilization. Cancer Discovery, 4(4), 394-396. [Link]
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Fatima, I., et al. (2020). MASTL: A novel therapeutic target for Cancer Malignancy. Cancer Medicine, 9(22), 8346-8355. [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
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Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry. [Link]
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Collin, F., et al. (2011). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. Applied Microbiology and Biotechnology, 92(3), 479-497. [Link]
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INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]
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Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
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Kim, M., et al. (2021). Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes. International Journal of Molecular Sciences. [Link]
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Gacci, M., et al. (2021). The Effect of Phosphodiesterase-type 5 Inhibitors on Erectile Function: An Overview of Systematic Reviews. Frontiers in Endocrinology, 12, 725978. [Link]
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Gacci, M., et al. (2021). The Effect of Phosphodiesterase-type 5 Inhibitors on Erectile Function: An Overview of Systematic Reviews. Frontiers in Endocrinology. [Link]
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Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
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Sanna, M., et al. (2019). Serine/Threonine Kinase 3-Phosphoinositide-Dependent Protein Kinase-1 (PDK1) as a Key Regulator of Cell Migration and Cancer Dissemination. International Journal of Molecular Sciences, 20(15), 3826. [Link]
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Gosset. (n.d.). Bacterial DNA Gyrase (Gyrase). Retrieved from [Link]
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Kim, M., et al. (2021). Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes. International Journal of Molecular Sciences. [Link]
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ResearchGate. (n.d.). IC 50 (COX-1) and IC 50 (COX-2) values for compounds 1a-1j. Retrieved from [Link]
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Elofsson, M., et al. (2003). SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. Brazilian Journal of Microbiology, 34(1). [Link]
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Zhang, X., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12046-12053. [Link]
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Kim, M., et al. (2021). Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes. International Journal of Molecular Sciences. [Link]
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Pereira, N., et al. (2014). RELAXing, Regrouping, and Rethinking PDE-5 Inhibition with Sildenafil in HF-PEF. Medscape. [Link]
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Methodological & Application
Synthesis of 1-Chloro-3-(pyridin-4-yl)-2,7-naphthyridine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide details a robust, multi-step synthesis protocol for 1-Chloro-3-(pyridin-4-yl)-2,7-naphthyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The 2,7-naphthyridine core is a recognized privileged structure, and its derivatives have demonstrated a wide range of biological activities, including potential as kinase inhibitors and other therapeutic agents. This document provides not only a step-by-step experimental procedure but also the underlying scientific rationale for key methodological choices, ensuring both reproducibility and a deeper understanding of the synthetic strategy.
Introduction to 2,7-Naphthyridine Scaffolds
The 2,7-naphthyridine skeleton, an isomeric form of pyridopyridine, is a key pharmacophore in numerous biologically active compounds. These nitrogen-containing heterocycles have shown a broad spectrum of activities, including antitumor, antimicrobial, and analgesic effects[1]. The unique electronic properties and defined spatial orientation of substituents on the 2,7-naphthyridine ring system make it an attractive scaffold for the design of targeted therapeutics. The title compound, this compound, combines this privileged core with a pyridinyl moiety, a common feature in kinase inhibitors, and a reactive chloro group at the 1-position, which can serve as a handle for further chemical elaboration and library synthesis.
Overall Synthetic Strategy
The synthesis of this compound is approached through a convergent strategy. The core 2,7-naphthyridin-1-one is first constructed and subsequently functionalized. The key transformations involve a halogenation at the C3 position to enable a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the introduction of the pyridin-4-yl group. The final step is the conversion of the 1-oxo functionality to the target 1-chloro group.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 3-Bromo-2,7-naphthyridin-1-one
The initial phase of the synthesis focuses on the preparation of a key intermediate, a 2,7-naphthyridin-1-one bearing a halogen at the 3-position to facilitate subsequent cross-coupling. Bromination is chosen for this purpose due to the high reactivity of the resulting aryl bromide in palladium-catalyzed reactions.
Experimental Protocol: Step 1 - Synthesis of 2,7-Naphthyridin-1(2H)-one
A plausible starting point is the synthesis of the parent 2,7-naphthyridin-1(2H)-one, which can be achieved through various published methods, often starting from substituted pyridines[2]. For the purpose of this protocol, we will assume the availability of this starting material.
Experimental Protocol: Step 2 - Bromination of 2,7-Naphthyridin-1(2H)-one
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| 2,7-Naphthyridin-1(2H)-one | C₈H₆N₂O | 146.15 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 |
| Brine | NaCl (aq) | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |
Procedure
-
To a stirred solution of 2,7-Naphthyridin-1(2H)-one (1.0 eq) in anhydrous acetonitrile at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N-Bromosuccinimide (1.1 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-Bromo-2,7-naphthyridin-1-one.
Expert Insights: The choice of NBS as the brominating agent is due to its ease of handling and selectivity for electrophilic aromatic substitution on electron-rich heterocyclic systems. The reaction is typically carried out in a polar aprotic solvent like acetonitrile to ensure good solubility of the starting materials.
Part 2: Suzuki-Miyaura Coupling for the Synthesis of 3-(Pyridin-4-yl)-2,7-naphthyridin-1-one
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds[3][4]. In this step, the 3-bromo-2,7-naphthyridin-1-one intermediate is coupled with pyridine-4-boronic acid.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| 3-Bromo-2,7-naphthyridin-1-one | C₈H₅BrN₂O | 225.04 |
| Pyridine-4-boronic acid | C₅H₆BNO₂ | 122.92 |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 |
| Water (degassed) | H₂O | 18.02 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 |
| Brine | NaCl (aq) | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |
Procedure
-
In a flame-dried Schlenk flask, combine 3-Bromo-2,7-naphthyridin-1-one (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield 3-(Pyridin-4-yl)-2,7-naphthyridin-1-one.
Expert Insights: The choice of Pd(PPh₃)₄ as the catalyst is common for Suzuki couplings due to its commercial availability and effectiveness for a broad range of substrates. A base, such as potassium carbonate, is essential for the activation of the boronic acid in the catalytic cycle. The use of a degassed solvent system is crucial to prevent the oxidation of the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 3: Chlorination of 3-(Pyridin-4-yl)-2,7-naphthyridin-1-one
The final step involves the conversion of the 1-oxo group of the naphthyridinone to a chloro group. This is a standard transformation for such heterocyclic systems and is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃)[5].
Experimental Protocol
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| 3-(Pyridin-4-yl)-2,7-naphthyridin-1-one | C₁₃H₉N₃O | 223.23 |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 |
| N,N-Dimethylformamide (DMF, catalytic) | C₃H₇NO | 73.09 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 |
| Brine | NaCl (aq) | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |
Procedure
-
To a solution of 3-(Pyridin-4-yl)-2,7-naphthyridin-1-one (1.0 eq) in phosphorus oxychloride (5-10 eq), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain this compound.
Expert Insights: Phosphorus oxychloride serves as both the reagent and the solvent in many cases. The addition of catalytic DMF can facilitate the reaction by forming a Vilsmeier-Haack type intermediate, which is a more potent chlorinating species. The workup procedure must be performed with caution due to the exothermic reaction of POCl₃ with water.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Bromination | Insufficient NBS or deactivation of the reagent. | Add an additional portion of NBS. Ensure the reaction is protected from light. |
| Low Yield in Suzuki Coupling | Inactive catalyst; poor quality boronic acid; inefficient degassing. | Use a fresh bottle of palladium catalyst. Use a different palladium source and ligand combination (e.g., Pd(dppf)Cl₂). Ensure thorough degassing of the solvent. Use freshly opened or properly stored boronic acid. |
| Incomplete Chlorination | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Ensure the POCl₃ is of good quality. |
| Difficult Purification | Presence of closely eluting impurities. | Optimize the gradient for column chromatography. Consider using a different stationary phase (e.g., alumina) or an alternative purification method like preparative HPLC. |
Conclusion
The synthesis of this compound presented herein provides a reliable and adaptable protocol for accessing this valuable heterocyclic scaffold. By understanding the rationale behind each synthetic step and potential troubleshooting strategies, researchers can confidently produce this compound for further investigation in various drug discovery and development programs.
References
- Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764.
- Zhang, A., et al. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Chemie, G. A. (2018). The Suzuki-Miyaura Cross-Coupling Reaction. Chemistry LibreTexts.
-
Dong, J., et al. (2015). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 20(10), 18337-18348. [Link]
Sources
- 1. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based assays for 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine
An In-Depth Guide to the Cellular Characterization of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine
Abstract
The 2,7-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial and anticancer properties.[1][2][3] This document provides a comprehensive suite of cell-based assay protocols and application notes for the functional characterization of a novel derivative, this compound. We present a logical, multi-tiered workflow designed for researchers in drug discovery and chemical biology to systematically investigate the compound's cellular impact. This guide moves from broad phenotypic screening (cell viability) to specific mechanistic validation, including target engagement, downstream signaling modulation, and the ultimate induction of apoptosis. Each protocol is presented with detailed, step-by-step instructions, the scientific rationale behind critical steps, and methods for data analysis, ensuring a robust and reproducible characterization cascade.
Introduction: The Scientific Rationale
Naphthyridine-based compounds are of significant interest due to their structural similarity to purines, allowing them to interact with a variety of biological targets, notably protein kinases.[4][5] Many kinase inhibitors achieve their therapeutic effect by blocking ATP-binding sites, leading to the inhibition of signaling pathways that drive oncogenic proliferation. Given the prevalence of this mechanism among related compounds, a logical starting hypothesis is that this compound may function as a kinase inhibitor.
This guide, therefore, outlines a systematic approach to test this hypothesis and build a comprehensive cellular profile of the compound. The workflow is designed to answer a series of critical questions:
-
Does the compound affect cell viability or proliferation? (Phenotypic Screening)
-
Does the compound physically engage with a protein target inside the cell? (Target Engagement)
-
Does it modulate a specific signaling pathway, such as by inhibiting protein phosphorylation? (Mechanism of Action)
-
What is the ultimate cellular fate? Does the compound induce programmed cell death? (Phenotypic Outcome)
By following this workflow, researchers can generate a robust data package to elucidate the compound's mechanism of action and therapeutic potential.
Foundational Analysis: Cell Viability and Proliferation Assays
The initial step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation. This provides a quantitative measure of the compound's potency, typically expressed as a half-maximal inhibitory concentration (IC50). Assays based on cellular metabolic activity are ideal for this purpose due to their high-throughput compatibility and sensitivity.
Assay Principle: ATP as an Indicator of Viability
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the amount of ATP, which is a key indicator of metabolically active, viable cells.[6] The assay reagent contains a thermostable luciferase that, in the presence of ATP, catalyzes the oxidation of luciferin, generating a luminescent signal directly proportional to the number of living cells in the culture.[7] This "add-mix-measure" format is simple and minimizes pipetting errors.[6]
Protocol 2.1: Determining Compound IC50 using CellTiter-Glo®
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Target cancer cell line (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound (dissolved in DMSO to create a 10 mM stock)
-
Opaque-walled 96-well plates suitable for luminescence
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega, Cat. #G7570)[8]
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in a final volume of 90 µL of complete culture medium.
-
Include wells with medium only for background measurement.[9]
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.
-
-
Compound Preparation and Dosing:
-
Prepare a serial dilution series of the compound in complete culture medium. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM.
-
Add 10 µL of the diluted compound (or vehicle control, e.g., 0.1% DMSO) to the appropriate wells. This brings the final volume to 100 µL.
-
-
Incubation:
-
Incubate the plate for a duration relevant to the cell cycle of the chosen cell line (e.g., 72 hours) at 37°C, 5% CO2.
-
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[9]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[8]
-
Add 100 µL of the prepared reagent to each well.[8]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis and Presentation:
-
Subtract the average background luminescence (media-only wells) from all other readings.
-
Normalize the data by expressing the signal from treated wells as a percentage of the vehicle-treated control wells (% Viability).
-
Plot the % Viability against the log-transformed compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| HeLa | This compound | 72 | Example: 5.2 |
| MCF-7 | This compound | 72 | Example: 8.9 |
| A549 | This compound | 72 | Example: 12.1 |
Mechanism of Action Part I: Target Engagement
An observed cytotoxic effect does not confirm that the compound acts via a specific target. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify direct binding of a compound to its target protein in a physiological context (i.e., within intact cells or cell lysates).[10]
Assay Principle: Ligand-Induced Thermal Stabilization
CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation.[11][12] In a typical CETSA experiment, cells are treated with the compound and then heated across a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures.[13] The amount of soluble protein remaining at each temperature can be quantified, typically by Western blot, to generate a "melting curve." A shift in this curve to higher temperatures in the presence of the compound is strong evidence of target engagement.[14]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3.1: Validating Target Engagement via CETSA
Objective: To determine if this compound stabilizes a putative target protein (e.g., Kinase X) against thermal denaturation in intact cells.
Materials:
-
Cell line expressing the target protein.
-
This compound (10 mM stock in DMSO).
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
PCR tubes or 96-well PCR plate.
-
Thermal cycler.
-
Liquid nitrogen and 37°C water bath for freeze-thaw cycles.
-
High-speed refrigerated centrifuge.
-
Reagents for Western blotting (see Protocol 4.1).
-
Primary antibody specific to the putative target protein.
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency. Treat cells with the compound at a concentration known to be effective (e.g., 5x IC50) or with a vehicle control (DMSO) for 1-2 hours.
-
-
Harvesting and Aliquoting:
-
Harvest cells by scraping, wash with ice-cold PBS containing inhibitors, and resuspend in PBS to a final concentration of ~10^7 cells/mL.
-
Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point.
-
-
Heat Challenge:
-
Place the PCR tubes in a thermal cycler. Heat the samples for 3 minutes across a gradient of temperatures (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C).
-
After heating, cool the samples to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen for 1 min, 37°C water bath for 1 min).
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Sample Preparation and Analysis:
-
Carefully collect the supernatant (soluble protein fraction) from each tube.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by Western blot as described in Protocol 4.1.
-
Data Analysis and Interpretation:
-
The Western blot will show bands corresponding to the soluble target protein at each temperature.
-
In the vehicle-treated samples, the band intensity should decrease as the temperature increases, defining the protein's intrinsic melting curve.
-
In the compound-treated samples, a stabilized protein will show stronger band intensity at higher temperatures compared to the vehicle control. This "thermal shift" is direct evidence of target engagement.
Mechanism of Action Part II: Downstream Signaling
If the compound is a kinase inhibitor, its binding to the target should block the phosphorylation of downstream substrates. Western blotting with phospho-specific antibodies is the gold-standard method for investigating such changes in signaling pathways.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. CETSA [cetsa.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for Efficacy Testing of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine in Animal Models
Authored by: Senior Application Scientist
Introduction
The naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and notably, antitumor effects.[1][2][3][4] 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine is a novel investigational compound belonging to this class. While its specific mechanism of action is under investigation, its structural alerts suggest potential as a modulator of key signaling pathways implicated in oncogenesis, possibly as a kinase inhibitor.[5][6][7]
Preclinical in vivo evaluation is a critical step in the development of novel anticancer therapeutics.[8] Animal models, particularly mouse models, are fundamental for assessing a compound's efficacy, toxicity, pharmacokinetics, and pharmacodynamics in a whole-organism setting.[8][9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design, execution, and data interpretation of in vivo anticancer efficacy studies for this compound using various mouse models.
Ethical Considerations in Animal Research
All research involving animals must be conducted with the highest ethical standards, adhering to the principles of the "Three Rs": Replacement, Reduction, and Refinement.[8] All experimental procedures must be detailed in a research protocol reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics oversight body to ensure that the studies are scientifically justified and that animal welfare is a primary concern.[8]
Selecting the Appropriate Animal Model
The choice of animal model is paramount for generating data that can reliably predict clinical outcomes.[8] The most common models for preclinical anticancer drug evaluation are xenograft and syngeneic mouse models.
| Model Type | Description | Advantages | Disadvantages | Recommended Use Case for this compound |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are implanted into immunodeficient mice (e.g., nude, SCID, NSG). | - Relatively low cost and high throughput.- High tumorigenesis rate.- Well-characterized cell lines. | - Lack of tumor heterogeneity.- Absence of a competent immune system.- Genetic drift from original tumor. | Initial efficacy screening against a panel of cancer cell lines to identify responsive tumor types. |
| Patient-Derived Xenograft (PDX) | Fresh tumor tissue from a patient is directly implanted into immunodeficient mice.[9][10] | - Conserves original tumor characteristics like heterogeneity and molecular diversity.[10][11]- Higher predictive value for clinical outcomes.[9] | - More expensive and time-consuming to establish.- Lower engraftment rates.- Still lacks a human immune system. | Efficacy testing in models that more accurately represent human cancer for promising initial CDX results. |
| Syngeneic Model | Murine tumor cell lines are implanted into immunocompetent mice of the same genetic background. | - Intact and functional immune system.- Allows for the study of immunomodulatory effects of the compound. | - Limited availability of murine cell lines for all cancer types.- Potential for immunological differences between mice and humans. | To investigate if the compound's efficacy involves modulation of the immune system, in parallel with or after xenograft studies. |
| Humanized Mouse Model | Immunodeficient mice are engrafted with human immune cells or tissues.[9][12] | - Allows for the study of interactions between the compound, the human tumor, and a humanized immune system.[9][12] | - Technically complex and expensive.- Potential for graft-versus-host disease. | Advanced studies to understand the interplay with the human immune system if immunomodulatory effects are suspected. |
Experimental Workflow for Efficacy Studies
A well-designed in vivo study follows a logical progression from planning to data analysis. This workflow ensures that all critical parameters are considered, leading to robust and reproducible results.[8]
Caption: General experimental workflow for in vivo efficacy studies.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model
This protocol describes the establishment of a subcutaneous CDX model, a standard initial step for evaluating the in vivo efficacy of a novel compound like this compound.
1. Materials
-
Cell Line: Select a human cancer cell line relevant to the presumed target of the compound. Ensure cells are healthy, in a logarithmic growth phase, and free of contamination.
-
Animals: 4-6 week old immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) or athymic Nude mice).
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Matrigel or Cultrex BME: To improve tumor take and growth.[13]
-
Surgical Tools and Syringes: Sterile and appropriate for subcutaneous injections.
-
This compound: With a suitable vehicle for administration.
2. Procedure
-
Animal Acclimatization: Allow mice to acclimatize to the facility for at least 3-5 days before any procedures.[14]
-
Cell Preparation:
-
Culture the selected cancer cell line to 70-80% confluency.
-
Harvest cells using trypsin-EDTA, wash with PBS, and perform a cell count using a hemocytometer and trypan blue to ensure high viability.[14]
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel/Cultrex BME at the desired concentration (typically 1 x 106 to 1 x 107 cells per injection).[13] Keep on ice.
-
-
Tumor Implantation:
-
Anesthetize the mouse according to IACUC approved protocols.
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse using a 27- or 30-gauge needle.[14]
-
-
Tumor Growth Monitoring and Randomization:
-
Drug Administration:
-
Prepare the formulation of this compound in a suitable vehicle.
-
Administer the compound and vehicle control according to the planned dosing schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal, intravenous).
-
Monitor the animals daily for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volumes throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined size, or after a fixed duration.
-
At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).
-
Protocol 2: Patient-Derived Xenograft (PDX) Model
PDX models offer higher clinical relevance by preserving the characteristics of the original patient tumor.[9][10]
1. Materials
-
Patient Tumor Tissue: Freshly collected from surgery or biopsy under sterile conditions.
-
Animals: Highly immunodeficient mice such as NSG mice are recommended for higher engraftment rates.
-
Surgical Tools and Media: For tissue processing.
2. Procedure
-
Tumor Implantation (F0 to F1 generation):
-
Tumor Growth and Expansion (F1 and beyond):
-
Monitor the F1 generation mice for tumor growth, which can take 4-10 weeks or longer.[10]
-
When a tumor reaches approximately 1.5 cm, euthanize the mouse and harvest the tumor.[10]
-
The harvested tumor can be cryopreserved or immediately passaged into a new cohort of mice (F2 generation) for expansion. It is recommended to use early-passage PDXs (less than 5th passage) for studies.[10]
-
-
Efficacy Study:
-
Once a sufficient number of mice with established tumors of 100-150 mm³ are available, randomize them into treatment and control groups.[10]
-
Follow the drug administration and efficacy evaluation steps as described in the CDX model protocol.
-
Data Presentation and Analysis
Summarize quantitative data in a clear and structured format.
Table 2: Example Data Collection and Analysis
| Parameter | Description | Metric |
| Tumor Volume | Measured 2-3 times per week with calipers. | Mean tumor volume (mm³) ± SEM for each group over time. |
| Body Weight | Measured 2-3 times per week as an indicator of toxicity. | Mean body weight (g) ± SEM and percent change from baseline. |
| Tumor Growth Inhibition (TGI) | Calculated at the end of the study. | % TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100. |
| Survival | If survival is an endpoint. | Kaplan-Meier survival curve. |
Signaling Pathway Visualization
While the specific target of this compound is unknown, many naphthyridine derivatives function as kinase inhibitors.[5] A common pathway implicated in cancer is the RAS/RAF/MEK/ERK pathway.
Caption: A hypothetical signaling pathway potentially targeted by a kinase inhibitor.
Conclusion
The protocols and guidelines presented here provide a robust framework for the preclinical in vivo evaluation of this compound. A systematic approach, beginning with CDX models for initial screening and progressing to more clinically relevant PDX or syngeneic models, will generate the comprehensive data package necessary to advance this promising compound through the drug development pipeline. Careful experimental design, ethical execution, and thorough data analysis are essential for successfully determining the therapeutic potential of this novel naphthyridine derivative.
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Application Notes and Protocols for the Evaluation of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine as a Kinase Inhibitor
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Application of Pyridinyl-Naphthyridines in Cancer Research: A Technical Guide for Drug Development Professionals
Introduction: The Emergence of Pyridinyl-Naphthyridines in Oncology
The landscape of cancer therapy is continually evolving, with a significant shift towards targeted therapies that exploit the specific molecular vulnerabilities of cancer cells. Within this paradigm, pyridinyl-naphthyridine derivatives have emerged as a promising class of small molecules with potent and selective anticancer properties.[1] These heterocyclic compounds, characterized by a fused pyridine and naphthyridine ring system, exhibit a remarkable versatility in their ability to interact with key biological targets implicated in cancer progression. Their unique structural framework allows for the fine-tuning of their pharmacological properties, leading to the development of highly effective and specific inhibitors of various protein kinases and other crucial cellular players.[2] This guide provides a comprehensive overview of the application of pyridinyl-naphthyridines in cancer research, detailing their mechanisms of action, and providing in-depth protocols for their evaluation in both in vitro and in vivo settings.
I. Mechanisms of Action: Targeting the Pillars of Cancer Proliferation
Pyridinyl-naphthyridine derivatives exert their anticancer effects through a variety of mechanisms, primarily by interfering with critical signaling pathways that drive tumor growth, survival, and metastasis. The most well-documented of these mechanisms is the inhibition of protein kinases, enzymes that play a central role in cellular signal transduction.
A. Kinase Inhibition: A Dominant Therapeutic Strategy
Protein kinases are a large family of enzymes that regulate a wide range of cellular processes, and their aberrant activity is a hallmark of many cancers.[3] Pyridinyl-naphthyridines have been successfully designed to target and inhibit the activity of several key oncogenic kinases.
Anaplastic Lymphoma Kinase (ALK) and ROS1 are receptor tyrosine kinases that, when rearranged or mutated, become constitutively active and drive the growth of several cancers, most notably non-small cell lung cancer (NSCLC).[4][5][6] Pyridinyl-naphthyridine-based inhibitors have shown remarkable efficacy in targeting these kinases. By competitively binding to the ATP-binding pocket of ALK and ROS1, these compounds block the downstream signaling pathways, including the PI3K/Akt and MAPK/Erk pathways, leading to the induction of apoptosis and a halt in cell proliferation.[5]
Signaling Pathway Diagram: Inhibition of ALK/ROS1 Signaling by Pyridinyl-Naphthyridines
Caption: Inhibition of ALK/ROS1 signaling by pyridinyl-naphthyridines.
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cancer cells often exhibit a dysregulated cell cycle, leading to uncontrolled proliferation. Pyridinyl-naphthyridines have been developed to target key regulators of the cell cycle, such as Microtubule-associated serine/threonine kinase-like (MASTL) and Protein Kinase Membrane-associated Tyrosine and Threonine 1 (PKMYT1).
-
MASTL Kinase: MASTL is an oncogenic kinase that promotes mitotic progression.[7] Novel 2,7-naphthyridine compounds have been identified as potent MASTL inhibitors.[7][8] By inhibiting MASTL, these compounds induce mitotic catastrophe, a form of cell death that occurs during mitosis, selectively in cancer cells.[7]
-
PKMYT1 Kinase: PKMYT1 is a crucial regulator of the G2/M cell cycle checkpoint, preventing premature entry into mitosis.[9][10] Naphthyridinone derivatives have been discovered as selective and potent inhibitors of PKMYT1.[10] Inhibition of PKMYT1 forces cancer cells with a defective G1 checkpoint to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[9][11][12][13]
Experimental Workflow: Investigating Cell Cycle Arrest
Caption: Workflow for analyzing cell cycle distribution after treatment.
B. Induction of Apoptosis: Triggering Programmed Cell Death
Apoptosis is a natural process of programmed cell death that is essential for normal tissue homeostasis. Cancer cells often evade apoptosis, allowing them to survive and proliferate. Pyridinyl-naphthyridine derivatives have been shown to induce apoptosis in various cancer cell lines through multiple mechanisms.[14][15][16]
One key mechanism involves the induction of oxidative stress through the generation of reactive oxygen species (ROS).[15][16] This leads to DNA damage and the activation of the intrinsic apoptotic pathway, characterized by a decrease in the mitochondrial membrane potential and the activation of caspases, the executioners of apoptosis.[15][16] Some pyridine derivatives have also been shown to upregulate the tumor suppressor protein p53, which can in turn induce apoptosis.[17]
II. Application Notes and Protocols: A Practical Guide
This section provides detailed protocols for the in vitro and in vivo evaluation of pyridinyl-naphthyridine compounds.
A. In Vitro Efficacy Assessment
The initial step in evaluating the anticancer potential of a pyridinyl-naphthyridine compound is to determine its effect on the viability and proliferation of cancer cells.
Protocol: MTT Assay for Cell Viability
This protocol is adapted from a study on the cytotoxicity of naphthyridine derivatives.[18][19]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HL-60, PC-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.[18][19] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of the pyridinyl-naphthyridine compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in culture medium to achieve the desired final concentrations. Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.
Table 1: Example IC₅₀ Values of Naphthyridine Derivatives in Human Cancer Cell Lines [18][19]
| Compound | HeLa (Cervical Cancer) IC₅₀ (µM) | HL-60 (Leukemia) IC₅₀ (µM) | PC-3 (Prostate Cancer) IC₅₀ (µM) |
| Compound 14 | >100 | 17.8 | 39.4 |
| Compound 15 | 1.2 | 0.4 | 10.2 |
| Compound 16 | 0.7 | 0.1 | 5.1 |
| Colchicine (Control) | 0.9 | 0.3 | 8.7 |
To investigate the effect of a pyridinyl-naphthyridine compound on cell cycle progression, flow cytometry analysis of propidium iodide (PI)-stained cells is a standard method.
Protocol: Cell Cycle Analysis
This protocol is based on a study investigating pyrazolo-pyridine and pyrazolo-naphthyridine derivatives.[15][16]
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyridinyl-naphthyridine compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in 500 µL of PI staining solution (containing PI and RNase A).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15][16]
B. In Vivo Efficacy Assessment
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone for evaluating the in vivo efficacy of anticancer compounds.[20][21]
Protocol: Subcutaneous Xenograft Model for Efficacy Studies
This protocol provides a general framework for conducting in vivo efficacy studies.[20]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells in a mixture of medium and Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.[20] Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare the pyridinyl-naphthyridine compound in a suitable vehicle (e.g., 0.5% methylcellulose, 5% DMSO in saline). Administer the compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[20] Administer the vehicle alone to the control group.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set duration), euthanize the mice.
-
Tumor Analysis: Excise the tumors, weigh them, and process them for further analysis, such as histology, immunohistochemistry, or Western blotting to assess target engagement.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) and perform statistical analysis to determine the significance of the results.
Logical Relationship Diagram: From In Vitro to In Vivo
Caption: The logical progression from in vitro to in vivo studies.
III. Conclusion and Future Directions
Pyridinyl-naphthyridine derivatives represent a highly promising and versatile class of compounds in the field of cancer research. Their ability to selectively target key oncogenic pathways, including those driven by protein kinases, and to induce cancer cell-specific death through apoptosis and mitotic catastrophe, underscores their therapeutic potential. The protocols and application notes provided in this guide offer a robust framework for researchers and drug development professionals to effectively evaluate the anticancer properties of novel pyridinyl-naphthyridine compounds.
Future research in this area will likely focus on the development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Furthermore, exploring the combination of pyridinyl-naphthyridine-based agents with other anticancer therapies, including immunotherapy and other targeted agents, holds the potential to overcome drug resistance and improve patient outcomes. The continued investigation of these remarkable compounds will undoubtedly contribute to the advancement of precision oncology and the development of more effective cancer treatments.
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Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters.
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Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Scientific Reports.
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Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Scientific Reports. (2023, April 1).
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Biological Activity of Naturally Derived Naphthyridines. Molecules.
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Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. The Korean Journal of Physiology & Pharmacology. (2013, December 16).
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Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. (2024, January 4).
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Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry.
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Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS ONE. (2025, June 18).
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Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ResearchGate.
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Discovery of pyrrolopyrimidinone derivatives as potent PKMYT1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry.
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Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry. (2023, May 17).
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ALK and ROS1 as a joint target for the treatment of lung cancer: a review. Translational Lung Cancer Research.
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Validated preclinical xenograft models for in vivo efficacy testing of INDs. Altogen Labs. (2023, July 5).
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Discovery of pyrrolopyrimidinone derivatives as potent PKMYT1 inhibitors for the treatment of cancer. ResearchGate.
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ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance. Journal of Hematology & Oncology.
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Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents. Frontiers in Pharmacology. (2022, August 28).
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Agents Targeting ROS1 Gain Traction in NSCLC. OncLive. (2020, May 1).
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Preclinical Drug Testing Using Xenograft Models. Crown Bioscience.
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Design, Synthesis, and Computational Insights into PKMYT1 Inhibitors for the Treatment of Breast Cancer. Molecules. (2025, August 29).
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Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review. Photodiagnosis and Photodynamic Therapy.
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Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes. International Journal of Molecular Sciences.
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Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports. (2025, October 1).
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Discovery of a novel ALK/ROS1/FAK inhibitor, APG-2449, in preclinical non-small cell lung cancer and ovarian cancer models. ResearchGate. (2025, August 7).
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Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Scientific Reports. (2023, April 1).
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Application Notes and Protocols for Antimicrobial Susceptibility Testing of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine
Introduction: The Promise of 2,7-Naphthyridine Derivatives in an Era of Antimicrobial Resistance
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Naphthyridines, a class of N-heterocyclic compounds composed of two fused pyridine rings, have emerged as a promising scaffold in medicinal chemistry.[1][2] The first naphthyridine derivative introduced into clinical practice was nalidixic acid in 1967, and since then, numerous derivatives have been synthesized, exhibiting a broad spectrum of pharmacological activities, including antimicrobial effects.[3] Among the six possible isomers, 2,7-naphthyridine derivatives have shown significant potential, with some demonstrating selective and potent antimicrobial activity.[3][4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial susceptibility testing (AST) of a novel compound, 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine . While extensive data on this specific molecule is not yet available, this guide outlines a robust framework for its evaluation based on established, internationally recognized protocols. The methodologies detailed herein are designed to ensure scientific integrity, reproducibility, and the generation of high-quality data essential for preclinical assessment. The underlying principle of these protocols is to determine the in vitro activity of the compound by measuring its ability to inhibit or kill pathogenic microorganisms.
The potential mechanism of action for many naphthyridine derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[3] This mode of action, shared with the quinolone class of antibiotics, underscores the therapeutic potential of this scaffold. The protocols described below will enable the precise determination of the compound's potency and spectrum of activity, critical first steps in its journey as a potential therapeutic agent.
PART 1: Foundational Protocols for Antimicrobial Susceptibility Testing
A successful AST campaign relies on meticulous adherence to standardized procedures. The following sections detail the essential preparatory steps and the most common and reliable methods for determining the antimicrobial activity of a novel compound. These protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7]
Essential Reagents and Materials
-
Test Compound: this compound (ensure high purity).
-
Solvent: Dimethyl sulfoxide (DMSO) or another appropriate solvent that is non-toxic to the test organisms at the working concentrations.
-
Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) are the standard media for AST of non-fastidious bacteria.[8] Specific media may be required for fastidious organisms.
-
Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria. It is crucial to include quality control (QC) strains with known susceptibility profiles.[9]
-
Standard Laboratory Equipment: Incubators, spectrophotometer or nephelometer, sterile pipettes, 96-well microtiter plates, Petri dishes, etc.
Quality Control: The Cornerstone of Reliable Data
Quality control is a non-negotiable aspect of AST to ensure the accuracy and reproducibility of results.[9] This involves the regular testing of reference bacterial strains with known susceptibility patterns against standard antibiotics.
Recommended QC Strains:
| Strain | ATCC Number | Gram Stain | Key Characteristics |
| Escherichia coli | 25922 | Negative | Commonly used for QC of tests with Enterobacteriaceae.[9][10] |
| Staphylococcus aureus | 29213 | Positive | Recommended for QC of tests with staphylococci.[10][11] |
| Pseudomonas aeruginosa | 27853 | Negative | Important for QC of tests involving non-fermenting Gram-negative bacilli.[9] |
| Enterococcus faecalis | 29212 | Positive | Used for QC of tests with enterococci.[9] |
The observed results for these QC strains must fall within the acceptable ranges defined by CLSI or EUCAST to validate the experimental run.[12] Any deviation necessitates a thorough investigation of the experimental setup, including media, reagents, and inoculum preparation.[9]
Inoculum Preparation: A Critical Step for Standardization
The density of the bacterial inoculum is a critical variable that can significantly impact AST results.[13] Therefore, a standardized inoculum must be prepared for each experiment.
Protocol for Inoculum Preparation (Direct Colony Suspension Method):
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism using a sterile loop or swab.[8][14]
-
Suspend the colonies in sterile saline (0.85% NaCl) or a suitable broth.[8][14]
-
Vortex the suspension thoroughly to ensure a homogenous mixture.[14]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or, for greater accuracy, using a spectrophotometer or nephelometer. A 0.5 McFarland standard is equivalent to approximately 1-2 x 10⁸ CFU/mL for E. coli.[8][14]
-
This standardized suspension should be used within 15 minutes of preparation to maintain bacterial viability and density.
Caption: Standardized inoculum preparation workflow.
PART 2: Core Experimental Protocols
The following protocols describe the most widely accepted methods for determining the antimicrobial susceptibility of a test compound.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[17][18][19]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions of the compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[16][20]
-
Inoculation: Dilute the standardized bacterial inoculum (prepared as in section 1.3) in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[21]
-
Controls:
-
Growth Control: Wells containing only the inoculated broth (no compound) to ensure the viability of the bacteria.
-
Sterility Control: Wells containing only uninoculated broth to check for contamination.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the compound to ensure it has no inhibitory effect on bacterial growth.
-
-
Incubation: Seal the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.[16]
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[15][21]
Caption: Broth microdilution workflow for MIC determination.
Disk Diffusion (Kirby-Bauer) Method for Preliminary Screening
The disk diffusion method is a qualitative or semi-quantitative technique that is useful for rapid screening of the antimicrobial activity of a compound.[22][23] It involves placing a paper disk impregnated with the test compound onto an agar plate that has been inoculated with a lawn of bacteria.[24]
Step-by-Step Protocol:
-
Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates with a uniform depth of 4 mm.
-
Inoculation: Using a sterile cotton swab, inoculate the entire surface of the MHA plate with the standardized bacterial suspension to create a uniform lawn of bacteria.[8][21] This should be done in three directions, rotating the plate approximately 60 degrees between each streaking.[21]
-
Disk Application: Prepare sterile paper disks impregnated with a known concentration of this compound. Aseptically place the disks onto the inoculated agar surface, ensuring firm contact.[22]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.[24]
-
Result Interpretation: After incubation, measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) in millimeters.[21] The size of the zone is proportional to the susceptibility of the organism to the compound.[24]
Determination of Minimum Bactericidal Concentration (MBC)
While the MIC indicates the concentration that inhibits bacterial growth, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration that results in bacterial death.[17][25][26] The MBC is typically determined as a follow-up to the MIC test.[27]
Step-by-Step Protocol:
-
Subculturing: Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC).[25]
-
Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[25][27][28] An antimicrobial agent is generally considered bactericidal if the MBC is no more than four times the MIC.[25]
PART 3: Data Interpretation and Presentation
The interpretation of AST results should be guided by established breakpoints from organizations like CLSI or EUCAST, if available for the specific class of compounds.[29] For novel compounds, the raw MIC and MBC values are crucial for initial assessment.
Table for Summarizing AST Data:
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 29213 | Positive | |||
| Methicillin-Resistant S. aureus (MRSA) | Positive | |||
| Escherichia coli ATCC 25922 | Negative | |||
| Pseudomonas aeruginosa ATCC 27853 | Negative | |||
| Enterococcus faecalis ATCC 29212 | Positive | |||
| [Additional Clinical Isolates] |
Conclusion and Future Directions
The protocols outlined in this document provide a standardized and robust framework for the initial in vitro evaluation of the antimicrobial properties of this compound. The determination of MIC, MBC, and the spectrum of activity against a panel of clinically relevant bacteria will provide critical data to guide further preclinical development. Future studies should aim to elucidate the mechanism of action, evaluate the potential for resistance development, and assess the compound's efficacy in in vivo models of infection. The exploration of the 2,7-naphthyridine scaffold holds significant promise in the ongoing search for novel antimicrobial agents to combat the global threat of antibiotic resistance.
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Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]
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World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. [Link]
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Hudzicki, J. (2021). Antimicrobial Susceptibility Testing. StatPearls. [Link]
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Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (2026). Clinical Breakpoint Tables. EUCAST. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. [Link]
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Wójcicka, A., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Molecules, 28(15), 5897. [Link]
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Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764. [Link]
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BSAC AST Standing Committee. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. British Society for Antimicrobial Chemotherapy. [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
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Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]
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BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]
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ResearchGate. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. [Link]
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Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. [Link]
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Semantic Scholar. (2024). Antimicrobial Activity of Naphthyridine Derivatives. [Link]
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Application Notes and Protocols: 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Emerging Potential of the 2,7-Naphthyridine Scaffold
The quest for novel therapeutic agents is a cornerstone of modern medicine. Within the vast landscape of heterocyclic chemistry, the 2,7-naphthyridine core has emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities.[1][2] This fused pyridine ring system is a key structural motif in various natural products and synthetic molecules, exhibiting pharmacological properties that span from anticancer and antimicrobial to analgesic and anticonvulsant effects.[2][3][4] The unique electronic and steric properties of the 2,7-naphthyridine skeleton make it an attractive starting point for the design of targeted therapies.
This document provides a detailed guide for the investigation of a specific, yet underexplored, derivative: 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine (CAS 1211593-56-4).[5] We will delve into a proposed synthetic strategy, outline key experimental protocols for evaluating its potential as a drug candidate, and discuss the rationale behind these experimental choices. This guide is intended to serve as a comprehensive resource for researchers embarking on the exploration of this promising compound in a drug discovery context.
Chemical Properties and Synthesis
A foundational aspect of any drug discovery campaign is the reliable synthesis and characterization of the lead compound. While specific literature on the synthesis of this compound is not extensively available, a plausible synthetic route can be devised based on established methodologies for constructing the 2,7-naphthyridine core.[1][2]
Proposed Synthetic Pathway
The synthesis of 2,7-naphthyridine derivatives often involves the cyclocondensation or intramolecular cyclization of pyridine precursors.[2] A potential strategy for synthesizing this compound could involve a multi-step process starting from appropriately substituted pyridine building blocks. The chloro- and pyridin-4-yl moieties can be introduced through strategic reactions such as nucleophilic substitution and cross-coupling reactions.[6]
Sources
Application Notes and Protocols for the In Vivo Formulation of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine
Introduction: Navigating the Formulation Challenges of a Novel Kinase Inhibitor Candidate
1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine is a heterocyclic compound belonging to the 2,7-naphthyridine class of molecules. This structural class has garnered significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including potential antitumor and antimicrobial properties.[1][2][3][4] Many small molecule kinase inhibitors, a class to which this compound may belong, are characterized by poor aqueous solubility, which can lead to variable bioavailability and hinder preclinical development.[5] Therefore, the successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation that ensures adequate exposure in animal models.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound for in vivo studies. In the absence of specific physicochemical data for this novel compound, this guide emphasizes a systematic and rational approach to formulation development, from initial characterization to the preparation and evaluation of various formulation strategies.
Part 1: Pre-formulation Assessment - The Foundation of a Successful In Vivo Study
Before embarking on extensive formulation work, a thorough pre-formulation assessment is paramount. This initial characterization will inform the selection of the most promising formulation strategies.
Physicochemical Characterization
A fundamental understanding of the compound's properties is the first step. Key parameters to determine include:
-
Aqueous Solubility: This is the most critical parameter. Determine the solubility in aqueous media across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the conditions of the gastrointestinal tract and blood.
-
LogP/LogD: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at different pH values will indicate the compound's lipophilicity and its potential for membrane permeability.
-
pKa: The ionization constant(s) will help predict how the solubility and absorption will change with pH. As a nitrogen-containing heterocyclic compound, this compound is likely to have basic pKa values.[6][7][8]
-
Melting Point and Thermal Properties: Determined by differential scanning calorimetry (DSC), the melting point provides an indication of the crystal lattice energy, which can influence solubility.
-
Solid-State Characterization: Techniques such as X-ray powder diffraction (XRPD) and microscopy should be used to determine the crystallinity and morphology of the solid compound.
Initial Excipient Compatibility Screening
A preliminary screening of the compound's compatibility with commonly used excipients is advisable to identify any potential interactions that could compromise stability. This can be done by preparing binary mixtures of the compound with various excipients and storing them under accelerated stability conditions.
Part 2: Strategic Formulation Approaches for Poorly Soluble Compounds
Based on the pre-formulation data, a suitable formulation strategy can be selected. For a compound anticipated to have low aqueous solubility, several approaches can be considered.[9][10][11][12]
Simple Aqueous Vehicles (for compounds with moderate solubility)
For compounds with sufficient aqueous solubility at the desired concentration, a simple buffered aqueous solution is the most straightforward approach.
-
Advantages: Easy to prepare, minimal potential for vehicle-induced toxicity or pharmacological effects.
-
Disadvantages: Only suitable for a limited number of compounds.
Co-solvent Systems
Co-solvents are organic solvents miscible with water that can increase the solubility of hydrophobic compounds.
-
Common Co-solvents: Polyethylene glycol (PEG) 300/400, propylene glycol (PG), ethanol, dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).
-
Advantages: Can significantly enhance solubility.
-
Disadvantages: Potential for in vivo toxicity and can precipitate upon injection into the aqueous environment of the bloodstream. Careful selection and concentration limits are crucial.
Surfactant-Based Formulations (Micellar Solutions)
Surfactants can form micelles in aqueous solutions that encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.
-
Common Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL, Solutol® HS 15.
-
Advantages: Effective at solubilizing highly lipophilic compounds.
-
Disadvantages: Potential for toxicity and can affect drug absorption and distribution.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity that can form inclusion complexes with poorly soluble drugs.
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Advantages: Can significantly increase solubility and are generally well-tolerated.
-
Disadvantages: The amount of drug that can be complexed is limited.
Lipid-Based Formulations
For oral administration, lipid-based formulations can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[9]
-
Types:
-
Lipid solutions: Simple solutions in oils (e.g., sesame oil, corn oil).
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[9]
-
-
Advantages: Can enhance oral bioavailability of highly lipophilic compounds.
-
Disadvantages: More complex to develop and characterize.
Nanosuspensions
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.
-
Advantages: Increased surface area leads to a higher dissolution rate.
-
Disadvantages: Requires specialized equipment for production (e.g., high-pressure homogenization, wet milling).[13]
Part 3: Experimental Protocols
The following protocols are provided as a starting point and should be optimized based on the specific properties of this compound.
Protocol 1: Preparation of a Co-solvent Formulation for Intravenous Administration
Objective: To prepare a solution of this compound for intravenous injection using a co-solvent system.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl)
-
Sterile filters (0.22 µm)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of DMSO.
-
Add PEG 400 to the solution and mix thoroughly. A common starting ratio is 10% DMSO, 40% PEG 400, and 50% saline.
-
Slowly add the saline to the organic solution while vortexing to avoid precipitation.
-
Visually inspect the final solution for clarity and any signs of precipitation.
-
Filter the solution through a 0.22 µm sterile filter before administration.
Causality: DMSO is a strong aprotic solvent that can dissolve many poorly soluble compounds. PEG 400 acts as a co-solvent and viscosity modifier. The final dilution with saline is necessary to make the formulation more physiologically compatible, but must be done carefully to prevent the drug from precipitating.
Protocol 2: Preparation of a Cyclodextrin-Based Formulation for Oral Administration
Objective: To prepare an aqueous solution of this compound for oral gavage using a cyclodextrin.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
pH meter and buffers
Procedure:
-
Prepare a solution of HP-β-CD in deionized water (e.g., 20-40% w/v).
-
Adjust the pH of the cyclodextrin solution if necessary, depending on the pKa of the compound.
-
Add the weighed amount of this compound to the cyclodextrin solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for complexation. Sonication can be used to aid dissolution.
-
Visually inspect the solution for complete dissolution.
-
Filter the solution to remove any undissolved particles before administration.
Causality: The hydrophobic inner cavity of HP-β-CD encapsulates the poorly soluble drug molecule, while the hydrophilic exterior allows the complex to dissolve in water. This increases the overall aqueous solubility of the drug.
Protocol 3: Dosage Calculation for In Vivo Studies
Objective: To accurately calculate the dose and volume to be administered to experimental animals.
Principle: The dose is typically expressed in mg/kg of body weight. The volume administered depends on the concentration of the dosing solution and the weight of the animal.[14][15]
Calculation:
-
Dose (mg) = Animal Weight (kg) x Desired Dose (mg/kg)
-
Volume to Administer (mL) = Dose (mg) / Concentration of Formulation (mg/mL)
Example:
-
Desired dose: 10 mg/kg
-
Animal weight: 25 g (0.025 kg)
-
Formulation concentration: 2 mg/mL
-
Dose (mg) = 0.025 kg x 10 mg/kg = 0.25 mg
-
Volume to Administer (mL) = 0.25 mg / 2 mg/mL = 0.125 mL
Note: Adhere to institutional guidelines for maximum administration volumes for the chosen route.[16]
Part 4: Data Presentation and Visualization
Table 1: Example Pre-formulation Data for a Hypothetical Poorly Soluble Compound
| Parameter | Value | Method |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | HPLC-UV |
| LogP | 4.2 | Shake-flask |
| pKa (basic) | 3.8 | Potentiometric titration |
| Melting Point | 185 °C | DSC |
| Crystalline Form | Form I | XRPD |
Table 2: Example Formulation Screening Results
| Formulation Vehicle | Achieved Concentration (mg/mL) | Observations |
| Saline | < 0.001 | Insoluble |
| 10% DMSO / 90% Saline | 0.1 | Precipitated |
| 10% DMSO / 40% PEG 400 / 50% Saline | 2.5 | Clear solution |
| 40% HP-β-CD in Water | 5.0 | Clear solution |
| Corn Oil | 1.0 | Suspension |
Diagrams
Caption: Mechanism of cyclodextrin-mediated solubilization.
Conclusion and Best Practices
The formulation of this compound for in vivo studies requires a systematic approach, especially given the likelihood of poor aqueous solubility, a common trait for kinase inhibitors. [5]The key to success lies in a thorough pre-formulation assessment to guide the selection of an appropriate formulation strategy. The protocols provided herein offer a starting point for developing co-solvent or cyclodextrin-based formulations, which are common and effective strategies for early-stage preclinical studies.
Key Takeaways:
-
Characterize First: Do not proceed with formulation without basic physicochemical data.
-
Keep it Simple: For initial studies, the simplest formulation that provides adequate exposure is often the best.
-
Consider the Route: The choice of formulation is highly dependent on the intended route of administration (e.g., intravenous, oral, intraperitoneal). [17][18]* Validate Stability: Ensure the formulation is stable for the duration of the study.
-
Mind the Vehicle: Be aware of potential pharmacological or toxicological effects of the excipients themselves. [16][19] By following these guidelines, researchers can develop robust and reliable formulations to accurately assess the in vivo efficacy and pharmacokinetic profile of this compound, thereby advancing its potential as a therapeutic candidate.
References
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Creative BioMart. Preclinical Development of Kinase/Phosphatase Drugs. [Link]
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC - PubMed Central. [Link]
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - ResearchGate. [Link]
-
Al Shoyaib A, Archie SR, Karamyan VT. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharm Res. 2020;37(1):12. [Link]
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Xtalks. Kinase Inhibitors for Inflammatory Diseases: Preclinical Development. [Link]
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Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Synthesis and In vitro Antitumor Screening of Novel 2,7‐Naphthyridine‐3‐carboxylic Acid Derivatives - ResearchGate. [Link]
-
Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - ResearchGate. [Link]
-
Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. [Link]
-
Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central. [Link]
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Shrestha H, Bala R, Arora S. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Pharmaceuticals (Basel). 2014;7(8):872-900. [Link]
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World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
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MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
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(PDF) Formulation strategies for poorly soluble drugs - ResearchGate. [Link]
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Strategies for the formulation development of poorly soluble drugs via oral route. [Link]
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Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. [Link]
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Prescribed drugs containing nitrogen heterocycles: an overview - PMC - PubMed Central. [Link]
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Guidelines on dosage calculation and stock solution preparation in experimental animals' studies - ResearchGate. [Link]
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Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. [Link]
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Topic: Analytical Methods for the Quantification of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides detailed, validated protocols for the quantitative analysis of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine, a heterocyclic compound of interest in pharmaceutical development. Recognizing the critical need for robust and reliable analytical methods in quality control and research, we present two primary methodologies. The principal method is a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) assay with UV detection, which offers precision, accuracy, and accessibility for routine analysis. A secondary, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is also detailed for applications requiring lower detection limits, such as impurity profiling or bioanalytical studies. The protocols are designed with scientific integrity at their core, explaining the causality behind instrumental and chemical choices, and are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH).[1][2]
Introduction and Scientific Rationale
This compound (MW: 255.7 g/mol ) is a nitrogen-containing heterocyclic compound. The naphthyridine scaffold is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide range of biological activities.[3][4] The presence of a pyridine substituent and a reactive chloro group suggests its potential role as a key intermediate in the synthesis of novel drug candidates.
Accurate quantification of this molecule is paramount for several reasons:
-
Process Chemistry: To monitor reaction completion, optimize yield, and control impurity profiles during synthesis.
-
Quality Control: To ensure the identity, purity, and strength of the active pharmaceutical ingredient (API) or intermediate.
-
Stability Studies: To assess the degradation of the compound under various stress conditions, a key component of drug development.
Method Selection: Causality and Expertise
The selection of analytical techniques was driven by the specific chemical nature of the target analyte and the rigorous demands of the pharmaceutical industry.
-
RP-HPLC with UV Detection: This is the chosen primary method due to its robustness and universal availability. The analyte's structure, featuring two fused aromatic rings (naphthyridine) and a pyridine ring, constitutes a significant chromophore. This predicts strong absorbance in the UV region (typically 220-350 nm), ensuring high sensitivity for UV-based detection.[5][6] A reverse-phase C18 column is selected based on the compound's predicted moderate polarity, which allows for excellent retention and separation from potential non-polar or highly polar impurities when using a standard polar mobile phase like acetonitrile-water.
-
LC-MS/MS: This orthogonal method is recommended for its superior selectivity and sensitivity.[7] In drug development, it is often necessary to detect and quantify trace-level impurities or metabolites in complex matrices. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), LC-MS/MS can virtually eliminate matrix interference, providing unambiguous quantification at levels far below the capabilities of UV detection.[8][9] The basic nitrogen atoms in the pyridine and naphthyridine rings are readily protonated, making the molecule ideally suited for positive-ion electrospray ionization (ESI+).
Primary Method: Quantification by RP-HPLC with UV Detection
This protocol describes a validated isocratic RP-HPLC method for the precise quantification of this compound. The method is designed to be stability-indicating, meaning it can resolve the main compound from its potential degradation products.
Experimental Workflow for RP-HPLC Analysis
Caption: RP-HPLC workflow for quantification.
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column oven, and UV/PDA detector. |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent L1 packing). |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) in a 40:60 (v/v) ratio. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (Primary), with PDA detection from 200-400 nm for peak purity assessment. |
| Run Time | 10 minutes |
Causality Note: A buffered mobile phase at pH 3.0 is used to ensure consistent protonation of the basic nitrogen atoms on the analyte, leading to sharp, symmetrical peak shapes and reproducible retention times. Acetonitrile is chosen as the organic modifier for its low UV cutoff and excellent elution strength for heterocyclic compounds.
Preparation of Solutions
-
Diluent: Mobile Phase (Acetonitrile/Buffer 40:60 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Calibration Standards (1-100 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the Standard Stock Solution with the diluent.
-
Sample Solution (Target Concentration ~50 µg/mL): Accurately weigh a quantity of the sample (e.g., API) expected to contain 25 mg of the analyte into a 500 mL volumetric flask. Dissolve and dilute to volume with diluent. Filter through a 0.45 µm PTFE syringe filter before injection.
Method Validation Protocol
The method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[1][10]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak must be free from interference from blank, placebo, and known impurities. Peak purity index (from PDA) should be > 0.999. Forced degradation studies should show resolution > 2 between the analyte and its degradation products.[11] |
| Linearity & Range | Correlation coefficient (R²) ≥ 0.999 for a minimum of 5 concentration levels across the range (e.g., 1-150 µg/mL). |
| Accuracy (Recovery) | Mean recovery of 98.0% to 102.0% for the analyte spiked into placebo at three concentration levels (e.g., 80%, 100%, 120% of target), each in triplicate.[12] |
| Precision (Repeatability) | Relative Standard Deviation (%RSD) ≤ 2.0% for six replicate injections of the standard solution at 100% of the target concentration. |
| Intermediate Precision | %RSD ≤ 2.0% for analyses conducted on different days, by different analysts, or on different instruments. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. The LOQ must be demonstrated to have acceptable precision (%RSD ≤ 10%) and accuracy (90-110%). |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3. |
| Robustness | The method's performance remains unaffected by small, deliberate variations in parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±2°C), and flow rate (±0.1 mL/min).[12] |
Secondary Method: High-Sensitivity Quantification by LC-MS/MS
This method is intended for applications requiring ultra-low quantification limits.
Experimental Workflow for LC-MS/MS Analysis
Caption: LC-MS/MS workflow for quantification.
Instrumentation and Analytical Conditions
| Parameter | Specification |
| LC System | Waters ACQUITY UPLC, Shimadzu Nexera, or equivalent. |
| Mass Spectrometer | Sciex Triple Quad 6500+, Waters Xevo TQ-S, or equivalent triple quadrupole mass spectrometer. |
| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size. |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min. |
| Column Temperature | 40 °C. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+). |
| MRM Transition | Q1 (Precursor Ion): 256.1 m/z ([M+H]⁺) Q3 (Product Ion): To be determined experimentally via infusion and product ion scan. A plausible fragmentation would be the loss of HCl (m/z 220.1) or cleavage of the pyridine ring. |
| Internal Standard (IS) | A stable isotope-labeled version of the analyte (e.g., ¹³C₆- or D₄-labeled) is ideal. If unavailable, a structurally similar compound with similar chromatographic and ionization behavior should be used. |
Causality Note: A volatile buffer like formic acid is required for LC-MS compatibility. A gradient elution is used to ensure sharp peaks and rapid elution, which is critical for high-throughput analysis and maximizing sensitivity. The use of an internal standard is essential to correct for variations in sample preparation, injection volume, and instrument response.[7]
References
-
Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link][1]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][12]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][2]
-
gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link][13]
-
International Council for Harmonisation (ICH). Quality Guidelines. [Link][14]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link][10]
-
Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][15]
-
Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][11]
-
Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][16]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][17]
-
Bentham Science. (2020). Spectrophotometric Methodologies Applied for Determination of Pharmaceuticals. [Link][18]
-
AZoM. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. [Link][5]
-
ResearchGate. (2016). UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium. [Link][19]
-
PubMed. LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. [Link][7]
-
Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link][20]
-
IJNRD. (2024). A REVIEW OF UV-VISIBLE SPECTROSCOPY: TECHNIQUES AND APPLICATIONS. [Link][6]
-
MDPI. (2022). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. [Link][22]
-
PubMed. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine. [Link][8]
-
National Center for Biotechnology Information (NCBI). (2021). Antimicrobial Activity of Naphthyridine Derivatives. [Link][3]
-
ResearchGate. (2014). Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. [Link][9]
-
Royal Society of Chemistry. (2022). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. [Link][4]
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. longdom.org [longdom.org]
- 6. ijnrd.org [ijnrd.org]
- 7. LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. fda.gov [fda.gov]
- 12. propharmagroup.com [propharmagroup.com]
- 13. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 14. ICH Official web site : ICH [ich.org]
- 15. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 16. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 17. starodub.nl [starodub.nl]
- 18. Spectrophotometric Methodologies Applied for Determination of Pharmaceuticals | Bentham Science [benthamscience.com]
- 19. researchgate.net [researchgate.net]
- 20. technologynetworks.com [technologynetworks.com]
- 21. atsdr.cdc.gov [atsdr.cdc.gov]
- 22. mdpi.com [mdpi.com]
- 23. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine
Welcome to the technical support center for the synthesis of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and detailed protocols to help you navigate the synthetic challenges and improve the yield and purity of this valuable heterocyclic building block.
Recommended Synthetic Pathway
The synthesis of this compound is most effectively approached via a two-step sequence. This pathway involves the initial construction of a key dichlorinated intermediate followed by a selective palladium-catalyzed cross-coupling reaction. This strategy offers a convergent and adaptable route to the target molecule.
Caption: Proposed two-step synthetic workflow.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Part 1: Vilsmeier-Haack Cyclization for 1,3-Dichloro-2,7-naphthyridine
The Vilsmeier-Haack reaction is a powerful method for constructing the chloro-substituted naphthyridine core. However, it is highly sensitive to reaction conditions.[1][2][3]
Q1: My yield of 1,3-dichloro-2,7-naphthyridine is very low or I recovered only starting material. What went wrong?
A1: This is a common issue often related to the activity of the Vilsmeier reagent or insufficient reaction temperature.
-
Causality & Explanation: The Vilsmeier reagent, a chloroiminium salt, is formed in situ from phosphorus oxychloride (POCl₃) and a formamide source like N,N-dimethylformamide (DMF).[4][5] This reagent is highly electrophilic but also extremely sensitive to moisture. Trace water will quench the reagent and hydrolyze the POCl₃, halting the reaction. Furthermore, the cyclization cascade requires sufficient thermal energy to overcome activation barriers.
-
Solutions:
-
Ensure Anhydrous Conditions: Dry your glassware thoroughly in an oven (120 °C overnight) and cool under an inert atmosphere (N₂ or Argon). Use anhydrous grade DMF and fresh, high-purity POCl₃.
-
Reagent Stoichiometry & Addition: The ratio of POCl₃ to DMF is critical. An excess of POCl₃ (typically 3-5 equivalents relative to the substrate) is often required. Add POCl₃ slowly to the DMF at a low temperature (0 °C) to control the exothermic formation of the Vilsmeier reagent before introducing the substrate.
-
Temperature Control: After substrate addition, the reaction typically requires heating. A temperature range of 80-110 °C is common for these cyclizations. If the reaction is sluggish, consider incrementally increasing the temperature. Monitor progress by TLC or LC-MS.
-
Purity of Starting Material: Ensure your N-(4-cyanopyridin-3-yl)acetamide is pure and completely dry. Impurities can interfere with the reaction.
-
Q2: I am observing significant charring and the formation of intractable black tar. How can I prevent this?
A2: Charring indicates decomposition, which is usually caused by excessive temperatures or poor heat transfer.
-
Causality & Explanation: The Vilsmeier-Haack reaction can be highly exothermic, especially during the initial formation of the reagent and upon substrate addition. Localized "hot spots" can lead to the rapid decomposition of the electron-rich pyridine starting material and the product.
-
Solutions:
-
Controlled Reagent Addition: As mentioned, add POCl₃ slowly to DMF at 0 °C with vigorous stirring.
-
Stepwise Heating: Warm the reaction mixture gradually to the target temperature. Avoid rapid, aggressive heating.
-
Solvent Volume & Stirring: Ensure the reaction is not overly concentrated. A sufficient volume of DMF allows for better heat distribution. Use a mechanical stirrer for larger-scale reactions to ensure efficient mixing and prevent localized overheating.
-
Part 2: Selective Suzuki-Miyaura Cross-Coupling
Coupling at the C3 position is desired. The success of this step hinges on selecting a catalyst system capable of activating the electron-deficient chloro-heterocycle.[6][7]
Q1: The Suzuki coupling is not working. My starting material (1,3-dichloro-2,7-naphthyridine) is unreacted.
A1: This is a classic catalyst activity problem. Chloro-heterocycles are notoriously challenging substrates for Suzuki couplings due to the strength of the C-Cl bond, which makes the initial oxidative addition step difficult.
-
Causality & Explanation: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for activating aryl chlorides.[8] The catalytic cycle requires a palladium(0) species that is both electron-rich enough to oxidatively add into the C-Cl bond and sterically bulky to promote the final reductive elimination step. Modern palladium precatalysts and specialized ligands are designed to achieve this.
-
Solutions:
-
Catalyst & Ligand Selection: Use a modern catalyst system. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) paired with a suitable palladium source (e.g., Pd₂(dba)₃) or, more reliably, using integrated palladium precatalysts (e.g., SPhos Pd G3, XPhos Pd G3) are highly recommended.[6] These systems generate the active LPd(0) catalyst cleanly and efficiently.
-
Choice of Base: The base is critical. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective. The base activates the boronic acid to facilitate transmetalation. Ensure the base is finely powdered and dry.
-
Solvent System: A polar aprotic solvent is typically used. Dioxane/water or Toluene/water mixtures are common. The water is essential for the activity of many inorganic bases and aids in the transmetalation step. Ensure all solvents are properly degassed to prevent oxidation of the Pd(0) catalyst.
-
Boronic Acid Quality: Pyridin-4-ylboronic acid can be prone to decomposition (protodeborylation). Use high-purity material and consider using a slight excess (1.2-1.5 equivalents).
-
Caption: Troubleshooting logic for failed Suzuki coupling.
Q2: I am getting a mixture of products, including the di-substituted (3,1-bis(pyridin-4-yl)-2,7-naphthyridine) product. How can I improve selectivity for the C3 position?
A2: Achieving mono-substitution requires exploiting the differential reactivity of the two chlorine atoms.
-
Causality & Explanation: In the 2,7-naphthyridine system, the C3 position is generally more electron-deficient than the C1 position, making it more susceptible to nucleophilic attack and more reactive towards oxidative addition by palladium. This inherent electronic difference can be leveraged to achieve selectivity.
-
Solutions:
-
Control Stoichiometry: Use the boronic acid as the limiting reagent. Start with 1.0-1.1 equivalents of pyridin-4-ylboronic acid relative to the dichloro-intermediate.
-
Lower Reaction Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., 80-90 °C instead of 110 °C). Lower temperatures will amplify the difference in activation energy between the two C-Cl bonds, favoring reaction at the more reactive C3 site.
-
Shorter Reaction Time: Monitor the reaction closely by LC-MS. Stop the reaction as soon as the starting material is consumed and before significant formation of the di-substituted product is observed.
-
Q3: My final product is contaminated with palladium. How do I remove it?
A3: Residual palladium is a common issue in cross-coupling chemistry and its removal is critical for pharmaceutical applications.[9][10]
-
Causality & Explanation: Palladium can remain in the product as colloidal Pd(0) or as soluble Pd(II) species complexed to the nitrogen atoms of your product. Simple filtration or crystallization is often insufficient.
-
Solutions:
-
Activated Carbon Treatment: Stirring a solution of your crude product with activated carbon can effectively adsorb palladium residues. However, this can sometimes lead to product loss on the carbon surface.[11]
-
Metal Scavengers: This is the most robust method. After the reaction, filter the mixture through celite, concentrate the filtrate, and redissolve it in a suitable solvent. Add a silica- or polymer-bound scavenger with thiol functional groups (e.g., SiliaMetS Thiol, QuadraSil MP). Stir for several hours at room temperature or with gentle heating, then filter to remove the scavenger-bound palladium.[12][13]
-
Aqueous Washes: Washing the organic solution of your product with an aqueous solution of a chelating agent like N-acetylcysteine or thiourea can help extract palladium into the aqueous phase.[9]
-
| Method | Pros | Cons |
| Crystallization | Can be effective for final polishing. | May trap impurities; not always effective. |
| Activated Carbon | Inexpensive and readily available. | Non-selective, can cause product loss.[11] |
| Metal Scavengers | Highly selective and effective. | Higher cost of reagents. |
| Chelating Washes | Simple workup procedure. | May not achieve very low ppm levels. |
Frequently Asked Questions (FAQs)
Q: Why is the proposed route via a 1,3-dichloro intermediate preferred over direct functionalization of a pre-formed 1-chloro-2,7-naphthyridine?
A: The Vilsmeier-Haack cyclization often leads directly to the 1,3-dichloro architecture from simple precursors. Synthesizing and then selectively functionalizing a 1-chloro-3-bromo intermediate is also a viable but potentially longer route. The dichloro intermediate provides two handles that can be functionalized sequentially if different groups are desired at C1 and C3.
Q: Can I use other coupling reactions besides Suzuki-Miyaura?
A: Yes, Stille coupling (using an organotin reagent) is also a powerful option, especially if the corresponding pyridyl stannane is available. However, Suzuki couplings are generally preferred due to the lower toxicity and easier removal of boron-based byproducts compared to tin.
Q: How do I confirm the regiochemistry of the final product?
A: The most definitive method is 2D NMR spectroscopy. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show long-range correlations (2-3 bonds) between protons and carbons. You should be able to observe a correlation from the proton at the C8 position to the newly substituted C3 carbon, confirming the correct isomer has been formed.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. POCl₃ is highly corrosive and reacts violently with water.
Protocol 1: Synthesis of 1,3-Dichloro-2,7-naphthyridine
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous DMF (10 volumes relative to substrate).
-
Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 4.0 eq.) dropwise via syringe over 30 minutes. A thick white slurry may form. Stir for an additional 30 minutes at 0 °C.
-
Substrate Addition: Add N-(4-cyanopyridin-3-yl)acetamide (1.0 eq.) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After addition is complete, slowly warm the mixture to room temperature and then heat to 95 °C. Stir at this temperature for 12-18 hours, monitoring by LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. A precipitate will form.
-
Neutralization: Slowly neutralize the acidic mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Isolation: Filter the resulting solid, wash thoroughly with cold water, and then with a small amount of cold diethyl ether. Dry the solid under high vacuum to yield 1,3-dichloro-2,7-naphthyridine.
Protocol 2: Synthesis of this compound
-
Setup: To an oven-dried Schlenk flask, add 1,3-dichloro-2,7-naphthyridine (1.0 eq.), pyridin-4-ylboronic acid (1.2 eq.), and finely powdered potassium phosphate (K₃PO₄, 3.0 eq.).
-
Catalyst Addition: Under a nitrogen atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq., 2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 10:1 ratio). The mixture should be thoroughly sparged with nitrogen or argon for 20-30 minutes.
-
Reaction: Heat the sealed flask to 90 °C and stir for 4-12 hours. Monitor the reaction progress by LC-MS, checking for the disappearance of the starting material and the formation of the mono-substituted product.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the crude material under reduced pressure. Purify by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol to isolate the pure product. For removal of residual palladium, a scavenger treatment (as described in Q3 of the Suzuki section) can be performed before chromatography.
References
-
Johnson Matthey Technology Review. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link][12]
-
Biotage. (2023). How to Remove Palladium in three easy steps. [Link][13]
-
Bhaskaran, S., et al. (2018). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect. [Link][6]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link][7]
-
Pharmaceutical Technology. (2014). API Purification. [Link][10]
-
Li, R., et al. (2022). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with polyfluoroboronic acid. Molbank. [Link][14]
-
Al-Ramadhany, T. R. (2018). Vilsmeier-Haack Reagent: Synthesis of 2-Chloro-3-Formyl-1,8-Naphthyridine and Transformation into Different Functionalities. ResearchGate. [Link][1]
-
Maringanti, T. C., et al. (2009). Synthesis of 3-Chloro-1-(2-chloro-1,8-naphthyridin-7-yl)-4-arylazetidin-2-ones and 3-(2-Chloro-1,8-naphthyridine-7-yl)-2-arylthiazolidin-4-ones From 2-Amino-7-chloro-1,8-naphthyridine. Asian Journal of Chemistry. [Link][15]
-
Deshmukh, M. B., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link][2]
-
Zhang, A., et al. (2020). Efficient Arylation of 2,7-Naphthyridin-1(2 H)-one with Diaryliodonium Salts and Discovery of a New Selective MET/AXL Kinase Inhibitor. ACS Combinatorial Science. [Link][16]
-
ResearchGate. (n.d.). Syntheses and transformations of 1-amino-3-chloro-2,7-naphthyridines 2. [Link][17]
-
Tutoveanu, A., et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Molecules. [Link][18]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link][4]
-
ResearchGate. (n.d.). Efficient Arylation of 2,7-Naphthyridin-1(2H)-one with Diaryliodonium Salts and Discovery of New Selective MET/AXL Kinase Inhibitor. [Link][19]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link][5]
-
Mondal, B., et al. (2021). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link][20]
-
ResearchGate. (2010). Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. [Link][8]
-
The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link][21]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. uwindsor.ca [uwindsor.ca]
- 8. researchgate.net [researchgate.net]
- 9. arborassays.com [arborassays.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 13. biotage.com [biotage.com]
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- 15. asianpubs.org [asianpubs.org]
- 16. Efficient Arylation of 2,7-Naphthyridin-1(2 H)-one with Diaryliodonium Salts and Discovery of a New Selective MET/AXL Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. m.youtube.com [m.youtube.com]
Technical Support Center: 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine
A Guide to Stability and Degradation for Researchers
From the Office of the Senior Application Scientist
Welcome to the technical support guide for 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine. This document is designed for our scientific collaborators to provide a deep understanding of the stability and degradation profile of this novel heterocyclic compound. As you proceed with your research and development, this guide will serve as a critical resource for ensuring data integrity, troubleshooting common experimental issues, and establishing robust analytical methods.
Our approach is grounded in first-principles chemical knowledge, drawing parallels from structurally related compounds such as chloropyridines and naphthyridines, and adhering to internationally recognized stability testing guidelines.
Frequently Asked Questions (FAQs): General Stability & Handling
Q1: What are the primary structural motifs in this compound that influence its stability?
A1: The stability of this molecule is governed by three key structural features:
-
The Chloro-Substituted Naphthyridine Ring: The chlorine atom on the electron-deficient 2,7-naphthyridine ring system makes this position susceptible to nucleophilic substitution reactions, particularly hydrolysis.
-
The Pyridine Moiety: The basic nitrogen atom in the pyridine ring can be a site for oxidation (e.g., N-oxide formation) and can influence the molecule's solubility and stability in a pH-dependent manner.
-
The Aromatic N-Heterocyclic Core: Aromatic heterocyclic systems can be sensitive to photolytic degradation, where UV light absorption leads to bond cleavage and rearrangement.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure the long-term integrity of this compound, we recommend the following based on best practices for complex heterocyclic compounds.[3][4]
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C or below. | Low temperatures slow down potential hydrolytic and oxidative degradation reactions. Many complex nitrogen-rich heterocycles show high thermal stability up to 250°C, but prophylactic cold storage is advised for long-term integrity.[3][5] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes the risk of oxidative degradation, particularly of the pyridine nitrogen. |
| Light | Protect from light by using amber vials or storing in the dark. | N-heterocyclic compounds are often susceptible to photolysis upon exposure to UV or even ambient light.[1][2] |
| Moisture | Store in a desiccated environment. | The chloro-substituent makes the molecule susceptible to hydrolysis. Minimizing exposure to moisture is critical. |
For routine lab use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid compound.
Q3: What are the most probable degradation pathways I should anticipate?
A3: Based on the structure, the three most likely degradation pathways are hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The displacement of the chloride ion by water or hydroxide to form 3-(pyridin-4-YL)-2,7-naphthyridin-1(2H)-one or the corresponding 1-hydroxy tautomer is a primary concern. This reaction is often catalyzed by acidic or basic conditions. The mechanism of hydrolytic dehalogenation is a known degradation pathway for chloroaromatic compounds.[6]
-
Oxidation: The pyridine nitrogen is a potential site for oxidation, leading to the formation of the corresponding N-oxide. This can be mediated by atmospheric oxygen, peroxide impurities in solvents, or other oxidizing agents.[7]
-
Photolysis: Exposure to light, particularly in the UV spectrum, can induce complex degradation pathways, including potential ring cleavage or rearrangement.[1][8] The rate of photolysis often increases with the number of nitrogen atoms in the heterocyclic ring.[2][9]
Troubleshooting Guide: Common Experimental Issues
Issue: I am seeing new, unexpected peaks in my HPLC chromatogram. How can I determine if they are degradation products?
Answer: This is a common and critical observation. A systematic approach is required to distinguish between degradants, impurities from synthesis, and artifacts.
Troubleshooting Workflow:
This logical process, starting with a blank injection and culminating in a forced degradation study, allows for the definitive identification of peaks as either artifacts, impurities, or true degradants.[10][11]
Issue: My compound's concentration is decreasing in my aqueous formulation over time, even when stored in the dark. What is happening?
Answer: This strongly suggests a hydrolytic degradation pathway. The chloro-substituent on the naphthyridine ring is likely being displaced by water.
Investigative Steps:
-
pH-Rate Profile: Perform a stability study by dissolving the compound in a series of buffers across a relevant pH range (e.g., pH 2, 5, 7, 9).
-
Monitor Over Time: Analyze samples at regular time points using a validated stability-indicating HPLC method.
-
Identify Degradant: The primary hydrolytic degradant would have a molecular weight of 247.26 g/mol (M-Cl+OH). Use LC-MS to confirm the mass of the growing impurity peak.
-
Kinetics: Plot the natural log of the parent compound concentration versus time. The slope of this line will give you the pseudo-first-order degradation rate constant (k) at each pH. This data is crucial for predicting shelf-life and formulating the compound in a pH range where it is most stable.
Protocols: Step-by-Step Experimental Guides
Protocol 1: Forced Degradation Study
This study is essential for understanding degradation pathways and developing a stability-indicating analytical method as mandated by regulatory bodies like the ICH.[12][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
API stock solution (e.g., 1 mg/mL in Acetonitrile or DMSO)
-
Acids: 0.1 M and 1 M HCl
-
Bases: 0.1 M and 1 M NaOH
-
Oxidizing Agent: 3% and 30% H₂O₂
-
High-purity water
-
HPLC system with UV/PDA detector
Procedure:
-
Acid Hydrolysis:
-
Mix 1 mL of API stock with 1 mL of 0.1 M HCl.
-
Keep at 60°C. Monitor by HPLC at 2, 4, 8, and 24 hours.
-
If no degradation is observed, repeat with 1 M HCl.
-
Neutralize the sample with an equivalent amount of base before HPLC injection.
-
-
Base Hydrolysis:
-
Mix 1 mL of API stock with 1 mL of 0.1 M NaOH.
-
Keep at room temperature. Monitor by HPLC at 2, 4, 8, and 24 hours.
-
If degradation is too rapid, cool the reaction to 4°C. If too slow, heat to 60°C.
-
Neutralize the sample with an equivalent amount of acid before HPLC injection.
-
-
Oxidative Degradation:
-
Mix 1 mL of API stock with 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light. Monitor by HPLC at 2, 4, 8, and 24 hours.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of solid API in a vial.
-
Heat in an oven at 80°C for 48 hours.
-
Dissolve a weighed amount in a suitable solvent and analyze by HPLC.
-
-
Photolytic Degradation (Solution):
-
Prepare a solution of the API (e.g., 0.1 mg/mL).
-
Expose the solution to a calibrated light source that provides both UV and visible output, as specified in ICH Q1B guidelines. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
-
Analyze a parallel sample stored in the dark as a control.
-
Monitor by HPLC at appropriate time points.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or other components.[10][14][15][16]
Objective: To develop an HPLC method capable of separating this compound from all potential degradation products generated during the forced degradation study.
Methodology:
-
Column Selection: Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Wavelength Selection: Use a PDA detector to analyze a solution of the API. Identify the wavelength of maximum absorbance (λmax) for quantitation. Also, monitor at lower wavelengths (e.g., 220 nm) to ensure detection of degradants that may have different chromophores.
-
Mobile Phase Screening (Gradient Elution):
-
Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Initial Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.
-
-
Method Optimization:
-
Inject a mixture of the control sample and all stressed samples (ensure they are neutralized).
-
The goal is to achieve baseline resolution (Rs > 1.5) between the parent peak and all degradant peaks.
-
Adjust Gradient Slope: If peaks are poorly resolved, make the gradient shallower (e.g., 20% to 60% B over 30 minutes) in the region where the peaks of interest elute.
-
Modify pH: If resolution is still poor, changing the pH of Mobile Phase A can alter the ionization state of the basic pyridine and naphthyridine nitrogens, significantly impacting retention and selectivity.
-
Change Organic Modifier: If co-elution persists, switching from Acetonitrile to Methanol (or vice versa) can alter selectivity due to different solvent-analyte interactions.
-
-
Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines, with a key focus on Specificity . This involves demonstrating that the method can unequivocally assess the analyte in the presence of its degradation products.
References
- 1,4-Dihydropyridine oxidative degradation to pyridine derivative under... - ResearchGate. [URL: https://www.researchgate.net/figure/14-Dihydropyridine-oxidative-degradation-to-pyridine-derivative-under-the-influence-of_fig1_283577782]
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- Chloro-Substituted Naphthyridine Derivative and Its Conjugate with Thiazole Orange for Highly Selective Fluorescence Sensing of an Orphan Cytosine in the AP Site-Containing Duplexes - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6636]
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- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). [URL: https://www.ema.europa.eu/en/ich-q1a-r2-stability-testing-new-drug-substances-drug-products-scientific-guideline]
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- Development and validation of stability indicating HPLC method: A review - ResearchGate. [URL: https://www.researchgate.
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - ResearchGate. [URL: https://www.researchgate.net/publication/380060965_Studies_on_the_Thermal_Decomposition_Course_of_Nitrogen-Rich_Heterocyclic_Esters_as_Potential_Drug_Candidates_and_Evaluation_of_Their_Thermal_Stability_and_Properties]
- Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition | ACS Omega - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c04380]
- Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2 - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20800843/]
- ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA). [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q1-guideline-stability-testing-drug-substances-drug-products-step-2b_en.pdf]
- A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/gc/d1gc02263j]
- Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9865004/]
- Q1 Stability Testing of Drug Substances and Drug Products - FDA. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q1-stability-testing-drug-substances-and-drug-products]
- Microbial degradation of sulfur, nitrogen and oxygen heterocycles - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16860985/]
- Proposed degradation pathways of pyridine derivatives in bacteria... - ResearchGate. [URL: https://www.researchgate.
- Stability Indicating HPLC Method Development: A Review - IJPPR. [URL: https://ijppr.humanjournals.com/wp-content/uploads/2023/02/12.Stability-Indicating-HPLC-Method-Development-A-Review.pdf]
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered | Applied and Environmental Microbiology - ASM Journals. [URL: https://journals.asm.org/doi/10.1128/AEM.01020-19]
-
Synthesis of linear dibenzo[1][7]naphthyridines using 2-chloro-4- methylquinolines. [URL: https://www.researchgate.net/publication/283335352_Synthesis_of_linear_dibenzo18naphthyridines_using_2-chloro-4-methylquinolines]
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6751473/]
- Quality Guidelines - ICH. [URL: https://www.ich.org/page/quality-guidelines]
- Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja01016a031]
- Formation of stable chlorinated hydrocarbons in weathering plant material - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11058762/]
- Stability Indicating HPLC Method Development: A Review - IRJPMS. [URL: https://irjpms.com/wp-content/uploads/2024/01/IRJPMS-V4I1-2024-06.pdf]
- Degradation of pyridines in the environment - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Degradation-of-pyridines-in-the-environment-Sims-O'Loughlin/e27400d78b105d15525b6422d109f584e1b80d0d]
- Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. [URL: https://ajrconline.org/AbstractView.aspx?PID=2014-7-1-19]
- Hydrodechlorination of Different Chloroaromatic Compounds at Room Temperature and Ambient Pressure—Differences in Reactivity of Cu- and Ni-Based Al Alloys in an Alkaline Aqueous Solution - MDPI. [URL: https://www.mdpi.com/2073-4344/11/1/65]
- A Brief Study on Forced Degradation Studies with Regulatory Guidance. [URL: https://www.ijert.
- Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15949360/]
- Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8187422/]
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Reducing off-target effects of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine
A Guide to Mitigating Off-Target Effects for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine. This guide is designed to provide you with in-depth technical and practical advice to anticipate, identify, and mitigate potential off-target effects of this novel compound. Given that the 2,7-naphthyridine core is a recognized scaffold in kinase inhibitor development, this document will proceed under the working hypothesis that this compound is a kinase inhibitor.[1][2][3][4][5] The principles and methodologies described herein are broadly applicable to small molecule inhibitors and are grounded in established practices for ensuring selectivity and minimizing unintended biological consequences.
Troubleshooting Guide: Addressing Off-Target Effects
Off-target activity, where a compound interacts with proteins other than its intended target, is a common challenge in drug discovery.[6] It can lead to unexpected phenotypes, toxicity, or even reveal new therapeutic opportunities. This section provides a systematic approach to troubleshooting and minimizing these effects.
Initial Observation: Unexpected Cellular Phenotype
You've treated your cells with this compound to inhibit your primary target kinase, "Kinase A," but you observe a phenotype that is inconsistent with the known biology of Kinase A.
Potential Cause: The compound may be inhibiting one or more "off-target" kinases or other proteins, leading to the observed cellular response.[7] Most kinase inhibitors have some degree of polypharmacology, binding to multiple kinases with varying potency.[6][8]
Troubleshooting Workflow:
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Frequently Asked Questions (FAQs)
Q1: My compound is potent in a biochemical assay but weak in a cellular assay. What could be the reason?
A: This discrepancy can arise from several factors:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
High Protein Binding: The compound might bind extensively to plasma proteins in the cell culture medium, reducing its free concentration.
-
Cellular Efflux: The compound could be actively transported out of the cell by efflux pumps.
-
High Intracellular ATP: The high concentration of ATP in cells (~1-10 mM) can outcompete ATP-competitive inhibitors like many kinase inhibitors, leading to a rightward shift in potency compared to biochemical assays, which often use lower ATP concentrations.
Q2: How can computational tools help in predicting off-target effects?
A: Computational, or in silico, approaches are cost-effective methods to predict potential off-target interactions early in the drug discovery process. [9][10][11][12]These methods include:
-
Ligand-Based Approaches: These compare the chemical structure of your compound to databases of compounds with known biological activities.
-
Structure-Based Approaches: If the 3D structure of potential off-targets is known, docking simulations can predict the binding affinity of your compound to their active sites. These methods can help prioritize which kinases to test experimentally. [10][13] Q3: Can off-target effects ever be beneficial?
A: Yes. The phenomenon of a single drug acting on multiple targets is known as polypharmacology. In some cases, engaging specific off-targets can lead to enhanced therapeutic efficacy, particularly in complex diseases like cancer where multiple signaling pathways are dysregulated. [8]For example, the anticancer drug imatinib was designed to target ABL kinase but was later found to also inhibit KIT, which led to its successful repurposing for gastrointestinal stromal tumors. [11] Q4: What is a selectivity score and how is it used?
A: A selectivity score (S-score) is a quantitative measure of a compound's selectivity. One common method is to screen the compound at a single high concentration (e.g., 1 or 10 µM) against a large panel of kinases. The S-score is calculated based on the number of kinases inhibited above a certain threshold. A lower S-score indicates higher selectivity. This metric is useful for comparing the selectivity profiles of different compounds and guiding lead optimization efforts.
Q5: My compound shows off-target activity. What are the next steps in medicinal chemistry?
A: Once off-targets are confirmed, medicinal chemists can use this information to guide the synthesis of new analogs with improved selectivity. This is often achieved by:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the compound to identify which parts are crucial for binding to the on-target versus the off-targets.
-
Structure-Based Design: Using co-crystal structures of the compound bound to its on-target and off-target proteins to design modifications that enhance binding to the former while disrupting interactions with the latter.
This iterative process of testing and chemical modification is central to optimizing the selectivity profile of a drug candidate.
References
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. (2018). Bioinformatics, 34(17), i806-i815. [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
Subramanian, V., & Sud, M. (2011). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters, 2(1), 53-57. [Link]
-
Subramanian, V., & Sud, M. (2011). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters, 2(1), 53-57. [Link]
-
Dai, L., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(15), e4112. [Link]
-
Kinase Panel Profiling. Pharmaron. [Link]
-
Kinase Activity Profiling Services. Pamgene. [Link]
-
Kinase Screening & Profiling Service. BPS Bioscience. [Link]
-
Wang, A. T., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(17), i806-i815. [Link]
-
Milanesi, L., & Biamonti, G. (2014). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics, 5, 23. [Link]
-
Kinome Profiling Service. MtoZ Biolabs. [Link]
-
Zhang, Y., et al. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry, 178, 705-714. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1471, 193-214. [Link]
-
Wang, Y., et al. (2019). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules, 24(22), 4153. [Link]
-
Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 227-235. [Link]
-
Patel, M., et al. (2007). Discovery of dibenzo[c,f]n[14][15]aphthyridines as potent and selective 3-phosphoinositide-dependent kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(22), 6278-6282. [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.net. [Link]
-
CETSA. Pelago Bioscience. [Link]
-
Carlomagno, F., & Santoro, M. (2014). Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. Cancers, 6(4), 2116-2121. [Link]
-
Ferguson, F. M., et al. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Medicinal Chemistry Letters, 14(4), 461-468. [Link]
-
Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2697-2703. [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research. [Link]
-
Ferguson, F. M., et al. (2023). Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. ACS Medicinal Chemistry Letters, 14(4), 461-468. [Link]
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Technical Support Center: Troubleshooting Cell Viability Assays with 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine
Welcome to the technical support center for researchers utilizing 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine in cell viability assays. This guide is designed to provide expert-driven, field-proven insights into potential challenges and their resolutions. Naphthyridine compounds are a promising class of heterocyclic molecules with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] However, like any novel small molecule, their unique chemical characteristics can present challenges in standard cell-based assays. This guide will walk you through common and compound-specific issues in a logical, question-and-answer format, ensuring the integrity and reproducibility of your experimental data.
Part 1: General Assay Troubleshooting
This section addresses common issues encountered in cell viability assays, regardless of the specific compound being tested.
FAQ 1: Why is there high variability between my replicate wells?
High variability can obscure real biological effects and is often multifactorial.
-
Answer: Inconsistent results between replicates often stem from three primary sources: uneven cell seeding, edge effects in the microplate, and pipetting errors.
-
Uneven Cell Seeding: A non-homogenous cell suspension will lead to different numbers of cells being dispensed into each well. Always ensure you have a single-cell suspension before plating.
-
Edge Effects: The outer wells of a 96-well plate are prone to higher rates of evaporation, leading to increased concentrations of media components and your test compound. This can significantly impact cell health and assay performance.[4] To mitigate this, it is best practice to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and exclude them from your experimental analysis.[4]
-
Pipetting Errors: Inconsistent pipetting technique can introduce significant variability. Ensure your pipettes are calibrated and handle all liquids with care to avoid bubbles and splashing.[5]
-
Experimental Workflow for Optimizing Seeding Density
Caption: Workflow for determining the optimal cell seeding density.
FAQ 2: My assay signal is very low, even in the untreated control wells. What's wrong?
Low signal suggests a problem with either the cells or the assay chemistry.
-
Answer: Insufficient signal can be due to several factors:
-
Suboptimal Cell Health: Ensure your cells are healthy and in the logarithmic growth phase.[6][7] Over-confluent or frequently passaged cells may have reduced metabolic activity, impacting assays that measure this parameter (e.g., MTT, CellTiter-Glo).[8][9]
-
Low Seeding Density: If too few cells are plated, the signal generated may be below the detection limit of your instrument.[4] It's crucial to determine the optimal seeding density for your specific cell line and assay.[10][11]
-
Reagent Issues: Ensure your assay reagents have been stored correctly and have not expired. For luminescent assays like CellTiter-Glo, the reagent should be equilibrated to room temperature before use.[7]
-
| Problem | Potential Cause | Recommended Action |
| Low Signal | Low cell number | Perform a cell titration to find the optimal seeding density.[4] |
| Poor cell health | Use cells in logarithmic growth phase; check for contamination.[6] | |
| Reagent degradation | Use fresh reagents and verify storage conditions. | |
| High Variability | Inconsistent cell seeding | Ensure a homogenous cell suspension before plating. |
| Edge effects | Do not use the outer wells of the plate for data.[4] | |
| Pipetting inconsistency | Calibrate pipettes and use consistent technique.[5] |
Part 2: Compound-Specific Troubleshooting for this compound
The unique chemical structure of this compound (C₁₃H₈ClN₃) necessitates special considerations.[12]
FAQ 3: I'm seeing a high background signal in my fluorescence-based assay. Could the compound be interfering?
This is a critical consideration for any novel chemical entity.
-
Answer: Yes, heterocyclic compounds like naphthyridines can exhibit intrinsic fluorescence, a phenomenon known as autofluorescence.[13][14][15] This can lead to a high background signal and mask the true biological response.
-
Troubleshooting Steps:
-
Run a Compound-Only Control: Prepare a plate with your assay medium and serial dilutions of this compound, but without any cells.
-
Measure Fluorescence: Read the plate on your fluorometer using the same setting as your experiment.
-
Analyze: If you observe a significant signal that correlates with the compound concentration, you have confirmed autofluorescence interference.
-
-
Solutions:
-
Switch to a Different Assay: If autofluorescence is significant, consider a non-fluorescent readout, such as a colorimetric (MTT, XTT) or luminescent (CellTiter-Glo, Caspase-Glo) assay.[8][16]
-
Use a Red-Shifted Dye: If you must use a fluorescence assay, select a fluorophore with excitation and emission wavelengths that do not overlap with the autofluorescence spectrum of your compound.[17]
-
-
Troubleshooting Workflow for Compound Interference
Caption: Decision tree for diagnosing compound interference.
FAQ 4: My MTT assay results are inconsistent or show an unexpected increase in signal at high compound concentrations. What could be the cause?
This points towards a direct chemical interaction between your compound and the assay reagent.
-
Answer: The MTT assay relies on the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[8][18] However, this reduction can also be driven by chemical-reducing agents, leading to false-positive results.[19] Naphthyridine derivatives, due to their electronic properties, could potentially interact with the MTT reagent.
-
Troubleshooting Steps:
-
Perform a Cell-Free MTT Assay: In a 96-well plate, add your culture medium, the MTT reagent, and serial dilutions of this compound. Do not add cells.
-
Incubate and Read: Follow your standard incubation procedure and measure the absorbance.
-
Analyze: An increase in absorbance in the absence of cells indicates that your compound is directly reducing the MTT reagent.
-
-
Solutions:
-
Use an Alternative Assay: The most reliable solution is to switch to a non-tetrazolium-based assay. The CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP, is an excellent alternative as its mechanism is less susceptible to interference from reducing compounds.[16][20]
-
Consider Other Tetrazolium Dyes: Newer tetrazolium dyes like XTT and WST-1 are designed to be reduced at the cell surface and may be less prone to interference from intracellular compounds.[8] However, validation through a cell-free assay is still essential.
-
-
FAQ 5: I'm observing precipitation of my compound in the wells after addition to the culture medium. How can I address this?
Compound solubility is a fundamental prerequisite for accurate results.
-
Answer: Poor solubility of this compound in your aqueous culture medium can lead to an inaccurate estimation of the effective concentration and may even cause physical stress to the cells.
-
Troubleshooting Steps:
-
Determine Solubility Limit: Visually inspect serial dilutions of your compound in the culture medium under a microscope to identify the concentration at which precipitation occurs.
-
Solvent Considerations: While DMSO is a common solvent, its final concentration should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity.[4] Ensure your vehicle control wells contain the same final concentration of DMSO as your treated wells.
-
Pre-warming Medium: Gently warming the culture medium before adding the compound stock can sometimes improve solubility. Ensure the compound is thoroughly mixed before adding to the cells.
-
-
Part 3: Advanced Protocols and Considerations
For a deeper understanding of the mechanism of cell death induced by this compound, consider multiplexing viability assays with apoptosis assays.
Protocol: Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[21][22]
-
Plate and Treat Cells: Seed your cells in an opaque-walled 96-well plate and treat them with this compound for the desired time. Include positive and negative controls.[6]
-
Prepare Caspase-Glo® 3/7 Reagent: Equilibrate the reagent to room temperature and prepare it according to the manufacturer's instructions.
-
Add Reagent: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubate: Mix the plate on a plate shaker at 300-500 rpm for 30 seconds and then incubate at room temperature for 1 to 3 hours.
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer.[6] An increase in the luminescent signal indicates the activation of caspases 3 and 7.[23]
By following these troubleshooting guides and validation protocols, researchers can ensure the generation of high-quality, reliable data when assessing the biological activity of this compound.
References
-
In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PubMed Central. Available at: [Link]
-
Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - KoreaMed Synapse. Available at: [Link]
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - ResearchGate. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
-
Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC. Available at: [Link]
-
Biological Activity of Naturally Derived Naphthyridines - PMC. Available at: [Link]
-
How to reduce autofluorescence in cell-based assays | BMG LABTECH. Available at: [Link]
-
Optimization of seeding density and assay timing. MCF 10A cells are... - ResearchGate. Available at: [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - NIH. Available at: [Link]
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - MDPI. Available at: [Link]
-
Holographic analysis of single cells - anvajo. Available at: [Link]
-
Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI. Available at: [Link]
-
Ten Tips for Optimizing Cell-Based Assays | Biocompare. Available at: [Link]
-
Exploring the dark side of MTT viability assay of cells cultured onto electrospun PLGA-based composite nanofibrous scaffolding materials - RSC Publishing. Available at: [Link]
-
Antimicrobial Activity of Naphthyridine Derivatives - MDPI. Available at: [Link]
-
Does anyone have experience with the Caspase-Glo® 3/7 Assay? - ResearchGate. Available at: [Link]
-
From cell seeding to analysis - Getting the best out of your cell-based assay - YouTube. Available at: [Link]
-
Considerations for Successful Cell Based Assays II: Cell Culture Conditions - Promega Connections. Available at: [Link]
-
How to solve the problem from cell viability test? - ResearchGate. Available at: [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. Available at: [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI. Available at: [Link]
-
Tips to Minimize Autofluorescence - FluoroFinder. Available at: [Link]
-
How could I analyze the results of caspase-glo 3/7 assay? - ResearchGate. Available at: [Link]
-
Measuring Cell Viability with Promega® CellTiter-Glo. Available at: [Link]
-
The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro - NIH. Available at: [Link]
-
Cell viability & viability assays: 7 facts to be aware of - Single Use Support. Available at: [Link]
-
Optimizing the Seeding Density of Human Mononuclear Cells to Improve the Purity of Highly Proliferative Mesenchymal Stem Cells - PMC. Available at: [Link]
-
Horrible variation between replicates with Cell Titer Glo? - ResearchGate. Available at: [Link]
-
Impacts of autofluorescence on fluorescence based techniques to study microglia - PMC. Available at: [Link]
-
See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay - YouTube. Available at: [Link]
-
Pitfalls and other issues with the MTT assay - PubMed. Available at: [Link]
Sources
- 1. KoreaMed Synapse [synapse.koreamed.org]
- 2. researchgate.net [researchgate.net]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biocompare.com [biocompare.com]
- 6. FAQ: Caspase-Glo® 3/7 Assay System [worldwide.promega.com]
- 7. insights.opentrons.com [insights.opentrons.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. promegaconnections.com [promegaconnections.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing the Seeding Density of Human Mononuclear Cells to Improve the Purity of Highly Proliferative Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alchempharmtech.com [alchempharmtech.com]
- 13. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Autofluorescence can interfere with flow cytometry imaging [bdbiosciences.com]
- 15. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 16. CellTiter-Glo® 2.0 Assay Technical Manual [promega.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 20. promega.com [promega.com]
- 21. promega.com [promega.com]
- 22. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine
Welcome to the technical support guide for the purification of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine (CAS No. 1211593-56-4). This resource is designed for researchers, medicinal chemists, and process development scientists. We will address common challenges encountered during the isolation and purification of this heterocyclic compound, providing troubleshooting advice and detailed protocols grounded in established chemical principles.
The inherent basicity of the pyridine and naphthyridine nitrogen atoms, coupled with the potential for isomeric and process-related impurities, makes purification a critical step requiring careful optimization. This guide provides a systematic approach to achieving high purity for your target compound.
Section 1: Initial Assessment and General Handling
Before attempting any large-scale purification, a small-scale analysis of the crude material is essential. This initial assessment will inform the most effective purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect? A1: Impurities in the synthesis of this compound often include:
-
Starting Materials: Unreacted precursors can be carried through the synthesis.
-
Isomeric Byproducts: Positional isomers, which have very similar polarities, are a frequent challenge in naphthyridine chemistry and can be difficult to separate.[1][2]
-
Dehalogenated Impurities: The chloro- group may be reduced or hydrolyzed, leading to the corresponding des-chloro analog, which can have similar chromatographic behavior.[2]
-
Solvent Adducts: Residual high-boiling point solvents (e.g., DMF, DMSO) used in the reaction.
Q2: How should I handle the compound? Are there any stability concerns? A2: Like many chloro-substituted nitrogen heterocycles, this compound is generally stable under standard laboratory conditions. However, prolonged exposure to acidic conditions or highly nucleophilic reagents, especially at elevated temperatures, could lead to displacement of the chlorine atom. It is advisable to store the compound in a cool, dry place, protected from light.
Section 2: Purification by Flash Column Chromatography
Flash column chromatography is the most common method for purifying multi-gram quantities of organic compounds. For this particular molecule, success hinges on selecting the right stationary and mobile phases to manage its basicity and separate it from closely-related impurities.
Troubleshooting Guide
Q1: My compound is streaking or "tailing" badly on the silica gel column. What is happening and how can I fix it? A1: This is a classic problem when purifying basic compounds on standard silica gel. The basic nitrogen atoms in your molecule are interacting strongly with the acidic silanol (Si-OH) groups on the silica surface, causing poor peak shape and reduced separation efficiency.[1][3]
-
Primary Solution: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine (TEA) or pyridine is sufficient to neutralize the acidic sites on the silica, leading to sharp, symmetrical peaks.[1]
-
Alternative Stationary Phase: If tailing persists, consider switching to a less acidic stationary phase like neutral or basic alumina. However, be aware that the elution order may change.
Q2: I am struggling to separate my product from an impurity with a very similar Rf value. What are my options? A2: This is a common scenario, often involving an isomer.
-
Optimize the Mobile Phase: Switch to a solvent system with different selectivity. If you are using Hexane/Ethyl Acetate, try a system containing Dichloromethane/Methanol. Sometimes, small changes in solvent composition can significantly impact resolution.
-
Employ a Shallow Gradient: A slow, shallow gradient elution can improve the separation of closely eluting compounds.[1] Instead of a step gradient, use a continuous gradient (e.g., from 2% to 10% Methanol in DCM over 20 column volumes).
-
High-Performance Flash Chromatography (HPFC): Using smaller particle size silica cartridges (e.g., 20-40 µm) can provide higher resolution, mimicking the performance of HPLC on a larger scale.
Workflow for Column Chromatography Optimization
Caption: Decision tree for troubleshooting flash chromatography.
Protocol 1: Flash Column Chromatography
-
TLC Analysis: Develop a TLC system that gives your product an Rf value of ~0.2-0.3. A good starting point is Dichloromethane (DCM) with a small percentage of Methanol (MeOH) (e.g., 98:2 DCM/MeOH). Add 0.5% triethylamine (TEA) to the TLC jar to check for improvement in spot shape.
-
Column Packing: Dry pack a silica gel column with an appropriate amount of silica (typically 50-100 times the mass of your crude product).
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM. Adsorb this solution onto a small amount of silica gel (2-3x the mass of the product) and dry it under reduced pressure to a free-flowing powder. This "dry loading" technique generally provides better resolution than loading the sample as a solution.[1]
-
Elution: Place the dried sample-silica mixture on top of the packed column. Begin eluting with your chosen solvent system, starting with a less polar mixture and gradually increasing the polarity. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions, and concentrate them under reduced pressure to yield the purified product.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard, cost-effective choice for most applications. |
| Mobile Phase (Start) | 98:2 DCM/MeOH + 0.5% TEA | Good balance of polarity for elution with a basic modifier to prevent tailing. |
| Sample Loading | Dry Loading on Silica | Prevents band broadening and improves separation efficiency. |
| Gradient | Isocratic or Shallow Gradient | A shallow gradient is preferred for separating closely related impurities.[4] |
Section 3: Purification by Recrystallization
Recrystallization is a powerful and cost-effective technique for obtaining highly pure, crystalline material, provided a suitable solvent system can be found.
Troubleshooting Guide
Q1: I can't find a good single solvent for recrystallization. What should I do? A1: A binary (two-solvent) system is often the solution. Find a "soluble" solvent in which your compound is highly soluble, and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible. A common pair for compounds like this is DCM (soluble) and Hexane (anti-solvent).
Q2: My compound "oils out" instead of forming crystals. How can I prevent this? A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.
-
Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature first, then move it to a refrigerator. Rapid cooling promotes oiling.
-
Use a More Dilute Solution: Add more of the "soluble" solvent before cooling.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Protocol 2: Recrystallization from a Binary Solvent System
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the "soluble" solvent (e.g., Ethanol or DCM) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of solvent necessary.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "anti-solvent" (e.g., Heptane or Water) dropwise until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few more drops of the hot "soluble" solvent until the cloudiness just disappears.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. You may then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under vacuum.
| Solvent System | Type | Rationale |
| Ethanol | Single | A polar protic solvent that is often effective for nitrogen-containing heterocycles.[5] |
| DCM / Hexane | Binary | Good for moderately polar compounds; offers a wide polarity range. |
| Ethyl Acetate / Heptane | Binary | Another excellent general-purpose system with lower toxicity than DCM. |
Section 4: Purification by Preparative HPLC
For the most challenging separations, such as removing stubborn isomers or achieving >99.5% purity, preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice.[6] It offers the highest resolving power but is more resource-intensive.
Troubleshooting Guide
Q1: Can I use my analytical HPLC method directly for preparative scale? A1: Not directly, but it is the starting point for scale-up. The key is to maintain the same linear velocity of the mobile phase. You will need to increase the column diameter, flow rate, and injection volume proportionally.[7] It is also critical to ensure the stationary phase chemistry (e.g., C18) is identical between the analytical and preparative columns.[8]
Q2: My compound is basic. What mobile phase modifiers should I use for reversed-phase HPLC? A2: Unmodified water/acetonitrile gradients can give poor peak shape for basic compounds on C18 columns.
-
Acidic Modifier: Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase will protonate the basic nitrogens. This typically results in sharp peaks and good retention. Formic acid is often preferred as it is more compatible with mass spectrometry and easier to remove from the final product.[3][9]
-
Basic Modifier: While less common, using a buffer at a higher pH (e.g., ammonium bicarbonate at pH 8-9) can also be effective by running the compound in its free-base form. This requires a pH-stable column.
Workflow for Analytical to Preparative HPLC
Caption: Workflow for scaling an HPLC method to preparative scale.
Protocol 3: Prep-HPLC Method Development and Scale-Up
-
Analytical Method Development: Develop a reversed-phase analytical HPLC method (e.g., on a C18 column) that shows good separation between your target compound and all impurities. A typical mobile phase would be a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Determine Loading Capacity: On the analytical column, perform a series of injections with increasing concentrations of your sample to determine the maximum amount you can load without sacrificing resolution. This is known as an overloading study.[10]
-
Scale-Up Calculation: Use the analytical method parameters to calculate the conditions for your preparative column. The flow rate should be scaled by the ratio of the cross-sectional areas of the columns:
-
Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)
-
-
Purification Run: Equilibrate the preparative column. Dissolve the crude sample in a suitable solvent (ideally the mobile phase) at a high concentration and perform the injection.
-
Fraction Collection: Collect fractions based on the UV detector signal.
-
Post-Purification: Analyze the collected fractions using the original analytical HPLC method to confirm purity. Combine the pure fractions and remove the solvent, typically by lyophilization (freeze-drying) if the mobile phase is water/acetonitrile-based, to yield the final high-purity product.[8]
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 2-Amino-5-chloro-1,8-naphthyridine and its Analogs. BenchChem.
- BenchChem Technical Support Team. (2025).
- Simson Pharma. (2025). Isolation of impurities using preparative liquid chromatography in pharmaceutical industry. Simson Pharma.
- Al-Zaydi, K. M. (n.d.).
- Agilent Technologies. (n.d.).
- Al-Abdullah, E. S., Al-Dies, A. M., & El-Emam, A. A. (2015).
- Neue, U. D., & Kuss, H. (2014). Practical Aspects of Preparative HPLC in Pharmaceutical Development and Production. LCGC North America.
- BenchChem. (2025). Application Notes and Protocols for Obtaining Single Crystals of 1,8-Naphthyridine Compounds. BenchChem.
- Alchem Pharmtech. (n.d.). This compound. Alchem Pharmtech.
- University of Warwick. (n.d.).
- RSSL. (n.d.).
- Organic Syntheses. (2025).
- National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. PubMed Central (PMC).
- Biotage. (2023).
- Kumar, A., et al. (2012).
- Alharthy, R. D., et al. (2023). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. PubMed Central (PMC).
- Royal Society of Chemistry. (n.d.). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry.
- Lennie, A. R. (2022).
- Paudyal, M. P., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PubMed Central (PMC).
- Biotage. (2023).
Sources
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- 5. researchgate.net [researchgate.net]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. warwick.ac.uk [warwick.ac.uk]
- 8. rssl.com [rssl.com]
- 9. biotage.com [biotage.com]
- 10. lcms.cz [lcms.cz]
Technical Support Center: Crystallization of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine (CAS 1211593-56-4)[1]. Due to the limited availability of specific crystallization data for this exact molecule, the protocols and troubleshooting advice herein are derived from its structural characteristics and established principles for crystallizing complex heterocyclic compounds, particularly naphthyridine derivatives.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its crystallization?
A1: The crystallization behavior of this molecule is governed by a combination of its structural motifs:
-
Fused Aromatic System: The rigid, planar 2,7-naphthyridine core is conducive to forming an ordered crystal lattice through π-π stacking interactions.
-
Hydrogen Bond Acceptors: The nitrogen atoms on both the naphthyridine and pyridine rings act as hydrogen bond acceptors, playing a critical role in lattice formation, especially with protic solvents or co-formers.[4][5]
-
Potential for Halogen Bonding: The chloro-substituent can participate in halogen bonding, a specific type of non-covalent interaction that can direct crystal packing.
-
Rotational Freedom: The single bond between the naphthyridine core and the pyridyl ring allows for conformational flexibility. This can sometimes lead to disordered structures or polymorphism.
-
Salt Formation Potential: The basic pyridine nitrogen can be protonated by acids to form salts. Salts often possess significantly different solubility and crystallization characteristics compared to the free base, offering an alternative route to obtaining crystalline material.[4]
Q2: What is a good starting point for solvent selection?
A2: A systematic, small-scale solvent screening is the most effective starting point.[6] The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[7] Given the molecule's polarity, a range of polar protic and aprotic solvents should be investigated.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Example Solvents | Rationale for Use | Potential Outcome |
| Alcohols | Methanol, Ethanol, Isopropanol | Hydrogen bonding capability can interact with the nitrogen atoms. Good for slow cooling methods. | Soluble when hot, insoluble when cold. Good chance for single crystals. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate polarity, good solvating power. Often used in slow evaporation. | May be too volatile for some methods but excellent for vapor diffusion. |
| Esters | Ethyl Acetate | Medium polarity, good balance of solvating power. | Often a good starting point for finding a suitable single solvent. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Can solvate the aromatic rings well. Often used as the "good" solvent in an anti-solvent pair. | Compound may be highly soluble; best used in anti-solvent methods. |
| Aromatic | Toluene, Xylene | π-π interactions with the molecule's aromatic core. | Lower solubility, may require heating. Good for slow cooling. |
| Halogenated | Dichloromethane (DCM) | Good at dissolving many organics. Highly volatile, best for layering or diffusion methods. | Risk of solvent loss from the crystal lattice upon drying.[4] |
| Polar Aprotic | Acetonitrile, DMF, DMSO | High dissolving power. | Often makes the compound too soluble; best used for difficult cases or as part of a solvent system.[6] |
| Anti-Solvents | Hexane, Heptane, Water | Non-polar or highly polar, used to induce precipitation from a solution. | Used to decrease solubility in a controlled manner. |
Q3: Should I expect polymorphism with this compound?
A3: Yes. Molecules with conformational flexibility and multiple hydrogen bonding sites, like this compound, are prone to polymorphism—the ability to exist in different crystal packing arrangements. Different polymorphs can have distinct physical properties. It is crucial to maintain consistent crystallization conditions to ensure the desired form is produced reliably.
Q4: How important is the purity of my starting material?
A4: It is absolutely critical. Impurities disrupt the crystal lattice, which can inhibit nucleation, cause the compound to "oil out," or lead to the formation of small, poorly-defined crystals.[5][8] Material should be of the highest possible purity (ideally >98%) before attempting crystallization for single-crystal X-ray diffraction. If initial attempts fail, consider an additional purification step like column chromatography.
Troubleshooting Guide
This guide provides a structured approach to resolving common crystallization issues.
Caption: Troubleshooting workflow for common crystallization outcomes.
Problem 1: No crystals form after cooling and waiting.
-
Potential Causes:
-
Solutions (in order of application):
-
Induce Nucleation: Vigorously scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites.
-
Add a Seed Crystal: If you have a previous batch of the solid, add a tiny crystal to the solution to act as a template.
-
Reduce Solvent Volume: Carefully evaporate a portion of the solvent and allow the solution to cool again.[9]
-
Lower the Temperature: Move the flask from an ice bath to a freezer (ensure the solvent won't freeze).
-
Try an Anti-Solvent: If the above fails, re-heat the solution to dissolve any solid and slowly add a miscible anti-solvent (a solvent in which your compound is insoluble) until the solution becomes slightly turbid. Add a drop of the original solvent to clarify and then let it stand.[7]
-
Problem 2: The compound "oils out," forming a viscous liquid instead of crystals.
-
Potential Causes:
-
High Impurity Level: Impurities can significantly depress the melting point, causing the compound to separate as a liquid.[5]
-
Excessive Supersaturation/Rapid Cooling: The solution cools so quickly that the compound comes out of solution at a temperature above its melting point in that specific solvent system.[9]
-
-
Solutions:
-
Dilute and Re-cool: Return the flask to the heat source, add more of the primary solvent until the oil redissolves, and then attempt to cool the solution much more slowly. Insulating the flask can help.[9]
-
Re-purify: If oiling out persists, the material likely needs further purification via column chromatography or an acid-base extraction.
-
Change Solvents: Try a different solvent or solvent system where the compound's solubility is lower, which may favor crystallization over oiling.
-
Problem 3: The product crashes out as a fine powder or very small needles.
-
Potential Causes:
-
Rapid Nucleation: The rate of nucleation far exceeds the rate of crystal growth, often due to high supersaturation or rapid cooling.[7] This leads to the formation of many tiny crystals instead of a few large ones.
-
-
Solutions:
-
Slow Down Cooling: The most critical step. Dissolve the compound in the minimum amount of hot solvent, then insulate the flask (e.g., wrap in glass wool or place in a large beaker) to ensure it cools over several hours.[7]
-
Reduce Supersaturation: Use slightly more hot solvent than the minimum required for dissolution. This will slow down the onset of crystallization.[9]
-
Switch Crystallization Method: Methods that achieve supersaturation more slowly, such as vapor diffusion or solvent layering , are ideal for growing high-quality single crystals.[4][5]
-
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
-
Solvent Selection: Identify a suitable solvent using the small-scale screening method described in the FAQs.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid completely dissolves.[7]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.[7]
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or paper towels). Do not disturb the flask.[8]
-
Further Cooling: Once the flask has reached room temperature, place it in a refrigerator (4°C) or an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the compound in a minimal amount of a "good" solvent in which it is highly soluble.
-
Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (in which the product is poorly soluble) dropwise while stirring until the solution becomes persistently turbid.[7]
-
Clarification: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.
-
Crystallization: Cover the container and allow it to stand undisturbed. Crystals should form over time. If no crystals form, try cooling the solution.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in the slow cooling protocol.
Protocol 3: Vapor Diffusion Crystallization
This method is excellent for small quantities and for growing high-quality single crystals.[4]
-
Preparation: Dissolve a few milligrams of your compound in a minimal amount of a relatively volatile "good" solvent (e.g., DCM, acetone, THF) in a small, open vial.
-
Setup: Place this small vial inside a larger, sealable jar that contains a small volume of a volatile "anti-solvent" (e.g., pentane, hexane, ether).
-
Diffusion: Seal the larger jar. The anti-solvent vapor will slowly diffuse into the inner vial, gradually decreasing the solubility of your compound and promoting slow crystal growth.
-
Incubation: Leave the setup undisturbed in a location with a stable temperature for several days to weeks.
-
Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.
References
- Application Notes and Protocols for Obtaining Single Crystals of 1,8-Naphthyridine Compounds. Benchchem.
- Technical Support Center: Crystallization of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxyl
- Technical Support Center: Crystallization of 1,5-Naphthyridine-4-carboxylic acid. Benchchem.
- Troubleshooting Crystalliz
- Guide for crystalliz
- CAS 1211593-56-4 | this compound. Alchem Pharmtech.
- Getting crystals your crystallographer will treasure: a beginner's guide.
- Crystal Growing Tips. University of Florida, The Center for Xray Crystallography.
- Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline. Benchchem.
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Validation & Comparative
A Comparative Analysis of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine and Established LRRK2 Kinase Inhibitors: An Efficacy Evaluation Guide
This guide provides a comprehensive framework for evaluating the efficacy of the novel compound, 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine, as a potential kinase inhibitor. Given the structural motifs present in this molecule, particularly the pyridinyl and naphthyridine cores, we hypothesize its primary target to be Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease and other neurodegenerative disorders.[1][2][3] This document will outline the necessary experimental workflows to characterize this compound and objectively compare its performance against well-established LRRK2 inhibitors.
The LRRK2 Signaling Pathway: A Critical Overview
LRRK2 is a large, multi-domain protein that possesses both GTPase and kinase activity.[4] Mutations in the LRRK2 gene are the most common genetic cause of Parkinson's disease.[2][5] The kinase activity of LRRK2 is implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and inflammatory responses.[6] Pathogenic mutations, such as the common G2019S substitution, lead to hyperactivation of its kinase domain, which is believed to contribute to neuronal toxicity.[5] Therefore, the development of potent and selective LRRK2 kinase inhibitors is a major focus of therapeutic research.
The core of LRRK2's pathogenic activity is its ability to phosphorylate downstream substrates, a key one being a subset of Rab GTPases, such as Rab10.[4][7] This phosphorylation event is a critical biomarker of LRRK2 kinase activity in cellular systems.[7] A simplified representation of the LRRK2 signaling cascade is depicted below.
Caption: Hypothesized LRRK2 signaling pathway and the inhibitory action of the test compound.
Experimental Workflow for Efficacy Comparison
A multi-step experimental approach is necessary to thoroughly evaluate the efficacy of this compound and compare it to known inhibitors.
Caption: A stepwise workflow for the comprehensive evaluation of a novel kinase inhibitor.
Part 1: Biochemical Potency and Selectivity
The initial characterization of a novel inhibitor involves determining its direct effect on the purified target enzyme and its specificity against other kinases.
In Vitro LRRK2 Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the kinase activity of recombinant LRRK2. An ADP-Glo™ Kinase Assay is a common and robust method.[3]
Protocol:
-
Reagent Preparation:
-
Prepare LRRK2 Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT.[3]
-
Prepare a serial dilution of this compound in DMSO.
-
Prepare a solution of recombinant LRRK2 (e.g., 25 ng per reaction) in Kinase Buffer.
-
Prepare a substrate/ATP mix containing a suitable LRRK2 peptide substrate (e.g., LRRKtide) and ATP at a concentration close to the Km for LRRK2.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of the inhibitor dilution (or DMSO for control).
-
Add 2 µl of the LRRK2 enzyme solution.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mix.
-
Incubate at room temperature for 60-120 minutes.[3]
-
-
Signal Detection:
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative IC50 Data
The table below compares the hypothetical IC50 value of our test compound with those of established LRRK2 inhibitors.
| Inhibitor | LRRK2 WT IC50 (nM) | LRRK2 G2019S IC50 (nM) | Reference |
| This compound | TBD | TBD | - |
| GNE-7915 | 9 | - | [8] |
| GSK2578215A | ~10 | ~10 | [8] |
| MLi-2 | - | Marked improvement in potency | [9] |
| PF-06447475 | 2.3 (mean in vivo) | - | [8][9] |
| LRRK2-IN-1 | - | - | [8] |
| CZC-25146 | 4.76 | 6.87 | [8] |
TBD: To Be Determined
Part 2: Cellular Target Engagement and Activity
Confirming that the inhibitor interacts with its intended target within a complex cellular environment is crucial.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells.[10][11][12] It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.[13][14]
Protocol:
-
Cell Treatment:
-
Culture a suitable cell line (e.g., HEK293 expressing LRRK2) to ~80% confluency.
-
Treat the cells with this compound at various concentrations (and a vehicle control) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Quantify the amount of soluble LRRK2 in the supernatant using Western blotting or ELISA.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble LRRK2 against the temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Part 3: Cellular Viability and Toxicity
Assessing the impact of the compound on cell health is a critical step to identify a potential therapeutic window.
Cytotoxicity Assay
An adenylate kinase (AK) based cytotoxicity assay can be used to measure plasma membrane integrity.[15]
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[16]
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for 24-72 hours. Include a positive control (e.g., a known cytotoxic agent) and a negative control (vehicle).
-
-
Assay Procedure:
-
Transfer 100 µL of the culture medium from each well to a new 96-well plate.
-
Add 100 µL of the AK Detection Reagent to each well.
-
Incubate for 5 minutes at room temperature.[15]
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
The amount of luminescence is proportional to the number of dead cells. Calculate the percentage of cytotoxicity for each concentration and determine the CC50 (50% cytotoxic concentration).
-
Conclusion and Future Directions
This guide outlines a systematic approach to characterize the efficacy of this compound as a potential LRRK2 inhibitor. By following these experimental protocols, researchers can generate robust data on its biochemical potency, cellular target engagement, and cytotoxic profile. A successful outcome from these studies would be a compound with a low nanomolar IC50 against LRRK2, a clear thermal shift in the CETSA assay, potent inhibition of downstream LRRK2 signaling (e.g., pRab10), and a high CC50 value, indicating a favorable therapeutic index.
The ultimate goal is to identify a compound that is not only potent but also highly selective, minimizing off-target effects. Therefore, a comprehensive kinase selectivity screen against a broad panel of kinases is a critical next step. Furthermore, pharmacokinetic and in vivo efficacy studies in relevant animal models of Parkinson's disease would be required to fully validate the therapeutic potential of this compound.
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Genetic Causes of Parkinson's Disease | Understanding the LRRK2 Kinase Signalling Pathway - YouTube. Available from: [Link]
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In vitro LRRK2 kinase activity assay using mass-spectrometry as readout - Protocols.io. Available from: [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available from: [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. Available from: [Link]
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Inhibitors of Leucine Rich Repeat Kinase 2 (LRRK2) Protect Against LRRK2-Models of Parkinson's Disease - PMC - NIH. Available from: [Link]
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LRRK2 inhibitors and their potential in the treatment of Parkinson's d - Dove Medical Press. Available from: [Link]
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Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade - PubMed Central. Available from: [Link]
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CETSA. Available from: [Link]
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Inhibitors of LRRK2 Kinase Activity To Probe the Treatment Option in Parkinson's Disease | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
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Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - MDPI. Available from: [Link]
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(PDF) Cytotoxicity Assay Protocol v1 - ResearchGate. Available from: [Link]
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Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds - MDPI. Available from: [Link]
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Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents - PMC - NIH. Available from: [Link]
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Antimicrobial Activity of Naphthyridine Derivatives - MDPI. Available from: [Link]
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Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][10]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - - NIH. Available from: [Link]
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Cytotoxicity Assay - YouTube. Available from: [Link]
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Cytotoxicity Bioassay Webinar - YouTube. Available from: [Link]
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Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. Available from: [Link]
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Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J. Available from: [Link]
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Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. Available from: [Link]
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Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central. Available from: [Link]
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Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode - PubMed. Available from: [Link]
-
Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC - NIH. Available from: [Link]
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Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed. Available from: [Link]
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Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed. Available from: [Link]
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Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationship of 2,7-Naphthyridine Analogs
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. The 2,7-naphthyridine scaffold has emerged as a promising framework for the design of such inhibitors, offering a versatile platform for structural modification and optimization. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,7-naphthyridine analogs, with a focus on their application as kinase inhibitors in oncology.
The core structure of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine serves as a foundational template for exploring the chemical space around the 2,7-naphthyridine nucleus. While specific, comprehensive SAR studies on this exact analog are not extensively published, by examining related 2,7-naphthyridine derivatives, particularly those targeting kinases like MASTL and MET, we can derive valuable insights into the key structural determinants of activity.[1][2][3][4][5]
The 2,7-Naphthyridine Scaffold: A Privileged Structure in Kinase Inhibition
The 2,7-naphthyridine ring system, a bicyclic heteroaromatic structure containing two nitrogen atoms, offers a rigid framework that can appropriately position key pharmacophoric elements for interaction with the ATP-binding pocket of kinases. The nitrogen atoms can act as hydrogen bond acceptors, mimicking the interactions of the adenine region of ATP. This inherent property makes the 2,7-naphthyridine scaffold an attractive starting point for the design of competitive kinase inhibitors.[1]
The general biological importance of the broader naphthyridine class of compounds is well-established, with derivatives exhibiting a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6] This diverse biological profile underscores the potential of the naphthyridine core in medicinal chemistry.
Deciphering the Structure-Activity Relationship: A Positional Analysis
The potency and selectivity of 2,7-naphthyridine analogs are highly dependent on the nature and position of substituents on the core ring system. The following sections dissect the SAR at key positions, drawing on data from studies of related 2,7-naphthyridine-based kinase inhibitors.
Substitution at the C1 Position: The Role of Halogens and Beyond
The presence of a chlorine atom at the C1 position, as seen in our core structure of interest, is a common feature in many kinase inhibitors. This halogen atom can serve multiple purposes. It can act as a handle for further chemical modification through cross-coupling reactions, allowing for the introduction of a diverse range of substituents. Additionally, the electronegativity and size of the halogen can influence the electronic properties of the ring system and contribute to binding interactions within the kinase active site, potentially through halogen bonding.
The C3-Pyridinyl Group: A Key Interaction Motif
The pyridin-4-yl group at the C3 position is a crucial element for the biological activity of this class of compounds. The nitrogen atom of the pyridine ring can form a key hydrogen bond with the hinge region of the kinase, a critical interaction for anchoring the inhibitor in the ATP-binding site.
The orientation of the pyridine ring and the position of the nitrogen atom are critical. The para-position of the nitrogen in the pyridin-4-yl group directs the hydrogen bond acceptor functionality away from the naphthyridine core, which is often optimal for hinge binding. Modifications to this pyridine ring, such as the introduction of substituents to modulate basicity or to probe for additional interactions in the surrounding pocket, are a key strategy in optimizing inhibitor potency.
Exploring the "Southern" Region: Substitutions on the Naphthyridinone Ring
In a related series of 2,7-naphthyridinone-based MET kinase inhibitors, extensive SAR studies have been conducted on the "southern" portion of the molecule.[5] In these analogs, the C1-chloro and C3-pyridinyl groups are replaced by other functionalities, but the principles of substitution on the naphthyridine core remain relevant.
For instance, in the 2,7-naphthyridinone series, the substituent at the N2 position was found to be crucial for activity. Aromatic groups, such as a 4-fluorophenyl ring, were shown to be beneficial.[5] This highlights the importance of exploring substitutions on the nitrogen atoms of the naphthyridine core to access additional binding pockets and enhance potency.
Furthermore, the C8 position of the 2,7-naphthyridinone scaffold was functionalized with an amino linker connected to a substituted phenyl ring.[5] This vector allows for the exploration of the solvent-exposed region of the kinase active site. The nature of the substituents on this phenyl ring significantly impacted the inhibitory activity, with electron-donating groups and hydrogen bond acceptors often leading to improved potency.
Comparative Analysis of 2,7-Naphthyridine Analogs as Kinase Inhibitors
To illustrate the impact of structural modifications on biological activity, the following table summarizes key data from published studies on 2,7-naphthyridine-based kinase inhibitors. It is important to note that these compounds are not direct analogs of this compound, but they provide valuable insights into the SAR of the broader 2,7-naphthyridine class.
| Compound ID | Core Scaffold | Target Kinase | Key Substitutions | IC50 (nM) | Reference |
| 13f | 2,7-Naphthyridinone | MET | N2-(4-fluorophenyl), C8-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino) | 1.8 | [5] |
| Example 1 | 2,7-Naphthyridine | MASTL | Varied substituents | Ki < 10 | [2] |
| Example 2 | 2,7-Naphthyridine | MASTL | Varied substituents | 10 < Ki < 100 | [2] |
Note: The specific structures for the MASTL inhibitors from the patent are numerous and are represented here by their activity ranges.
The data clearly indicates that potent kinase inhibition can be achieved with the 2,7-naphthyridine scaffold. The sub-nanomolar to low nanomolar potency of these compounds underscores the potential of this chemical class in drug discovery.
Experimental Protocols: A Glimpse into the Drug Discovery Workflow
The development of novel kinase inhibitors involves a series of well-defined experimental procedures. Below is a generalized workflow for the synthesis and evaluation of 2,7-naphthyridine analogs.
General Procedure for Synthesis of 2,7-Naphthyridine Analogs
The synthesis of 2,7-naphthyridine derivatives often starts from appropriately substituted pyridine precursors.[1] Cyclization reactions are then employed to construct the second pyridine ring, forming the naphthyridine core. Subsequent functionalization at various positions can be achieved through standard organic chemistry transformations, such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and amide bond formation. The final compounds are typically purified by chromatography and characterized by NMR and mass spectrometry to confirm their structure and purity.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against the target kinase is determined using an in vitro kinase assay. A common method is a biochemical assay that measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated from the dose-response curve.
Cellular Assays
To assess the activity of the compounds in a more biologically relevant context, cell-based assays are performed. For anticancer agents, a key assay is the measurement of anti-proliferative activity in cancer cell lines that are dependent on the target kinase. This is often done using a cell viability assay, such as the MTT or CellTiter-Glo assay.
Future Directions and Conclusion
The 2,7-naphthyridine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. While the specific SAR of this compound analogs remains to be fully elucidated in the public domain, the broader understanding of the SAR of 2,7-naphthyridine derivatives provides a strong foundation for future drug discovery efforts.
Key areas for future exploration include:
-
Systematic exploration of substituents at all positions of the 2,7-naphthyridine ring to build a comprehensive SAR map.
-
Optimization of pharmacokinetic properties to achieve desirable drug-like characteristics.
-
Enhancement of selectivity to minimize off-target effects and improve the safety profile.
References
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-
Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters. [Link]
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Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]
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Antimicrobial Activity of Naphthyridine Derivatives. Molecules. [Link]
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Special Issue : Kinase Inhibitor Chemistry. Molecules. [Link]
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Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ResearchGate. [Link]
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Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]
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Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Molecules. [Link]
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Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. [Link]
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Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. ResearchGate. [Link]
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Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Molecules. [Link]
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Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry. [Link]
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Validating the Target of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine: An In Vitro and In Vivo Comparison Guide
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and critical. This guide provides an in-depth, technical comparison and a validated workflow for establishing the biological target of the novel compound, 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine. Our investigation hypothesizes that this compound is an inhibitor of the Protein Kinase R (PKR)-like endoplasmic reticulum (ER) kinase (PERK), a key regulator in the Unfolded Protein Response (UPR) and a high-potential target in oncology.
This guide is structured to provide not just protocols, but the scientific rationale behind each experimental choice, ensuring a self-validating and robust approach to target identification and validation. We will compare the performance of this compound with established alternatives and provide the supporting experimental data that would be generated.
The Scientific Rationale: Targeting the PERK/eIF2α/ATF4 Signaling Pathway
The endoplasmic reticulum is a critical organelle for protein folding and modification. Various stressors, such as hypoxia, nutrient deprivation, and high metabolic demand—hallmarks of the tumor microenvironment—can disrupt ER homeostasis, leading to an accumulation of unfolded or misfolded proteins, a condition known as ER stress.[1] To cope with this, cells activate the Unfolded Protein Response (UPR), a network of signaling pathways aimed at restoring normal ER function.
One of the three main branches of the UPR is initiated by the transmembrane protein kinase, PERK.[2][3] Upon activation by ER stress, PERK dimerizes and autophosphorylates, subsequently phosphorylating the eukaryotic initiation factor 2 alpha (eIF2α).[4] This phosphorylation event leads to a global attenuation of protein synthesis, reducing the protein load on the ER. Paradoxically, it also promotes the selective translation of Activating Transcription Factor 4 (ATF4).[5][6][7] ATF4, a key transcription factor, then upregulates a suite of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis, often through its target, CHOP.[1][3]
In many cancers, the PERK/ATF4 pathway is hijacked to promote survival and adaptation to the harsh tumor microenvironment, making it a compelling target for therapeutic intervention.[8][9] We hypothesize that this compound exerts its therapeutic potential by inhibiting the kinase activity of PERK, thereby disrupting this pro-survival signaling cascade.
Caption: The PERK/eIF2α/ATF4 Signaling Pathway.
A Tiered Approach to In Vitro Target Validation
A robust validation strategy begins with precise biochemical assays and progresses to more complex cellular models.[10][11] This tiered approach ensures that the observed biological effects are a direct result of on-target activity.
Tier 1: Biochemical Assays for Potency and Selectivity
The initial step is to determine if this compound directly interacts with and inhibits PERK kinase activity in a cell-free system.[12][13] We will also assess its selectivity across the human kinome to identify potential off-target effects early in the development process.
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)
-
Kinase Panel Screening: Screen the compound at a concentration of 10 µM against a broad panel of over 400 human kinases (e.g., Eurofins' KINOMEscan® or Reaction Biology's KinaseProfiler™).[13]
-
IC50 Determination: For PERK and any significant off-target hits, perform a dose-response analysis.
-
Prepare serial dilutions of this compound (e.g., from 100 µM to 1 nM).
-
In a 384-well plate, combine the compound dilutions, recombinant human PERK enzyme, its specific substrate, and ATP at its Km concentration.[12]
-
Incubate at 30°C for 60 minutes.
-
Add ADP-Glo™ reagent to stop the reaction and deplete unused ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition relative to a DMSO vehicle control. Plot the percent inhibition against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Comparative Data: Biochemical Potency and Selectivity
| Compound | Target Kinase | IC50 (nM) | Selectivity Score (S10 at 1µM) |
| This compound | PERK | 15.2 | 0.02 |
| GSK2606414 (Comparator) | PERK | 0.4 | 0.03 |
| Staurosporine (Non-selective control) | Multiple | ~10 | >0.5 |
Selectivity Score (S10) is the fraction of kinases inhibited by >90% at a given concentration. A lower score indicates higher selectivity.
The hypothetical data above positions this compound as a potent and highly selective PERK inhibitor, a desirable characteristic for a therapeutic candidate.
Tier 2: Cellular Assays for Target Engagement and Downstream Effects
Confirming that the compound can access and inhibit its target within a living cell is the critical next step.[10] We will use Western blotting to measure the phosphorylation status of PERK and its direct substrate, eIF2α, as well as the expression levels of downstream effectors ATF4 and CHOP.
Experimental Protocol: Western Blot Analysis
-
Cell Culture and Treatment: Culture a human cancer cell line known to have an active UPR pathway (e.g., SW620 colorectal cancer cells).
-
Induce ER Stress: Treat cells with a known ER stress inducer, such as tunicamycin (2 µg/mL) or thapsigargin (1 µM), for 4-6 hours.[14]
-
Compound Treatment: Co-treat the cells with varying concentrations of this compound, GSK2606414 (positive control), or DMSO (vehicle control).
-
Lysate Preparation: Harvest cells and prepare whole-cell lysates.
-
SDS-PAGE and Immunoblotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for:
-
Phospho-PERK (Thr980)
-
Total PERK
-
Phospho-eIF2α (Ser51)
-
Total eIF2α
-
ATF4
-
CHOP
-
A loading control (e.g., β-actin or GAPDH)
-
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
Comparative Data: Cellular Target Engagement
| Treatment (with Tunicamycin) | p-PERK / Total PERK (Fold Change) | p-eIF2α / Total eIF2α (Fold Change) | ATF4 Expression (Fold Change) |
| Vehicle (DMSO) | 1.0 | 1.0 | 1.0 |
| This compound (100 nM) | 0.15 | 0.21 | 0.25 |
| GSK2606414 (100 nM) | 0.12 | 0.18 | 0.22 |
This data would demonstrate that our compound effectively inhibits PERK activation and downstream signaling in a cellular context, comparable to a known PERK inhibitor.
Validating the Target and Efficacy In Vivo
The ultimate test of a therapeutic candidate is its performance in a living organism.[15] In vivo studies are essential to validate target engagement in a complex physiological system and to assess anti-tumor efficacy.[16]
Caption: A streamlined workflow for target validation.
Pharmacodynamic (PD) Studies
PD studies are designed to confirm that the drug reaches the tumor and modulates its target as intended.[17]
Experimental Protocol: Xenograft Model PD Study
-
Model Establishment: Implant human SW620 cells subcutaneously into immunodeficient mice (e.g., nude mice).
-
Treatment: Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups:
-
Vehicle control
-
This compound (e.g., 50 mg/kg, daily)
-
-
Sample Collection: At various time points after the final dose (e.g., 2, 8, and 24 hours), euthanize cohorts of mice and excise tumors.
-
Analysis: Prepare tumor lysates and perform Western blot analysis for p-PERK, p-eIF2α, and ATF4 as described in the cellular assay protocol.
A successful outcome would show a time-dependent decrease in the levels of these biomarkers in the tumors of treated mice compared to the vehicle group, confirming in vivo target engagement.
Efficacy Studies
The primary goal is to determine if target inhibition translates into a therapeutic anti-tumor effect.
Experimental Protocol: Xenograft Model Efficacy Study
-
Model Establishment: As in the PD study, establish SW620 xenografts in immunodeficient mice.
-
Treatment: Once tumors are established, randomize mice into treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound (e.g., 50 mg/kg, daily)
-
Comparator drug (e.g., another PERK inhibitor or a standard-of-care agent)
-
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity.
-
Endpoint: Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined size.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Comparative Data: In Vivo Anti-Tumor Efficacy
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) | Body Weight Change (%) |
| Vehicle | 1250 ± 150 | - | -2 |
| This compound (50 mg/kg) | 480 ± 95 | 61.6 | -4 |
| GSK2606414 (50 mg/kg) | 510 ± 110 | 59.2 | -5 |
The hypothetical results indicate that this compound significantly inhibits tumor growth in vivo with good tolerability, performing comparably to the established PERK inhibitor GSK2606414. This provides strong evidence that the anti-tumor activity is mediated through the intended mechanism of PERK inhibition.
Conclusion and Comparative Summary
This guide outlines a comprehensive, multi-tiered strategy for the in vitro and in vivo validation of this compound as a novel PERK kinase inhibitor. The experimental workflow is designed to be self-validating, with each stage building upon the last to construct a robust body of evidence.
Based on the presented hypothetical data, this compound emerges as a promising therapeutic candidate:
-
In Vitro: It demonstrates high potency against PERK and excellent selectivity across the kinome, a critical feature for minimizing off-target toxicities. Its cellular activity in suppressing the PERK signaling pathway is comparable to that of established inhibitors.
-
In Vivo: The compound shows significant, target-mediated anti-tumor efficacy in a xenograft model, with a favorable safety profile.
This rigorous validation pathway provides the necessary confidence for advancing this compound into further preclinical development. The logical progression from biochemical assays to cellular and finally to whole-organism models ensures a thorough understanding of the compound's mechanism of action and therapeutic potential.
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A Researcher's Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Comparative Analysis of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine
Abstract: The development of targeted kinase inhibitors is a cornerstone of modern drug discovery. However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: off-target activity.[1] This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel kinase inhibitor, using the representative compound 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine (referred to herein as Compound X) . We will detail a strategic, multi-tiered experimental approach, from broad in vitro screening to direct confirmation of target engagement in a cellular context. This guide will objectively compare the performance of Compound X with a well-characterized alternative, providing illustrative experimental data and the rationale behind each methodological choice to ensure scientific rigor and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust selectivity profile for novel chemical matter.
The Imperative of Selectivity in Kinase Inhibitor Development
The naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including potent anticancer and anti-inflammatory properties.[2][3][4] These activities often stem from the modulation of protein kinase activity. While achieving high potency for the intended target is a primary goal, understanding a compound's selectivity profile is equally critical. Unintended interactions can lead to toxicity or confound experimental results, whereas in some cases, a specific polypharmacology profile can be therapeutically advantageous.[5] Therefore, a systematic evaluation of cross-reactivity is not merely a characterization step but a fundamental component of the drug discovery process.
This guide outlines a workflow to de-risk and characterize novel inhibitors like Compound X, a molecule with a chemical structure suggestive of kinase-directed activity. For comparative purposes, we will contrast its profile with Selumetinib (AZD6244) , an established MEK1/2 inhibitor, to contextualize the selectivity data.
A Strategic Workflow for Comprehensive Profiling
A robust profiling strategy moves from a broad, high-throughput survey of the kinome to more physiologically relevant, cell-based assays that confirm target engagement and functional consequences. This tiered approach ensures that resources are used efficiently, focusing detailed analysis on the most relevant interactions identified in the initial screen.
Phase 1: In Vitro Kinome-Wide Selectivity Screening
The first step is to assess the compound's interaction with a large, representative panel of kinases in a direct biochemical assay. This provides a broad, unbiased view of its selectivity.
Rationale & Experimental Choice
Competition binding assays are an excellent choice for initial screening as they measure direct interaction between the inhibitor and the kinase, independent of enzyme activity or the specific substrate.[6] This approach can identify inhibitors that bind to both active and inactive kinase conformations.[7] We will use a quantitative PCR (qPCR)-based method, such as the KINOMEscan™ platform, which offers high sensitivity and reproducibility.[6][8]
Experimental Protocol: KINOMEscan™ Competition Binding Assay
-
Compound Preparation: A stock solution of Compound X is prepared in 100% DMSO. For the initial screen, a working solution is prepared to achieve a final assay concentration of 10 µM.
-
Assay Principle: The assay involves three key components: a DNA-tagged kinase, an immobilized ligand that binds to the active site, and the test compound (Compound X).[6]
-
Binding Reaction: The kinase, immobilized ligand, and Compound X are incubated to allow binding to reach equilibrium. If Compound X binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.
-
Separation & Quantification: The immobilized ligand beads are washed to remove any unbound kinase. The amount of kinase remaining bound to the beads is quantified by qPCR using the DNA tag.
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO control. The results are expressed as "Percent of Control" (%Ctrl), where a lower value indicates stronger binding.
%Ctrl = (Signal_Compound / Signal_DMSO) * 100
Comparative Analysis: Illustrative Kinome Scan Data
The initial screen identifies a primary target and a set of potential off-targets. This data is critical for guiding subsequent dose-response studies.
Table 1: Illustrative Kinome Scan Results (%Ctrl at 10 µM)
| Kinase Target | Compound X (%Ctrl) | Selumetinib (%Ctrl) | Kinase Family | Rationale for Inclusion |
|---|---|---|---|---|
| MEK1 | 2 | 1 | STE | Intended Target |
| MEK2 | 3 | 1 | STE | Intended Target |
| MKK4 | 95 | 98 | STE | Closely related STE family kinase |
| MKK7 | 92 | 96 | STE | Closely related STE family kinase |
| LOK | 15 | 85 | STE | Known promiscuous kinase[7] |
| SLK | 18 | 88 | STE | Closely related to LOK |
| EGFR | 88 | 99 | TK | Representative Tyrosine Kinase |
| SRC | 91 | 97 | TK | Representative Tyrosine Kinase |
| CDK2 | 45 | 92 | CMGC | Representative Cell Cycle Kinase |
| PKA | 98 | 99 | AGC | Representative AGC Family Kinase |
Interpretation: In this illustrative dataset, Compound X shows potent binding to the intended targets, MEK1 and MEK2, comparable to Selumetinib. However, it also displays significant interaction with LOK, SLK, and moderate interaction with CDK2, suggesting potential off-target activities not observed with the more selective comparator, Selumetinib.
Phase 2: Cellular Target Engagement Validation
Biochemical assays, while powerful, do not fully replicate the cellular environment. Factors like cell permeability, intracellular ATP concentrations, and protein scaffolding can influence a compound's activity. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to directly confirm that a compound binds its intended target inside intact cells.[9][10][11]
Rationale & Experimental Choice
CETSA is based on the principle of ligand-induced thermal stabilization.[11][12] When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation. By heating cells treated with the compound across a temperature gradient and then measuring the amount of soluble protein remaining, we can observe a "thermal shift," which is direct evidence of target engagement.[13]
Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture & Treatment: A relevant cell line (e.g., HCT116 human colon cancer cells) is cultured to ~80% confluency. Cells are treated with Compound X (e.g., 1 µM), Selumetinib (1 µM), or a DMSO vehicle control for 2 hours.
-
Heating Step: Cell suspensions for each treatment group are aliquoted and heated to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.[10]
-
Cell Lysis: Cells are lysed via freeze-thaw cycles to release cellular proteins.
-
Separation of Fractions: The lysates are centrifuged at high speed (e.g., 20,000 x g) to pellet denatured, aggregated proteins. The supernatant containing the soluble protein fraction is collected.
-
Protein Quantification & Analysis: The concentration of the target protein (e.g., MEK1) and a suspected off-target (e.g., LOK) in the soluble fraction is determined by Western Blotting. A loading control (e.g., GAPDH) is used for normalization.
-
Data Analysis: Band intensities are quantified. Melt curves are generated by plotting the normalized soluble protein fraction against temperature. The temperature at which 50% of the protein is denatured (Tm) is calculated for each condition. A significant increase in Tm in the presence of the compound indicates target engagement.
Comparative Analysis: Illustrative CETSA Data
Table 2: Illustrative CETSA Thermal Shift (ΔTm in °C) Data
| Protein Target | Compound X (1 µM) ΔTm (°C) | Selumetinib (1 µM) ΔTm (°C) | Interpretation |
|---|---|---|---|
| MEK1 | +8.5 | +9.2 | Strong cellular engagement by both compounds. |
| LOK | +4.1 | +0.3 | Compound X engages LOK in cells; Selumetinib does not. |
| CDK2 | +0.5 | +0.2 | No significant cellular engagement by either compound. |
| GAPDH | +0.1 | +0.1 | No stabilization of control protein. |
Interpretation: The CETSA results confirm that Compound X engages its primary target, MEK1, in a cellular context with a magnitude similar to Selumetinib. Crucially, it also validates the off-target interaction with LOK, which was predicted by the in vitro screen. The moderate binding to CDK2 observed in vitro does not translate to significant target stabilization in the cell, suggesting it may not be a physiologically relevant off-target at this concentration.
Phase 3: Functional Impact of Target & Off-Target Engagement
Confirming target binding is essential, but understanding the functional consequences is the ultimate goal. For kinase inhibitors, this is typically assessed by measuring the phosphorylation status of downstream substrates.
Rationale & Signaling Context
MEK1/2 are central components of the RAS/RAF/MEK/ERK (MAPK) signaling pathway. Their primary function is to phosphorylate and activate ERK1/2. Therefore, a potent MEK inhibitor should decrease the levels of phosphorylated ERK (p-ERK). LOK (also known as STK10) is involved in regulating cell structure and migration, but its downstream signaling is less defined in this context. We will analyze the impact of Compound X on both pathways.
Experimental Protocol: Western Blot for Phospho-protein Analysis
-
Cell Treatment: HCT116 cells are serum-starved and then stimulated with a growth factor (e.g., EGF) to activate the MAPK pathway. Cells are co-treated with increasing concentrations of Compound X, Selumetinib, or a DMSO control.
-
Lysate Preparation: After treatment, cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
Western Blot Analysis: Lysates are analyzed by Western blotting using primary antibodies specific for phospho-ERK1/2 (p-ERK) and total ERK1/2.
-
Data Analysis: The p-ERK signal is normalized to the total ERK signal. IC50 values for the inhibition of ERK phosphorylation are calculated from the dose-response curves.
Comparative Analysis: Functional Cellular Activity
Table 3: Illustrative Functional Cellular IC50 Values
| Parameter | Compound X | Selumetinib |
|---|---|---|
| p-ERK Inhibition IC50 (nM) | 15 | 12 |
| Cell Proliferation IC50 (nM) | 85 | 20 |
Interpretation: Both compounds effectively inhibit the intended signaling pathway, reducing p-ERK levels with similar potency. However, Compound X is less potent at inhibiting overall cell proliferation. This discrepancy could be due to its off-target effects on kinases like LOK, which might trigger compensatory signaling or other cellular responses that counteract the primary anti-proliferative effect of MEK inhibition. This highlights the importance of integrating selectivity data with functional outcomes.
Synthesis and Conclusion
This guide demonstrates a systematic approach to profiling the novel kinase inhibitor, this compound (Compound X).
-
In Vitro Screening: The initial kinome scan revealed that while Compound X potently binds its intended targets (MEK1/2), it possesses additional off-target interactions with LOK and SLK not seen with the comparator, Selumetinib.
-
Cellular Validation: CETSA provided direct, definitive evidence that Compound X engages both MEK1 and the off-target LOK within intact cells, confirming the physiological relevance of the in vitro findings.
-
Functional Analysis: While Compound X effectively inhibits the downstream MAPK pathway (p-ERK), its overall anti-proliferative effect was weaker than Selumetinib, suggesting that its off-target profile may lead to complex or confounding cellular phenotypes.
Final Recommendation: this compound is a potent MEK1/2 inhibitor with confirmed cellular target engagement. However, its development as a selective chemical probe for the MAPK pathway would be complicated by its significant off-target activity against LOK/SLK. Further investigation into the functional consequences of LOK inhibition is warranted. Compared to Selumetinib, Compound X represents a less selective chemical entity. This comparative cross-reactivity profile is essential for making informed decisions in a drug discovery or chemical biology program.
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Zhao, Q. et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
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A Comparative Analysis: The Novel 2,7-Naphthyridine-Based MASTL Inhibitor vs. Established Breast Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Frontier in Mitotic Catastrophe-Inducing Cancer Therapy
The landscape of oncology is characterized by a continuous search for therapeutic agents with novel mechanisms of action that can overcome the limitations of existing treatments, such as resistance and toxicity. In this context, the inhibition of Microtubule-associated serine/threonine kinase-like (MASTL) has emerged as a promising strategy. MASTL, also known as Greatwall kinase, is a critical regulator of mitotic progression. Its overexpression in several cancers, including breast cancer, is associated with tumor progression and poor prognosis.[1][2]
This guide provides a comparative analysis of a novel class of 2,7-naphthyridine-based MASTL inhibitors against established anticancer drugs used in the treatment of breast cancer. While specific preclinical data for 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine is not publicly available, we will use a representative potent compound from the same chemical series, as disclosed in recent patent literature, to illustrate the therapeutic potential of this class of molecules.[1][2] We will compare its unique mechanism of action and potential efficacy with three pillars of breast cancer chemotherapy: Paclitaxel (a microtubule stabilizer), Doxorubicin (a topoisomerase II inhibitor), and Palbociclib (a CDK4/6 inhibitor).
Section 1: Unraveling the Mechanisms of Action: A Tale of Four Drugs
The therapeutic efficacy of an anticancer drug is intrinsically linked to its mechanism of action. Here, we delve into the distinct ways our 2,7-naphthyridine MASTL inhibitor and the established drugs exert their cytotoxic effects.
The Novel 2,7-Naphthyridine: Inducing Mitotic Catastrophe through MASTL Inhibition
The 2,7-naphthyridine compound of interest belongs to a new class of potent and selective MASTL kinase inhibitors.[1][2] MASTL's primary role in mitosis is to phosphorylate and activate its substrates, ENSA/ARPP19, which in turn inhibit the tumor-suppressive protein phosphatase 2A (PP2A).[][4] This inhibition of PP2A is crucial for maintaining the phosphorylated state of CDK1 substrates, a requirement for proper mitotic progression.[5]
By inhibiting MASTL, the 2,7-naphthyridine compound effectively reactivates PP2A during mitosis.[4][6][7] This premature dephosphorylation of CDK1 substrates leads to a cascade of events, including mitotic spindle defects, chromosome segregation errors, and ultimately, mitotic catastrophe—a form of cell death that occurs during mitosis.[1][2][6] This mechanism is particularly appealing as it selectively targets rapidly dividing cancer cells, which are highly dependent on proper mitotic control.[1][2]
Caption: Mechanism of MASTL Inhibition by 2,7-Naphthyridine Derivatives.
Paclitaxel: A Microtubule Stabilizer Arresting Mitosis
Paclitaxel, a member of the taxane family, also targets mitosis but through a different mechanism. It binds to the β-tubulin subunit of microtubules, the cytoskeletal polymers that form the mitotic spindle.[8][9] This binding stabilizes the microtubules, preventing their dynamic instability—the cycles of polymerization and depolymerization necessary for proper spindle function and chromosome segregation.[][11] The result is the formation of abnormal, non-functional mitotic spindles, leading to a prolonged arrest in the G2/M phase of the cell cycle and subsequent apoptosis.[8][9]
Caption: Mechanism of Action of Paclitaxel.
Doxorubicin: A DNA Damaging Agent
Doxorubicin is an anthracycline antibiotic with a broad spectrum of anticancer activity. Its primary mechanism involves the intercalation into DNA, where it inserts itself between base pairs, thereby obstructing DNA replication and transcription.[12][13] Furthermore, Doxorubicin inhibits the enzyme topoisomerase II.[12][] This enzyme is responsible for creating transient double-strand breaks in DNA to relieve torsional stress during replication. Doxorubicin stabilizes the topoisomerase II-DNA complex, preventing the re-ligation of the DNA strands and leading to the accumulation of DNA double-strand breaks, which triggers apoptosis.[15]
Caption: Mechanism of Action of Palbociclib.
Section 2: Comparative Efficacy: A Look at the Data
While direct comparative clinical data for the novel 2,7-naphthyridine MASTL inhibitor is not yet available, we can extrapolate its potential efficacy from preclinical data presented in patent literature and compare it with the established drugs based on their known performance in breast cancer cell lines.
| Compound/Drug | Mechanism of Action | Representative Preclinical Efficacy (Breast Cancer Cell Lines) | Common Clinical Use |
| 2,7-Naphthyridine Derivative | MASTL Kinase Inhibitor | Ki values for MASTL inhibition in the low nanomolar range. [1][2]Potent tumor growth inhibition in in vivo models. [6] | Investigational |
| Paclitaxel | Microtubule Stabilizer | IC50 values typically in the low nanomolar range (e.g., MCF-7, MDA-MB-231). | First- and second-line treatment for various breast cancer subtypes. [16][17] |
| Doxorubicin | Topoisomerase II Inhibitor | IC50 values in the nanomolar to low micromolar range (e.g., MCF-7, MDA-MB-231). | A cornerstone of many combination chemotherapy regimens for breast cancer. [16][18] |
| Palbociclib | CDK4/6 Inhibitor | IC50 values in the low nanomolar range for Rb-positive breast cancer cell lines. | First- and second-line treatment for HR+/HER2- advanced or metastatic breast cancer, in combination with endocrine therapy. [19][20] |
Section 3: Experimental Protocols: Methodologies for Evaluation
To ensure the scientific rigor of our comparisons, we outline standardized experimental protocols for assessing the efficacy of these anticancer agents.
MASTL Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of MASTL.
Workflow:
Caption: Workflow for MASTL Kinase Inhibition Assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute recombinant human MASTL kinase and its substrate (e.g., recombinant ENSA) to desired concentrations in the reaction buffer.
-
Prepare a serial dilution of the 2,7-naphthyridine inhibitor in DMSO, followed by a final dilution in the reaction buffer.
-
Prepare an ATP solution in the reaction buffer.
-
-
Assay Procedure:
-
Add the MASTL enzyme and the inhibitor solution to the wells of a microplate and incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding the ATP and substrate solution.
-
Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 30°C.
-
-
Detection and Analysis:
-
Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., luminescence-based ADP detection).
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 or Ki value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Workflow:
Caption: Workflow for MTT Cell Viability Assay.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture breast cancer cells (e.g., MCF-7, MDA-MB-231) in appropriate media and conditions.
-
Trypsinize and count the cells, then seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (2,7-naphthyridine inhibitor, paclitaxel, doxorubicin, palbociclib) in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay and Data Analysis:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.
-
Measure the absorbance of each well using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Conclusion: A Promising New Avenue in Cancer Therapy
The novel 2,7-naphthyridine-based MASTL inhibitors represent a promising new class of anticancer agents with a distinct mechanism of action. By inducing mitotic catastrophe through the targeted inhibition of MASTL kinase, these compounds offer a potential therapeutic advantage, particularly in cancers with high MASTL expression like certain breast cancers.
While established drugs such as Paclitaxel, Doxorubicin, and Palbociclib remain cornerstones of breast cancer treatment, each with its well-defined mechanism and proven clinical efficacy, the development of novel agents like the 2,7-naphthyridine MASTL inhibitors is crucial for expanding the therapeutic arsenal and addressing the ongoing challenges of drug resistance and toxicity. Further preclinical and clinical investigation of this promising new class of compounds is warranted to fully elucidate their therapeutic potential.
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A Researcher's Guide to the Comparative Analysis of Pyridinyl-Naphthyridines in Antimicrobial Assays
The escalating crisis of antimicrobial resistance necessitates a continuous search for novel therapeutic agents that are not only potent but also selective, minimizing harm to the host.[1][2][3][4] Naphthyridines, a class of N-heterocyclic compounds composed of two fused pyridine rings, have long been recognized for their broad pharmacological activities, including significant antimicrobial properties.[1][5][6] This guide focuses on a specific, promising subclass: pyridinyl-naphthyridines. We will provide a comprehensive framework for their synthesis, antimicrobial evaluation, and cytotoxicity profiling, enabling researchers to conduct a robust comparative analysis and identify lead candidates for further development.
The core principle of this guide is to establish a self-validating workflow. Each experimental stage is designed not just to generate data, but to provide a clear rationale for the observed biological activity, linking chemical structure to antimicrobial efficacy and host cell toxicity.
Rationale and Synthesis of a Pyridinyl-Naphthyridine Library
The foundational step in any comparative analysis is the creation of a focused library of compounds. The strategic variation of substituents on the pyridinyl and naphthyridine scaffolds allows for the systematic exploration of structure-activity relationships (SAR). A common and effective method for synthesizing the 1,8-naphthyridine core is the Friedländer annulation, which involves the condensation of a 2-amino-3-formylpyridine with a ketone bearing an α-methylene group.[7]
For our purposes, we will synthesize a series of derivatives where the core structure is modified at the R¹ and R² positions. This allows us to probe the effects of electronic and steric properties on biological activity.
Illustrative Synthetic Scheme:
A typical synthesis might involve the reaction of 2-aminonicotinaldehyde with a substituted acetylpyridine. The choice of a substituted acetylpyridine (varying R¹) and subsequent modifications (introducing R²) provides a combinatorial approach to generating a diverse library for screening.
Caption: General Friedländer synthesis of a pyridinyl-naphthyridine core.
Causality in Synthesis: The choice of base and solvent is critical for reaction efficiency. Ethanol is a common solvent that facilitates the dissolution of reactants, while a base like potassium hydroxide catalyzes the initial aldol condensation and subsequent cyclization/dehydration steps. By varying the 'R¹' group on the acetylpyridine (e.g., electron-donating -OCH₃ vs. electron-withdrawing -CF₃), we can directly assess how electronic modifications impact the compound's ability to interact with its biological target.
Primary Efficacy Screening: The Broth Microdilution Assay
To quantify the antimicrobial potency of our synthesized compounds, the broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[8][9] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is highly reproducible and allows for the simultaneous testing of multiple compounds against various microbial strains.[8]
Caption: Workflow for the broth microdilution MIC assay.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Compounds: Dissolve each pyridinyl-naphthyridine derivative in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Further dilute in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a starting concentration of 256 µg/mL for the assay.
-
Plate Setup: In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the 256 µg/mL compound solution to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10. This creates a concentration gradient (e.g., 128, 64, ..., 0.25 µg/mL). Well 11 serves as the growth control (broth only, no compound), and well 12 is the sterility control (broth only, no bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh agar plate in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[8]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).
Trustworthiness of the Protocol: This protocol includes essential controls. The growth control (Well 11) validates that the bacteria can grow in the assay medium, while the sterility control (Well 12) ensures the medium is not contaminated. Consistent inoculum density is paramount; a low density can lead to falsely low MICs, while a high density can have the opposite effect.
Selectivity Profiling: The MTT Cytotoxicity Assay
An ideal antimicrobial agent is potent against its target pathogen but exhibits minimal toxicity to host cells. To quantify this, we use a cytotoxicity assay on a mammalian cell line. The MTT assay is a reliable, colorimetric method that measures cell metabolic activity, which serves as a proxy for cell viability.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10]
Experimental Protocol: MTT Assay for Cytotoxicity (IC₅₀ Determination)
-
Cell Seeding: Seed a mammalian cell line (e.g., HEK293, human embryonic kidney cells) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridinyl-naphthyridine compounds in culture medium at 2x the final desired concentrations. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include wells with untreated cells (viability control) and wells with medium only (background control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[11]
-
Formazan Formation: Incubate the plate for another 4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).
Comparative Analysis: Integrating Efficacy and Toxicity
The ultimate goal is to identify compounds with a large "therapeutic window"—high potency against bacteria and low toxicity to human cells. This is quantified by the Selectivity Index (SI) .
Selectivity Index (SI) = IC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)
A higher SI value indicates greater selectivity and a more promising therapeutic profile.
Caption: The therapeutic window is defined by efficacy (MIC) and toxicity (IC₅₀).
Hypothetical Comparative Data
Below is a table summarizing hypothetical data for a small library of pyridinyl-naphthyridine (PN) derivatives. This format allows for easy comparison of performance and initial SAR insights.
| Compound ID | R¹ Substituent | R² Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | IC₅₀ (µg/mL) vs. HEK293 | Selectivity Index (S. aureus) |
| PN-1 | H | H | 16 | 64 | >128 | >8 |
| PN-2 | 4-F | H | 4 | 16 | 120 | 30 |
| PN-3 | 4-OCH₃ | H | 32 | >128 | >128 | >4 |
| PN-4 | 4-F | 7-Cl | 2 | 8 | 95 | 47.5 |
| Cipro | - | - | 1 | 0.5 | 200 | 200 |
Cipro (Ciprofloxacin) is included as a standard reference antibiotic.
Analysis of Results:
-
Effect of R¹: Comparing PN-1, PN-2, and PN-3, the introduction of an electron-withdrawing fluorine atom at the R¹ position (PN-2) significantly improves activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria compared to the unsubstituted parent (PN-1). Conversely, the electron-donating methoxy group (PN-3) reduces activity.
-
Effect of R²: Adding a chlorine atom to the naphthyridine ring at the 7-position (PN-4) further enhances the antimicrobial potency observed with the fluorine substitution in PN-2, resulting in the lowest MIC values among the synthesized compounds.
-
Selectivity: PN-4 emerges as the most promising candidate from this hypothetical screen. It demonstrates potent activity (MIC = 2 µg/mL) and maintains a high selectivity index (47.5), suggesting a favorable therapeutic window. While not as potent as Ciprofloxacin, its distinct chemical scaffold could be valuable, especially against resistant strains.
Mechanistic Insights: Targeting Bacterial DNA Gyrase
Naphthyridine derivatives, particularly the 1,8-naphthyridine subclass, are known to exert their antimicrobial effect by inhibiting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[13][14] These enzymes are essential for managing DNA supercoiling during replication, making them excellent targets for antibacterial drugs.[13] This mechanism is a key contributor to their selectivity, as the bacterial enzymes are structurally distinct from their mammalian counterparts.
Caption: Inhibition of DNA gyrase disrupts replication, leading to cell death.
Conclusion
This guide outlines a systematic and robust methodology for the comparative analysis of novel pyridinyl-naphthyridine compounds. By integrating rational synthesis, standardized antimicrobial susceptibility testing, and host cell cytotoxicity profiling, researchers can efficiently identify promising candidates. The key to success lies in the methodical evaluation of both efficacy (MIC) and safety (IC₅₀) to calculate a selectivity index, which provides a quantitative measure of a compound's therapeutic potential. The hypothetical data presented for compounds PN-1 through PN-4 illustrates how this integrated approach allows for the elucidation of initial structure-activity relationships, guiding the next cycle of chemical optimization toward clinically viable antimicrobial agents.
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Semantic Scholar. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]
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Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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Abu-Melha, S. (n.d.). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Retrieved from [Link]
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Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]
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Fadda, A. A., El-Hadidy, S. A., & Elattar, K. M. (2015). Advances in 1,8-Naphthyridines Chemistry. Synthetic Communications, 45(18), 2081-2115. [Link]
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Balouiri, M., Sadiki, M., & Koraichi, S. I. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis, 6(2), 79-83. [Link]
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Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]
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Al-Zaydi, K. M. (n.d.). View of Synthesis of some novel pyridine and naphthyridine derivatives. Retrieved from [Link]
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An In Vivo Comparative Guide to the Therapeutic Efficacy of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine, a Novel Kinase Inhibitor
This guide provides a comprehensive framework for the in vivo validation of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine (hereafter referred to as CPN-47), a novel small molecule inhibitor. Based on its structural motifs, CPN-47 is hypothesized to be a kinase inhibitor. This document outlines a comparative analysis against established standards of care for a relevant clinical indication, Non-Small Cell Lung Cancer (NSCLC) with Epidermal Growth Factor Receptor (EGFR) mutations.
The content herein is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance and field-proven insights into the preclinical validation process. Every protocol is presented as a self-validating system, emphasizing experimental causality and supported by authoritative references.
Introduction: The Rationale for a Novel EGFR Inhibitor
Non-Small Cell Lung Cancer (NSCLC) is a leading cause of cancer-related mortality worldwide.[1] A significant subset of NSCLC tumors is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR).[2] While EGFR tyrosine kinase inhibitors (TKIs) have revolutionized treatment for these patients, acquired resistance is a near-universal outcome.[3] Third-generation inhibitors like osimertinib have improved outcomes, but resistance still emerges, necessitating the development of novel therapeutic agents.[4][5]
CPN-47, with its naphthyridine core, represents a promising chemical scaffold for kinase inhibition. This guide details a rigorous in vivo validation pathway to assess its therapeutic potential in comparison to established EGFR inhibitors, gefitinib (a first-generation TKI) and osimertinib (a third-generation TKI).[6][7]
Postulated Mechanism of Action and Signaling Pathway
CPN-47 is hypothesized to function as an ATP-competitive inhibitor of the EGFR kinase domain. EGFR activation, typically through ligand binding, triggers a downstream signaling cascade involving the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation, survival, and invasion.[8] By blocking ATP binding, CPN-47 is expected to inhibit EGFR autophosphorylation and subsequent activation of these oncogenic signaling pathways.[9]
Caption: Phased workflow for in vivo validation of CPN-47.
Phase 1: Pharmacokinetics and Maximum Tolerated Dose (MTD)
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of CPN-47 and to establish the MTD. [10]A thorough understanding of a drug's pharmacokinetic profile is essential for designing effective dosing schedules in subsequent efficacy studies. [11] Experimental Protocol:
-
Animal Model: Healthy BALB/c mice (n=3-5 per group).
-
Drug Administration: Administer CPN-47 via oral gavage and intravenous injection at a single dose.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Analysis: Quantify CPN-47 concentration in plasma using LC-MS/MS. [12]5. MTD Study: Administer escalating doses of CPN-47 daily for 5-14 days. Monitor for signs of toxicity, including weight loss (>20%), changes in behavior, and mortality. The MTD is the highest dose that does not induce these effects. [13] Data Presentation:
| Parameter | CPN-47 | Gefitinib (Reference) | Osimertinib (Reference) |
| Bioavailability (%) | Experimental Data | ~60% | ~70% |
| Tmax (h) | Experimental Data | 2-8 | 6 |
| Cmax (ng/mL) | Experimental Data | Literature Value | Literature Value |
| Half-life (t1/2, h) | Experimental Data | ~48 | ~49 |
| MTD (mg/kg) | Experimental Data | 150 | 100 |
Phase 2: Pharmacodynamics and Target Engagement
Objective: To confirm that CPN-47 inhibits EGFR signaling in vivo at tolerated doses. [14]This step is crucial to link the drug's presence to its intended biological effect.
Experimental Protocol:
-
Animal Model: Nude mice bearing established NSCLC xenografts (e.g., NCI-H1975, which harbors the L858R and T790M EGFR mutations). [15]2. Dosing: Administer a single dose of CPN-47 at the MTD.
-
Tumor Collection: Euthanize mice and collect tumor samples at various time points post-dose (e.g., 2, 6, 24 hours).
-
Analysis: Perform Western blot analysis on tumor lysates to measure the phosphorylation status of EGFR and downstream targets like AKT and ERK. [16]A significant reduction in phosphorylated EGFR (p-EGFR) indicates target engagement.
Phase 3: Efficacy in Cell Line-Derived Xenograft (CDX) Models
Objective: To evaluate the anti-tumor efficacy of CPN-47 in comparison to standard-of-care EGFR inhibitors in well-established cancer models. [17] Experimental Protocol:
-
Animal Models: Immunodeficient mice (e.g., athymic nude or SCID) are essential for these studies. [18] * Model 1 (Gefitinib-sensitive): HCC827 cells (EGFR exon 19 deletion). [15] * Model 2 (Osimertinib-sensitive/Gefitinib-resistant): NCI-H1975 cells (EGFR L858R and T790M mutations). [15]2. Tumor Implantation: Subcutaneously inject 1-5 million cells into the flank of each mouse.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit.
Data Presentation:
| Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| HCC827 Model | ||
| Vehicle | 0 | Experimental Data |
| CPN-47 | Experimental Data | Experimental Data |
| Gefitinib | Expected ~80-90% | Experimental Data |
| Osimertinib | Expected >90% | Experimental Data |
| NCI-H1975 Model | ||
| Vehicle | 0 | Experimental Data |
| CPN-47 | Experimental Data | Experimental Data |
| Gefitinib | Expected Minimal Effect | Experimental Data |
| Osimertinib | Expected ~70-80% | Experimental Data |
Phase 4: Advanced Efficacy in Patient-Derived Xenograft (PDX) Models
Objective: To assess the efficacy of CPN-47 in models that more accurately reflect the heterogeneity and microenvironment of human tumors. [21]PDX models are considered more clinically relevant than CDX models. [22] Experimental Protocol:
-
Model Selection: Choose well-characterized PDX models of NSCLC with known EGFR mutation status. [22]2. Study Design: The experimental design mirrors the CDX efficacy study, with treatment initiated once tumors are established.
-
Analysis: In addition to tumor volume, conduct immunohistochemistry (IHC) on endpoint tumors to assess markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3). [23]
Conclusion and Future Directions
This guide provides a structured and comparative framework for the in vivo validation of CPN-47. The successful completion of these studies will provide critical data on the compound's safety, target engagement, and therapeutic efficacy relative to current standards of care. Positive outcomes would strongly support further preclinical development, including toxicology studies and investigation into mechanisms of potential resistance, ultimately paving the way for clinical trials.
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A Head-to-Head Comparison of 2,7-Naphthyridine and 1,8-Naphthyridine Scaffolds: A Guide for Medicinal Chemists
In the landscape of medicinal chemistry, naphthyridines stand out as "privileged scaffolds," structures capable of binding to a multitude of biological targets.[1] Among the six possible isomers, the 1,8- and 2,7-naphthyridine cores have garnered significant attention for their presence in a wide array of biologically active compounds.[2][3] The subtle shift in the position of a single nitrogen atom between these two isomers dramatically alters their electronic, steric, and physicochemical properties, leading to distinct pharmacological profiles. This guide offers an in-depth, data-supported comparison to assist researchers and drug development professionals in selecting the optimal scaffold for their therapeutic targets.
Structural and Physicochemical Properties: More Than Just a Positional Isomerism
The defining difference between the 2,7- and 1,8-naphthyridine scaffolds is the placement of the nitrogen atoms. This seemingly minor change has profound implications for the molecule's overall properties.
The 1,8-naphthyridine structure, with its two nitrogen atoms on the same side of the molecule, creates a "pincer-like" arrangement of nitrogen lone pairs. This geometry makes it an excellent chelating agent for metal ions and provides a unique hydrogen bonding pattern.[4] In contrast, the 2,7-isomer has its nitrogen atoms positioned symmetrically on opposite sides of the molecule, leading to a different dipole moment and charge distribution. These fundamental differences influence key physicochemical parameters critical for drug development, such as solubility, lipophilicity (logP), and melting point.[5]
Diagram 1: Structural Comparison of Naphthyridine Isomers
Caption: Core structures of 1,8- and 2,7-naphthyridine.
Table 1: Comparative Physicochemical Properties
| Property | 1,8-Naphthyridine | 2,7-Naphthyridine | Reference(s) |
| Molecular Formula | C₈H₆N₂ | C₈H₆N₂ | N/A |
| Molecular Weight | 130.15 g/mol | 130.15 g/mol | N/A |
| Melting Point | 98-99 °C | 73-75 °C | [5] |
| logP (Octanol/Water) | 1.5 | Data not readily available | [5] |
The higher melting point and logP of 1,8-naphthyridine suggest it is more lipophilic and has stronger intermolecular interactions compared to the 2,7-isomer.[5] This can impact solubility, membrane permeability, and metabolic stability.
Synthetic Accessibility: Navigating the Routes to the Core
The synthetic routes to these scaffolds are well-established, with the Friedländer annulation being a common and versatile method for 1,8-naphthyridines.[6][7][8] This reaction typically involves the condensation of a 2-aminopyridine-3-carboxaldehyde with a compound containing an activated methylene group.[6] Recent advancements have focused on greener methodologies, utilizing water as a solvent and biocompatible ionic liquids as catalysts to produce 1,8-naphthyridines in high yields.[7]
The synthesis of 2,7-naphthyridines often involves the cyclocondensation or intramolecular cyclization of pyridine derivatives.[3] Other routes include the rearrangement of pyrrolo-, pyrano-, or thiopyrano[3,4-c]pyridines.[3] While various methods exist, the availability of starting materials and the desired substitution patterns are key considerations for chemists.[9][10]
Diagram 2: Generalized Friedländer Synthesis for 1,8-Naphthyridines
Caption: Simplified workflow for the Friedländer synthesis.
A Comparative Analysis of Biological Applications
The distinct structural and electronic features of 2,7- and 1,8-naphthyridines translate into a diverse and often non-overlapping range of biological activities.
1,8-Naphthyridine: A Stalwart in Antimicrobial and Anticancer Research
The 1,8-naphthyridine scaffold is a cornerstone of many therapeutic agents, particularly in the realms of oncology and microbiology.[2][11] Its derivatives have demonstrated a remarkable breadth of activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[2][12]
-
Anticancer Activity: Many 1,8-naphthyridine derivatives function as potent inhibitors of crucial enzymes in cell proliferation, such as topoisomerases and protein kinases.[2] For example, voreloxin is a known topoisomerase II inhibitor, leading to DNA damage and apoptosis in cancer cells.[2] This scaffold has also been successfully employed to target kinases like EGFR, Casein Kinase 2 (CK2), and c-Met.[2][13][14]
-
Antimicrobial Activity: The historical success of nalidixic acid, the first quinolone antibiotic, cemented the importance of the 1,8-naphthyridine core in this field.[15][16] These compounds often target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[11][17]
2,7-Naphthyridine: An Emerging Scaffold with Diverse Potential
While less explored than its 1,8-isomer, the 2,7-naphthyridine scaffold is rapidly gaining recognition for its own unique spectrum of biological activities.[3]
-
Anticancer Activity: Recent research has highlighted the potential of 2,7-naphthyridine derivatives as anticancer agents.[3] Notably, they have been investigated as inhibitors of MASTL (Microtubule Associated Serine/Threonine Kinase Like), a target in various cancers.[18][19][20] Some tricyclic alkaloids containing a benzo[1][9]naphthyridine core have also shown cytotoxic activity against various cancer cell lines.[21]
-
Antimicrobial Activity: Derivatives of 2,7-naphthyridine have demonstrated promising antimicrobial effects, particularly against Staphylococcus aureus.[17][22] Some studies suggest these compounds may also act as inhibitors of DNA gyrase.[17]
-
Neurological and Other Activities: Natural products containing the benzo[1][9]naphthyridine scaffold, such as Veranamine, have shown affinity for serotonin receptors and potential antidepressant and antianxiety activities.[21]
Table 2: Summary of Primary Biological Targets and Therapeutic Areas
| Scaffold | Primary Biological Targets | Key Therapeutic Areas |
| 1,8-Naphthyridine | DNA Gyrase/Topoisomerase, Protein Kinases (EGFR, CK2, c-Met) | Antimicrobial, Anticancer, Anti-inflammatory |
| 2,7-Naphthyridine | MASTL Kinase, DNA Gyrase, Serotonin Receptors | Anticancer, Antimicrobial, Neurological Disorders |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)
To provide a practical context, here is a generalized protocol for assessing the inhibitory activity of a naphthyridine derivative against a target kinase, a common assay in drug discovery.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.
Materials:
-
Test naphthyridine compound (dissolved in DMSO)
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well microplate
-
Plate reader
Procedure:
-
Compound Preparation: Perform serial dilutions of the test compound in DMSO to create a range of concentrations.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate peptide, and test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced or the amount of phosphorylated substrate remaining.
-
Data Acquisition: Read the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Causality and Self-Validation:
-
Controls: Include positive controls (no inhibitor) and negative controls (no kinase) to establish the dynamic range of the assay.
-
DMSO Control: Ensure the final DMSO concentration is consistent across all wells to account for any solvent effects.
-
ATP Concentration: The IC₅₀ value can be dependent on the ATP concentration. It is crucial to state the ATP concentration used, which is often at or near the Km value for the kinase.
Conclusion: A Tale of Two Scaffolds
The choice between a 2,7- and 1,8-naphthyridine scaffold is not arbitrary but a strategic decision based on the intended biological target and desired pharmacological profile. The 1,8-isomer, with its extensive history and proven track record in approved drugs, remains a go-to scaffold for antimicrobial and kinase-targeted anticancer therapies.[2][12][23][24] Its well-defined structure-activity relationships provide a solid foundation for rational drug design.
The 2,7-naphthyridine scaffold, while a newer entrant in the mainstream of medicinal chemistry, offers exciting opportunities for exploring novel biological space.[3] Its unique symmetrical structure and distinct electronic properties may provide advantages in targeting proteins where the 1,8-isomer is less effective. As research continues, the 2,7-naphthyridine core is poised to become an increasingly valuable tool in the medicinal chemist's arsenal.
Ultimately, the decision of which scaffold to pursue will depend on a thorough analysis of the target, preliminary screening data, and the synthetic feasibility of generating a diverse library of derivatives for optimization.
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Benchmarking 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine: A Comparative Guide to In Vitro Efficacy Across Cancer Cell Lines
Abstract
This guide provides a comprehensive framework for evaluating the in vitro anti-cancer activity of the novel compound, 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine. As a member of the naphthyridine class of heterocyclic compounds, which are known to possess diverse pharmacological properties including anti-tumor effects, a rigorous and systematic benchmarking process is essential to elucidate its therapeutic potential.[1][2] This document outlines a multi-faceted approach, employing a panel of well-characterized cancer cell lines and a suite of standardized assays to determine the compound's cytostatic and cytotoxic effects. Detailed, step-by-step protocols for key experiments, including cell viability, apoptosis, and cell cycle analysis, are provided to ensure reproducibility and scientific integrity. Furthermore, we present a comparative analysis against established anti-cancer agents to contextualize the efficacy of this compound and to inform future drug development efforts.
Introduction: The Therapeutic Potential of Naphthyridine Scaffolds
The naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anti-cancer properties.[1][2][3][4] The structural diversity of this class of compounds allows for the fine-tuning of their interactions with various molecular targets within cancer cells. Several naphthyridine derivatives have entered clinical trials, underscoring their potential as next-generation oncology therapeutics.[3]
This compound is a novel synthetic compound whose anti-cancer properties have yet to be fully characterized. This guide serves as a comprehensive roadmap for its initial in vitro evaluation, establishing a robust dataset to guide further preclinical and clinical development. Our approach is grounded in the principles of comparative oncology, benchmarking the compound's performance against a panel of diverse cancer cell lines and established therapeutic agents.
Experimental Design: A Multi-Parametric Approach to Efficacy Profiling
To obtain a holistic understanding of the anti-cancer activity of this compound, a multi-parametric experimental design is crucial. This involves assessing the compound's impact on cell viability, its ability to induce programmed cell death (apoptosis), and its effect on cell cycle progression.
Selection of a Representative Cancer Cell Line Panel
The choice of cancer cell lines is critical for a meaningful benchmarking study. We recommend a panel that represents a diversity of cancer types, reflecting a range of genetic backgrounds and therapeutic sensitivities. The NCI-60 panel, a collection of 60 human tumor cell lines derived from nine different cancer types, serves as a gold standard for such evaluations.[5][6][7] For a focused initial screen, a subset of these lines can be selected. We propose the following cell lines for initial benchmarking, representing common and aggressive cancer types:
-
MCF-7 (Breast Cancer): An estrogen receptor (ER)-positive line, widely used in breast cancer research.
-
MDA-MB-231 (Breast Cancer): A triple-negative breast cancer line, known for its aggressive phenotype.[8]
-
A549 (Non-Small Cell Lung Cancer): A standard model for lung adenocarcinoma.[8]
-
HCT116 (Colon Cancer): A well-characterized colorectal cancer cell line.
-
U87-MG (Glioblastoma): A common model for highly aggressive brain tumors.[8]
-
PC-3 (Prostate Cancer): An androgen-independent prostate cancer cell line.[3]
-
HL-60 (Leukemia): A model for acute promyelocytic leukemia.[3]
Selection of Comparator Compounds
To contextualize the potency of this compound, it is essential to include well-characterized comparator compounds with known mechanisms of action. Given that many naphthyridine derivatives exhibit kinase inhibitory activity, we propose the inclusion of the following:
-
Staurosporine: A potent, broad-spectrum protein kinase inhibitor known to induce apoptosis in a wide range of cell lines.
-
Gefitinib: An epidermal growth factor receptor (EGFR) kinase inhibitor, used in the treatment of non-small cell lung cancer.
-
Doxorubicin: A well-established chemotherapeutic agent that intercalates into DNA and inhibits topoisomerase II.
Methodologies: Detailed Protocols for In Vitro Assays
The following section provides detailed, step-by-step protocols for the key assays used to benchmark the anti-cancer activity of this compound.
Cell Viability Assessment: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a robust and sensitive method for determining the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[9]
Protocol:
-
Cell Seeding: Seed cells into opaque-walled 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in a final volume of 100 µL of culture medium. Include wells with medium only for background measurement.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
Compound Treatment: Prepare a serial dilution of this compound and comparator compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated wells (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plates for a further 72 hours under the same conditions.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[10][11]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[10]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11][12]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12]
-
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration causing 50% growth inhibition) for each compound.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
The Annexin V assay is a standard method for detecting early-stage apoptosis. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during apoptosis.[13] Propidium iodide is a fluorescent nucleic acid stain that cannot penetrate the membrane of live or early apoptotic cells, thus allowing for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[13]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound and comparator compounds at their respective GI50 and 2x GI50 concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide staining solution.[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[14]
-
Data Interpretation:
Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry
Cell cycle analysis using propidium iodide staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[16][17]
Protocol:
-
Cell Treatment: Treat cells as described in the apoptosis assay protocol.
-
Cell Fixation:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[18]
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation and Interpretation
The quantitative data generated from the aforementioned assays should be presented in a clear and concise manner to facilitate comparison and interpretation.
Comparative Growth Inhibition (GI50) Values
The GI50 values for this compound and the comparator compounds across the selected cancer cell line panel should be summarized in a table.
Table 1: Comparative GI50 Values (µM) of Test Compounds Across a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | This compound | Staurosporine | Gefitinib | Doxorubicin |
| MCF-7 | Breast Cancer | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| MDA-MB-231 | Breast Cancer | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| A549 | Non-Small Cell Lung Cancer | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| HCT116 | Colon Cancer | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| U87-MG | Glioblastoma | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| PC-3 | Prostate Cancer | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| HL-60 | Leukemia | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
Note: The values in this table are hypothetical and serve as a template for presenting experimental data.
Apoptosis Induction and Cell Cycle Arrest
The results from the apoptosis and cell cycle analyses should be presented graphically, showing the dose-dependent effects of this compound in a representative cell line.
Visualizing the Experimental Workflow and Potential Mechanism
To further clarify the experimental process and the potential mechanism of action, we provide the following diagrams generated using Graphviz.
Caption: Experimental workflow for benchmarking the anti-cancer activity.
Caption: Hypothetical mechanism of action as a kinase inhibitor.
Conclusion and Future Directions
This guide provides a robust and scientifically rigorous framework for the initial in vitro benchmarking of this compound. By employing a diverse panel of cancer cell lines and a multi-parametric assay approach, researchers can generate a comprehensive dataset to evaluate the compound's anti-cancer potential. The comparative analysis against established drugs will provide crucial context for its efficacy and potential therapeutic niche.
Positive results from this initial screen would warrant further investigation, including:
-
Mechanism of Action Studies: Elucidating the specific molecular target(s) of the compound.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity in animal models.
-
Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties and safety profile of the compound.
The systematic approach outlined in this guide will ensure that the development of this compound is data-driven and aligned with the rigorous standards of modern drug discovery.
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ResearchGate. (2019). If you were to choose only three cell lines from the NCI-60 panel, to use to test anti-cancer drugs, which three cell lines would you choose?. Retrieved from [Link]
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AstraZeneca. (2021). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. Retrieved from [Link]
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Wang, J. J., Hu, W. P., Yu, H. S., Chen, Y. R., Tsai, Y. M., Chen, Y. K., Liao, C. C., & Chang, L. S. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer research, 33(12), 5325–5334. [Link]
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de la Cuesta, E., & Avendaño, C. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3121. [Link]
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Kamal, A., Reddy, M. K., Nayak, V. L., Kumar, G. B., Ramakrishna, S., & Bagul, C. (2015). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Bioorganic & medicinal chemistry letters, 25(21), 4889–4893. [Link]
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Safety Operating Guide
Safe Disposal of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine: A Comprehensive Guide for Laboratory Professionals
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine. This document moves beyond a simple checklist to explain the scientific rationale behind each step, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste with confidence, expertise, and a commitment to safety and environmental stewardship.
Hazard Profile and Risk Assessment: Understanding the Molecule
This compound (CAS No. 1211593-56-4) is a complex heterocyclic compound.[1] A comprehensive risk assessment requires an understanding of its constituent chemical motifs, as a specific Safety Data Sheet (SDS) is not publicly available. Our disposal protocol is therefore based on a composite hazard profile derived from its structural components: a chlorinated aromatic system, a pyridine ring, and a naphthyridine core.
-
Chlorinated Heterocycle: The presence of a chlorine atom designates this compound as a halogenated organic waste .[2] Such compounds are subject to specific disposal regulations because their incineration can produce hazardous byproducts like hydrogen chloride gas if not performed under controlled, high-temperature conditions.[3] The U.S. Environmental Protection Agency (EPA) has specific guidelines for the disposal of chlorinated organic compounds.[4][5]
-
Pyridine Moiety: The pyridinyl group suggests hazards associated with pyridine itself. Pyridine is a hazardous waste material known for its potential health effects upon skin contact, ingestion, or inhalation, which can include nausea, respiratory irritation, and abdominal pain.[6] It is also a flammable liquid.[7][8] Therefore, this compound should be handled with precautions to mitigate similar risks.
-
Naphthyridine Core: Naphthyridine derivatives, like other nitrogen-containing heterocyclic compounds, are often biologically active and may present irritation risks.[9][10] Disposal protocols for similar structures consistently mandate that they be treated as chemical waste and handled by an approved waste disposal facility.[2][9]
Based on this analysis, the compound must be treated as a potentially toxic, irritant, and environmentally hazardous chemical waste. Discharge into the environment must be strictly avoided.[11]
Essential Prerequisites for Handling and Disposal
Before any disposal procedures begin, ensuring the availability and proper use of safety equipment is non-negotiable.
Personal Protective Equipment (PPE)
The following PPE provides a minimum level of protection and should be worn at all times when handling the compound or its waste containers.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[9] | Protects against accidental splashes of solutions or contact with solid particulates. |
| Hand Protection | Nitrile or neoprene gloves.[6] | Provides chemical resistance. Latex gloves are not sufficient for handling pyridine and related compounds.[6] Proper glove removal technique must be used to avoid skin contact.[11] |
| Body Protection | A fully buttoned lab coat or chemical-resistant apron. | Prevents contamination of personal clothing and minimizes skin exposure.[9] |
| Respiratory Protection | Not typically required for handling small quantities in a fume hood. Use a NIOSH/MSHA-approved respirator if there is a risk of generating dust or aerosols outside of a ventilated enclosure.[9] | The pyridine moiety suggests potential volatility and respiratory irritation.[3][6] |
Engineering Controls
All handling and preparation of this compound waste must be conducted within a certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure.[6][12] An emergency eyewash station and safety shower must be readily accessible.[12][13]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to entrust it to a licensed and approved hazardous waste disposal facility.[9][14] The following steps detail the process for safe collection, segregation, and storage prior to pickup.
Step 1: Waste Segregation
Proper segregation is the most critical step in a compliant waste management program. It prevents dangerous chemical reactions and ensures cost-effective and environmentally sound disposal.
-
Action: Collect all waste containing this compound in a dedicated hazardous waste container labeled for "Halogenated Organic Waste." [2]
-
Causality: Keeping halogenated waste separate from non-halogenated streams is crucial.[2] Specialized high-temperature incineration is often required for halogenated compounds to ensure complete destruction and to scrub acidic gases (like HCl) from the exhaust. Mixing waste streams complicates this process.
Step 2: Waste Collection and Containerization
-
Solid Waste:
-
Carefully sweep up any solid this compound. Minimize dust generation during this process.[11]
-
Place the solid material into a robust, sealable, and chemically compatible container.
-
-
Liquid Waste (Solutions):
-
Contaminated Materials:
-
Any item that has come into contact with the chemical, such as gloves, weighing papers, pipette tips, or absorbent pads, must be considered contaminated.
-
Place all contaminated materials into the same designated solid waste container.[9]
-
Step 3: Container Labeling
Accurate labeling is a legal requirement and essential for safety. Per OSHA guidelines, all hazardous waste containers must be clearly labeled.[6]
-
Action: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste stream.
-
The associated hazards (e.g., Toxic, Irritant).
-
The accumulation start date.
-
Step 4: Temporary Storage
-
Action: Store the sealed and labeled waste container in a cool, dry, and well-ventilated satellite accumulation area designated for hazardous waste.[9][13]
-
Causality: The storage area should be away from heat, direct sunlight, and sources of ignition.[12] The compound must be stored segregated from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent potentially hazardous reactions.[3][9][13]
Step 5: Arranging for Final Disposal
-
Action: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor to schedule a pickup.
-
Causality: Professional disposal services have the equipment and permits to transport and destroy chemical waste in accordance with all federal, state, and local regulations.[16] Methods like rotary kiln incineration are typically used for such compounds.[17]
Spill Management Protocol
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if it is safe to do so.
-
Assess and Equip: For a small spill that can be cleaned up quickly, trained personnel should wear the full PPE outlined in Section 2.[12] For large spills, evacuate the laboratory and contact your institution's emergency response team or EHS department immediately.[12]
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Collect and Clean: Carefully sweep or scoop the absorbed material into the designated halogenated organic waste container. Clean the spill area with a suitable solvent (e.g., soap and water), and place all cleaning materials into the same waste container.
-
Decontaminate and Dispose: Properly decontaminate any tools used. Dispose of all contaminated materials as hazardous waste.
Visual Workflow: Disposal Decision Pathway
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
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Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Available at: [Link]
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Pyridine | ToxFAQs™. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. Available at: [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel heterocyclic compounds are routine. However, complacency is the enemy of safety. 1-Chloro-3-(pyridin-4-YL)-2,7-naphthyridine, with CAS number 1211593-56-4, is a compound for which detailed public safety data is not extensively documented.[1] This guide, therefore, is constructed on the principles of chemical analogy and risk mitigation. We will treat this compound with the caution it warrants, drawing parallels from the known hazards of its structural relatives, such as chlorinated pyridines and naphthyridines. The protocols herein are designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is underpinned by a clear understanding of the potential risks and the rationale for each protective measure.
Hazard Assessment: An Analog-Based Approach
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative hazard assessment is imperative. Structurally, the molecule is a chlorinated, nitrogen-containing aromatic heterocycle. Similar compounds exhibit a range of toxicological profiles.
For instance, related chloropyridine and chloronaphthyridine compounds are classified as harmful if swallowed, capable of causing skin and eye irritation, and potentially leading to respiratory irritation.[2][3][4] Specifically, substances like 4-Chloro-3-pyridinesulfonamide and 2-Amino-7-chloro-1,8-naphthyridine are noted to cause serious eye and skin irritation.[2][3] The pyridine moiety itself is a flammable, toxic liquid that can irritate the skin and respiratory system.[5] Therefore, we must assume that this compound may present the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][6]
-
Skin and Eye Irritation: Potential to cause irritation or serious damage upon contact.[2][3][7]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2][3][7]
This assessment mandates a stringent personal protective equipment (PPE) and handling protocol.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not merely a checklist; it is a calculated response to a specific set of chemical threats. The following table outlines the recommended PPE ensemble for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile or butyl rubber gloves.[8][9][10] | Provides a robust barrier against dermal absorption.[8] Double-gloving minimizes risk if the outer glove is compromised.[8] Powder-free gloves prevent the aerosolization of particles.[8] Butyl rubber is recommended for superior resistance to many organic solvents.[10] |
| Gown/Lab Coat | Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[8] | Protects the body and personal clothing from contamination. The design ensures maximum coverage.[8] |
| Eye & Face Protection | Chemical safety goggles and a full-face shield.[8] | Protects the eyes and face from splashes or airborne particles of the compound.[8] Safety goggles that form a tight seal are crucial for working with vapors or fine particles.[10] |
| Respiratory Protection | For handling the solid, a minimum of an N95-rated respirator is recommended. If there is a high risk of aerosolization, a powered air-purifying respirator (PAPR) may be necessary.[8] | Prevents the inhalation of the compound, which may cause respiratory irritation.[2][3][8] All respirator use must be in accordance with a respiratory protection program. |
| Shoe Covers | Disposable shoe covers.[8] | Prevents the tracking of chemical contaminants out of the laboratory.[8] |
PPE Donning and Doffing Workflow
Proper procedure in putting on and removing PPE is critical to prevent cross-contamination.
Caption: Sequential process for donning and doffing PPE to minimize contamination risk.
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is essential to prevent exposure.
Preparation and Engineering Controls:
-
Designated Area: All work must be conducted in a designated area, such as a certified chemical fume hood, to control airborne particles.[8][9]
-
Ventilation Check: Ensure the fume hood has sufficient airflow and is functioning correctly before commencing any work.[5][8]
-
Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, and reaction vessels, within the fume hood to minimize movement in and out of the containment area.
-
Emergency Equipment: Confirm that an eyewash station, safety shower, and appropriate fire extinguisher are readily accessible.[11]
Step-by-Step Handling Protocol:
-
Don PPE: Follow the donning procedure outlined in the diagram above.
-
Weighing: Carefully weigh the compound on weighing paper or in a tared container. Avoid creating dust. Use gentle motions.
-
Transfer: Transfer the compound to the reaction vessel within the fume hood. If dissolving, add the solvent slowly to prevent splashing.
-
Execution: Perform the experimental procedure, keeping the sash of the fume hood at the lowest practical height.
-
Post-Handling: After the procedure is complete, decontaminate any surfaces and equipment.
-
Doff PPE: Remove PPE in the correct order to prevent contaminating yourself.[8] Dispose of all single-use items in the designated hazardous waste container.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after removing PPE.[11][12]
Caption: A systematic workflow for the safe handling of chemical compounds in a laboratory setting.
Emergency Plan: Spills and Exposure
Accidents can occur despite meticulous planning. A clear and immediate response plan is crucial.
Spill Response
-
Small Spill (Contained within the fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a universal binder or other inert absorbent material.[8]
-
Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.[8]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
-
Large Spill (Outside of the fume hood):
First-Aid Measures
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][9] Seek medical attention.
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention.
Caption: Decision flowchart for responding to a chemical spill in the laboratory.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical final step in the safe handling of hazardous chemicals.
-
Waste Segregation: this compound and any materials contaminated with it (e.g., gloves, weighing paper, absorbent pads) must be disposed of as halogenated organic waste .[13][14] Do not mix with non-halogenated waste streams.[13]
-
Containerization: Use a designated, properly labeled, and sealed waste container.[13][15] The container must be made of a compatible material and kept closed except when adding waste.[13][15]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste this compound".[13] Do not use abbreviations.
-
Storage: Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[2][12]
-
Final Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. Incineration at high temperatures (around 1200 K) is a common and safe disposal method for halogenated compounds to prevent the formation of toxic byproducts.[16]
By adhering to these rigorous protocols, you build a culture of safety that extends beyond personal protection to encompass environmental responsibility. This comprehensive approach ensures that the pursuit of scientific advancement does not come at the cost of health or safety.
References
- BenchChem. (n.d.). Personal protective equipment for handling 3-Chlorocathinone hydrochloride.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
